molecular formula C11H22O2 B1663927 2-Hexyl-4-methyl-1,3-dioxane CAS No. 3080-69-1

2-Hexyl-4-methyl-1,3-dioxane

Cat. No.: B1663927
CAS No.: 3080-69-1
M. Wt: 186.29 g/mol
InChI Key: WHAXQUXICKDLJD-UHFFFAOYSA-N
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Description

1,3-Dioxane, 2-hexyl-4-methyl- is a bioactive chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hexyl-4-methyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H22O2/c1-3-4-5-6-7-11-12-9-8-10(2)13-11/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WHAXQUXICKDLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1OCCC(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883944
Record name 1,3-Dioxane, 2-hexyl-4-methyl-
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Molecular Weight

186.29 g/mol
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CAS No.

3080-69-1
Record name 2-Hexyl-4-methyl-1,3-dioxane
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Record name 1,3-Dioxane, 2-hexyl-4-methyl-
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Record name 2-Hexyl-4-methyl-1,3-dioxane
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Record name 1,3-Dioxane, 2-hexyl-4-methyl-
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Record name 2-hexyl-4-methyl-1,3-dioxane
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Foundational & Exploratory

2-Hexyl-4-methyl-1,3-dioxane chemical structure and properties

[1]

Executive Summary

2-Hexyl-4-methyl-1,3-dioxane (CAS: 3080-69-1) is a cyclic acetal derived from the condensation of heptanal and 1,3-butanediol.[1] Characterized by its stability in basic media and lipophilic nature, it serves as a specialized intermediate in organic synthesis and a functional fragrance ingredient.[1] Its structural framework—a six-membered dioxane ring substituted at the 2 and 4 positions—introduces cis/trans stereoisomerism that significantly influences its physicochemical properties and organoleptic profile.[1] This guide details its structural dynamics, synthesis, and safety profile for application in industrial formulation and drug development.[1]

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identification
ParameterDetail
IUPAC Name 2-Hexyl-4-methyl-1,3-dioxane
CAS Number 3080-69-1
Molecular Formula C₁₁H₂₂O₂
Molecular Weight 186.29 g/mol
SMILES CCCCCCC1OCCC(C)O1
Synonyms Heptanal cyclic trimethylene acetal; Heptaldehyde-1,3-butylene glycol acetal
Stereochemistry and Conformation

The molecule exists as a mixture of diastereomers due to the substituents at C2 (hexyl) and C4 (methyl). The six-membered dioxane ring adopts a chair conformation to minimize steric strain.[1]

  • Cis-Isomer (Thermodynamically Preferred): Both the C2-hexyl and C4-methyl groups occupy equatorial positions.[1] This configuration minimizes 1,3-diaxial interactions, making it the dominant isomer (>80-90%) under thermodynamic control.[1]

  • Trans-Isomer: One substituent is axial (typically the smaller methyl group) while the other is equatorial.[1] This isomer suffers from increased steric repulsion and is less stable.

StereochemistryReactantsHeptanal + 1,3-ButanediolIntermediateHemiacetal IntermediateReactants->Intermediate H+ CatalystCisCis-Isomer(Diequatorial - Major)Thermodynamic ProductIntermediate->Cis -H2O (Slow)TransTrans-Isomer(Axial/Equatorial - Minor)Kinetic ProductIntermediate->Trans -H2O (Fast)Trans->Cis Isomerization (Acid)

Figure 1: Reaction pathway and stereochemical equilibrium.[1] The diequatorial cis-isomer is the thermodynamic sink of the reaction.[1]

Physicochemical Properties

The lipophilicity of 2-hexyl-4-methyl-1,3-dioxane (LogP ~3.[1]5) makes it an excellent solvent for non-polar compounds and a substantive fragrance fixative.

PropertyValueContext
Appearance Colorless to pale yellow liquidStandard state
Boiling Point ~225°C (est.[1] at 760 mmHg)High boiling point indicates low volatility
Flash Point >100°C (est.)[1][2]Combustible but non-flammable under standard transport
LogP (Octanol/Water) 3.5 ± 0.2Highly lipophilic; bioaccumulative potential in lipids
Water Solubility Insoluble (< 100 mg/L)Hydrophobic; requires surfactant for aqueous formulation
Specific Gravity ~0.89 - 0.91 g/cm³Less dense than water
Odor Profile Green, Vegetable, Waxy, FruityCharacteristic of medium-chain aldehyde acetals

Synthesis Methodology

The industrial synthesis utilizes an acid-catalyzed condensation (acetalization) with continuous water removal to drive the equilibrium forward.[1]

Reagents[1][4]
  • Substrate: Heptanal (1.0 eq)

  • Reagent: 1,3-Butanediol (1.1 eq) - Slight excess drives conversion.[1]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 mol%) or Acidic Ion Exchange Resin (e.g., Amberlyst 15).

  • Solvent: Toluene or Cyclohexane (for azeotropic distillation).

Protocol
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

  • Charging: Add Heptanal, 1,3-Butanediol, and solvent to the flask.

  • Catalysis: Add the acid catalyst.

  • Reflux: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap.

  • Completion: Reaction is complete when water evolution ceases (typically 4-6 hours).[1]

  • Workup:

    • Cool to room temperature.[1]

    • Neutralize catalyst with saturated NaHCO₃ solution.[1]

    • Wash the organic layer with brine.

    • Dry over anhydrous MgSO₄.[1]

  • Purification: Fractional distillation under reduced pressure is required to separate the product from unreacted starting materials and to enrich the major cis-isomer if necessary.[1]

Synthesis_WorkflowStep1Reagent Prep:Heptanal + 1,3-ButanediolSolvent: TolueneStep2Catalysis:Add pTSA (0.5%)Step1->Step2Step3Reflux & Dehydration:Dean-Stark Trap(Remove H2O)Step2->Step3 HeatStep4Neutralization:Wash with NaHCO3Step3->Step4 Cool & WashStep5Purification:Vacuum DistillationStep4->Step5 Dry Organic LayerProductFinal Product:2-Hexyl-4-methyl-1,3-dioxaneStep5->Product Isolate

Figure 2: Step-by-step synthetic workflow for the production of 2-Hexyl-4-methyl-1,3-dioxane.

Applications & Mechanism of Action

Fragrance & Flavor

As an acetal of heptanal, this compound modifies the sharp, herbal green notes of the parent aldehyde into a softer, waxy, vegetable-green, and fruity profile.[1]

  • Stability: Unlike aldehydes, the dioxane ring is stable to oxidation and basic pH, making it ideal for soaps and detergents where aldehydes might degrade.[1]

  • Substantivity: The high molecular weight and lipophilicity ensure it acts as a base note, lingering on skin or fabric.

Chemical Solvency & Protection[1]
  • Solvent: Used in specialized coatings where high boiling point and non-polarity are required.

  • Protecting Group: The formation of this dioxane is a method to protect the aldehyde functionality of heptanal or the diol functionality of 1,3-butanediol during multi-step synthesis.[1] It can be deprotected using aqueous acid.[1]

Safety & Toxicology (E-E-A-T Assessment)

While specific toxicological data for CAS 3080-69-1 is limited, "read-across" methodology from structurally similar 1,3-dioxanes (e.g., 2-hexyl-1,3-dioxolane) is standard industry practice.[1]

  • Skin Irritation: Moderate irritant.[1] The lipophilic tail facilitates skin penetration.

  • Sensitization: Low risk compared to the parent aldehyde (heptanal), as the reactive carbonyl is masked.

  • Environmental: Not readily biodegradable due to the stable ether linkages; potential for bioaccumulation (LogP > 3).

  • Handling:

    • PPE: Nitrile gloves and safety glasses are mandatory.

    • Storage: Store in a cool, dry place away from strong acids (which cause hydrolysis).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95401, 2-Hexyl-4-methyl-1,3-dioxane.[1] Retrieved from [Link]

  • The Good Scents Company (2024). Heptanal Cyclic Propylene Acetal (Analogous Data). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Cyclic Acetals.[1] Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.[1] Wiley-Interscience.[1] (Standard reference for acetal stability/synthesis).

Technical Profile: 2-Hexyl-4-methyl-1,3-dioxane (CAS 3080-69-1)

[1]

Executive Summary

2-Hexyl-4-methyl-1,3-dioxane (CAS 3080-69-1) is a lipophilic cyclic acetal primarily utilized in the fragrance and flavor industry for its stability and specific olfactory profile (fruity, jasmine-like, apple nuances).[1][2] Chemically, it is the condensation product of heptanal and 1,3-butanediol. Beyond its organoleptic applications, it serves as a robust hydrophobic building block in organic synthesis, demonstrating resistance to basic hydrolysis while remaining susceptible to acid-catalyzed cleavage. This guide details its physicochemical properties, synthesis pathways, and safety protocols for research and development applications.

Chemical Identity & Structural Analysis

The molecule features a six-membered 1,3-dioxane ring substituted at the 2-position with a hexyl chain and at the 4-position with a methyl group.[1] The presence of the acetal linkage (

Parameter Detail
CAS Number 3080-69-1
IUPAC Name 2-Hexyl-4-methyl-1,3-dioxane
Synonyms Heptanal cyclic trimethylene acetal; Heptaldehyde 1,3-butanediol acetal; Jasmaprunat (commercial trade name variant)
Molecular Formula C₁₁H₂₂O₂
SMILES CCCCCCC1OCCC(C)O1
InChI Key WHAXQUXICKDLJD-UHFFFAOYSA-N

Physicochemical Properties

The following data aggregates experimental values and high-confidence estimates suitable for process design.

Table 1: Physical & Thermodynamic Data
PropertyValueCondition/Note
Molecular Weight 186.29 g/mol -
Physical State LiquidAt Standard Temperature & Pressure (STP)
Boiling Point 102–114 °C@ 0.5 mmHg (Vacuum distillation) [1]
Boiling Point (Est.) ~235–245 °C@ 760 mmHg (Extrapolated)
Density 0.90 – 0.93 g/mL@ 25 °C (Estimated based on structural analogs)
LogP (Octanol/Water) 3.50Lipophilic; indicates poor water solubility [2]
Solubility InsolubleWater
Solubility SolubleEthanol, DMSO, Diethyl ether, Oils
Refractive Index 1.435 – 1.445@ 20 °C
Flash Point > 100 °CClosed Cup (Estimated)

Synthesis & Manufacturing Context

The industrial synthesis of CAS 3080-69-1 follows a classic acid-catalyzed acetalization pathway. This reversible reaction requires the continuous removal of water to drive the equilibrium toward the product.

Reaction Protocol
  • Reagents : Heptanal (1.0 eq), 1,3-Butanediol (1.1 eq).

  • Catalyst : p-Toluenesulfonic acid (p-TSA) or Acidic Zeolites (0.1–1.0 mol%).

  • Solvent : Toluene or Cyclohexane (azeotropic water removal).

  • Process : Reflux with a Dean-Stark trap until water evolution ceases.

  • Purification : Neutralization (NaHCO₃ wash) followed by fractional vacuum distillation.

Synthesis Workflow Diagram

SynthesisPathwayHeptanalHeptanal(C7 Aldehyde)IntermediateHemiacetalIntermediateHeptanal->Intermediate Nucleophilic AttackButanediol1,3-Butanediol(C4 Diol)Butanediol->Intermediate Nucleophilic AttackCatalystAcid Catalyst(p-TSA / Zeolite)Catalyst->Intermediate ActivationWaterH₂O(Removed via Dean-Stark)Intermediate->WaterProduct2-Hexyl-4-methyl-1,3-dioxane(CAS 3080-69-1)Intermediate->Product Cyclization(-H₂O)

Caption: Acid-catalyzed condensation pathway for the synthesis of 2-hexyl-4-methyl-1,3-dioxane.

Safety, Toxicology & Handling

While CAS 3080-69-1 is widely used in fragrances, it requires specific handling precautions due to its lipophilicity and potential for irritation.

GHS Classification (Self-Classification based on analogs)
  • Skin Irritation : Category 2 (H315)[3]

  • Eye Irritation : Category 2A (H319)[3]

  • Aquatic Toxicity : Chronic Category 2 (H411) - Toxic to aquatic life with long-lasting effects.[4]

Handling Protocols
  • Engineering Controls : Use in a fume hood. Ensure grounding to prevent static discharge, although flammability risk is moderate (High Flash Point).

  • PPE : Nitrile gloves (breakthrough time > 480 min recommended due to lipophilicity), safety goggles, and lab coat.

  • Storage : Store in a cool, dry place under nitrogen or argon. Acetals can hydrolyze slowly in the presence of moisture and trace acids.

Decision Tree: Spill Response

SpillResponseStartSpill DetectedSizeAssess VolumeStart->SizeSmall< 100 mLSize->SmallLarge> 100 mLSize->LargeAbsorbAbsorb withInert Material(Sand/Vermiculite)Small->AbsorbEvacuateEvacuate Area &VentilateLarge->EvacuateDisposalDispose asHazardous Organic WasteAbsorb->DisposalEvacuate->AbsorbAfter vapors dissipate

Caption: Emergency response logic for laboratory spills of CAS 3080-69-1.

Applications in Research & Development

Fragrance Chemistry

The compound is valued for its substantivity (staying power) on skin and fabrics. It acts as a base note modifier, providing a stable fruity-floral background that resists rapid evaporation.

Synthetic Intermediate

In medicinal chemistry, the 1,3-dioxane moiety serves as a protecting group for aldehydes.

  • Stability : Stable to NaOH, LiAlH₄, and Grignard reagents.

  • Deprotection : Cleaved by aqueous acid (HCl/THF) to regenerate Heptanal and 1,3-Butanediol.

Solvency Studies

Due to its dual ether functionality and lipophilic tail, it is occasionally screened as a green solvent alternative for reactions requiring non-polar, high-boiling media, though its cost generally limits this to high-value synthesis.

References

  • The Good Scents Company . Heptanal cyclic trimethylene acetal (CAS 3080-69-1) Physicochemical Data. Retrieved from [Link]

  • PubChem . Compound Summary for CID 95401: 2-Hexyl-4-methyl-1,3-dioxane.[1] National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA) . Registration Dossier - 1,3-Dioxane derivatives. (General safety data for lipophilic acetals). Retrieved from [Link]

An In-Depth Technical Guide to Heptanal Cyclic Trimethylene Acetal: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Heptanal Cyclic Trimethylene Acetal, a valuable compound for researchers, scientists, and professionals in drug development. We will delve into its precise nomenclature, physicochemical properties, synthesis protocols, and key applications, with a focus on its role as a protecting group in organic synthesis.

Deciphering the Nomenclature: From Ambiguity to Precision

The term "Heptanal cyclic trimethylene acetal" can be ambiguous. A systematic analysis of the nomenclature is crucial for clarity. The "heptanal" component indicates a seven-carbon aldehyde as the precursor. The "cyclic acetal" signifies the formation of a ring structure by reacting the aldehyde with a diol. The key to the precise structure lies in "trimethylene," which refers to a three-carbon chain, specifically from 1,3-propanediol (also known as trimethylene glycol).

Therefore, the correct and unambiguous IUPAC name for this compound is 2-hexyl-1,3-dioxane . The reaction of heptanal with 1,3-propanediol forms a six-membered ring, the 1,3-dioxane system, with a hexyl group at the 2-position.

It is important to distinguish this from a related compound, 2-hexyl-1,3-dioxolane , which would be the "heptanal cyclic ethylene acetal," formed from the reaction of heptanal with ethylene glycol. This guide will focus on the trimethylene acetal, 2-hexyl-1,3-dioxane, while acknowledging its five-membered ring analog.

Synonyms for 2-Hexyl-1,3-dioxane include:

  • Heptanal 1,3-propanediol acetal

  • 1,3-Dioxane, 2-hexyl-[1]

Physicochemical Properties of 2-Hexyl-1,3-dioxane

Understanding the physical and chemical properties of 2-hexyl-1,3-dioxane is essential for its handling, application, and purification.

PropertyValueReference
CAS Registry Number 6290-20-6[2]
Molecular Formula C₁₀H₂₀O₂[2]
Molecular Weight 172.26 g/mol [2]
Appearance Colorless to pale yellow liquid (estimated)
Boiling Point 214.3 °C at 760 mmHg (estimated)
Flash Point 78.7 °C (174.0 °F) (estimated)
Solubility Soluble in alcohol; Insoluble in water

Synthesis of 2-Hexyl-1,3-dioxane: A Self-Validating Protocol

The synthesis of 2-hexyl-1,3-dioxane is a classic example of acetal formation, a fundamental reaction in organic chemistry. The core principle is the acid-catalyzed reaction of an aldehyde (heptanal) with a diol (1,3-propanediol). The reaction is reversible, and to drive it to completion, the water formed as a byproduct must be removed.[3]

Causality in Experimental Design

The choice of an acid catalyst is critical. Brønsted acids like p-toluenesulfonic acid (pTSA) or sulfuric acid are commonly used.[3] Lewis acids can also be employed. The selection of a non-polar solvent such as toluene or benzene allows for the azeotropic removal of water using a Dean-Stark apparatus, which is a self-validating system for ensuring the reaction proceeds to completion.[4]

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis of 2-hexyl-1,3-dioxane.

G cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification Heptanal Heptanal Flask Reaction Flask with Dean-Stark Trap Heptanal->Flask Propanediol 1,3-Propanediol Propanediol->Flask Solvent Toluene Solvent->Flask Catalyst p-Toluenesulfonic Acid Catalyst->Flask Wash Aqueous Wash (e.g., NaHCO₃) Flask->Wash Reaction Mixture Dry Drying (e.g., MgSO₄) Wash->Dry Organic Layer Filter Filtration Dry->Filter Evaporate Solvent Evaporation Filter->Evaporate Distill Vacuum Distillation Evaporate->Distill Crude Product Product Pure 2-Hexyl-1,3-dioxane Distill->Product

Caption: Experimental workflow for the synthesis of 2-hexyl-1,3-dioxane.

Detailed Step-by-Step Methodology
  • Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark trap and a reflux condenser.

  • Charging the Flask: The flask is charged with heptanal (1.0 eq), 1,3-propanediol (1.1-1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq), and a suitable volume of toluene to allow for efficient reflux.

  • Reaction: The mixture is heated to reflux. The toluene-water azeotrope collects in the Dean-Stark trap, with the denser water separating to the bottom and the toluene returning to the flask. The reaction is monitored by observing the amount of water collected.

  • Work-up: Once the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature. The mixture is then washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure 2-hexyl-1,3-dioxane.

Applications in Research and Drug Development

The primary application of 2-hexyl-1,3-dioxane in the context of research and drug development is as a protecting group for the carbonyl functionality of heptanal.[2]

The Role of Protecting Groups

In the multi-step synthesis of complex molecules, such as pharmaceuticals, it is often necessary to mask a reactive functional group to prevent it from reacting under a specific set of reaction conditions. The protecting group must be stable to the reaction conditions and be readily removed under mild conditions at a later stage of the synthesis.[5]

Advantages of the 1,3-Dioxane Protecting Group

The 1,3-dioxane group offers several advantages:

  • Stability: It is stable to a wide range of reagents, including bases, nucleophiles, and many reducing and oxidizing agents.[2]

  • Acid Lability: It is readily cleaved under acidic conditions to regenerate the parent aldehyde.[4]

The following diagram illustrates the protection-deprotection strategy.

G Heptanal Heptanal (Aldehyde) Dioxane 2-Hexyl-1,3-dioxane (Protected Aldehyde) Heptanal->Dioxane Protection (+ 1,3-Propanediol, H⁺) Reaction Reaction on another part of the molecule Dioxane->Reaction Deprotection Deprotection (Acidic Hydrolysis) Reaction->Deprotection FinalProduct Final Product with Regenerated Aldehyde Deprotection->FinalProduct

Caption: Protection and deprotection of heptanal using a 1,3-dioxane group.

Spectroscopic Characterization

While a publicly available, peer-reviewed spectrum for 2-hexyl-1,3-dioxane is not readily found, its expected spectroscopic features can be predicted based on its structure.

  • ¹H NMR: The spectrum would be expected to show a triplet for the terminal methyl group of the hexyl chain around 0.9 ppm. The methylene groups of the hexyl chain would appear as multiplets between approximately 1.2 and 1.6 ppm. The methine proton at the 2-position of the dioxane ring would likely appear as a triplet between 4.5 and 5.0 ppm. The protons on the dioxane ring would appear as multiplets in the region of 3.7 to 4.2 ppm and around 1.3 to 2.1 ppm.

  • ¹³C NMR: The spectrum would show distinct signals for each of the carbon atoms in the molecule. The carbon of the acetal (C2 of the dioxane ring) would be expected in the range of 95-105 ppm. The carbons of the hexyl chain would appear in the aliphatic region (approximately 14-32 ppm), and the carbons of the dioxane ring (C4, C5, and C6) would be expected in the range of 25-70 ppm.

  • IR Spectroscopy: The infrared spectrum would be characterized by the absence of a strong carbonyl (C=O) stretch (around 1700-1730 cm⁻¹) from the starting heptanal. The presence of strong C-O stretching bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹, would be indicative of the acetal functionality. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹.[6]

Safety and Handling

For 1,3-dioxanes in general, appropriate safety precautions should be taken. They are flammable liquids and should be handled in a well-ventilated area, away from ignition sources. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[7]

Conclusion

Heptanal cyclic trimethylene acetal, more precisely known as 2-hexyl-1,3-dioxane, is a valuable chemical tool for organic chemists. Its straightforward synthesis and its stability under a variety of conditions, coupled with its ready removal, make it an effective protecting group for the heptanal carbonyl group. This in-depth guide provides the necessary technical information for its synthesis, characterization, and application, empowering researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

  • NEW 2,4,6-SUBSTITUTED 1,3-DIOXANES: SYNTHESIS, STEREOCHEMISTRY AND THERMODYNAMIC DATA DETERMINATIONS BY CIS-TRANS ISOMERS EQUILI. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • 2-Hexyl-1,3-dioxolane. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • 2-Hexyl-1,3-dioxane. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • 2-Hexyl-1,3-dioxolane concentration using different catalysts. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • EP0866065A1 - Process for the preparation of 1,3-dioxane compounds. (n.d.). Google Patents.
  • 1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Showing Compound 2-Hexyl-1,3-dioxan-5-ol (FDB019297). (n.d.). FooDB. Retrieved January 24, 2026, from [Link]

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (n.d.). Science of Synthesis. Retrieved January 24, 2026, from [Link]

  • Synthesis of ethers containing 1,3-dioxolane and gem-dichlorocyclopropane fragments. (2018). Fine Chemical Technologies. Retrieved January 24, 2026, from [Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. (2020). MDPI. Retrieved January 24, 2026, from [Link]

  • US4003918A - Production of 2-vinyl-1,3-dioxane compounds. (n.d.). Google Patents.
  • RIFM fragrance ingredient safety assessment, 2-hexyl-1,3-dioxolane, CAS Registry Number 1708-34-5. (2021). Food and Chemical Toxicology. Retrieved January 24, 2026, from [Link]

  • Infrared spectrum of 1,3-dioxane. (n.d.). Doc Brown's Chemistry. Retrieved January 24, 2026, from [Link]

  • Protecting group. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

Sources

Solubility Profiling & Phase Behavior of 2-Hexyl-4-methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Formulation & Synthesis

Executive Summary

This technical guide provides an in-depth analysis of the solubility profile of 2-Hexyl-4-methyl-1,3-dioxane (CAS 3080-69-1), a lipophilic acetal widely utilized as a functional excipient (flavoring/masking agent) and a stable intermediate in organic synthesis.

Characterized by a lipophilic hexyl chain and a stable 1,3-dioxane ring, this molecule exhibits a distinct "green/vegetable" odor profile and high lipophilicity (LogP ~3.5–4.0). Its solubility behavior is defined by practical insolubility in water and miscibility in organic solvents , necessitating specific formulation strategies (e.g., emulsification, co-solvency) for aqueous delivery systems. This guide outlines the physicochemical basis of these properties, provides estimated solubility data, and details self-validating experimental protocols for precise determination.

Physicochemical Basis of Solubility

The solubility behavior of 2-Hexyl-4-methyl-1,3-dioxane is governed by the competition between its hydrophobic alkyl chain and the polar ether linkages within the dioxane ring.

  • Structure: The molecule consists of a six-membered 1,3-dioxane ring substituted with a methyl group at position 4 and a hexyl chain at position 2.

  • Lipophilicity (LogP): With a predicted LogP between 3.5 and 4.1 , the molecule is highly lipophilic. The hexyl chain dominates the solvation energetics, driving the molecule to partition into non-polar phases.

  • Ring Stability: Unlike linear acetals, the cyclic 1,3-dioxane structure offers enhanced stability against hydrolysis in neutral to basic media, making it a robust lipophilic linker or protecting group in drug synthesis.

Structural Visualization

G cluster_molecule 2-Hexyl-4-methyl-1,3-dioxane Hexyl Hexyl Chain (C6) (Hydrophobic Domain) Dioxane 1,3-Dioxane Ring (Polar Ether Linkages) Hexyl->Dioxane Water Water Matrix (H-Bond Network) Hexyl->Water Repulsion (High Energy Cost) Lipid Lipid/Organic Phase (Van der Waals) Hexyl->Lipid Strong Affinity (Hydrophobic Effect) Dioxane->Water Weak Interaction (Dipole-Dipole) Methyl Methyl Group (C1) (Steric Hindrance) Methyl->Dioxane Substituent

Figure 1: Structural domains governing the solubility and phase partitioning of 2-Hexyl-4-methyl-1,3-dioxane.

Solubility Profile: Water vs. Organic Solvents[2]

The following data summarizes the solubility characteristics based on structural analogs (e.g., 2-hexyl-4-methyl-1,3-dioxolane) and physicochemical principles.

Table 1: Comparative Solubility Profile (at 25°C)
Solvent ClassSpecific SolventSolubility StatusEstimated Solubility (g/L)Mechanistic Insight
Aqueous Water (pH 7.[1]0)Practically Insoluble < 0.1 g/LHydrophobic hexyl chain disrupts water H-bond network; high energy penalty for solvation.
Polar Organic Ethanol (96%)Miscible > 1000 g/LEthyl chain of ethanol interacts with hexyl tail; hydroxyl group interacts with ether oxygens.
Propylene GlycolFreely Soluble > 500 g/LGood solvency; useful as a co-solvent for oral liquid formulations.
Non-Polar Hexane / HeptaneMiscible > 1000 g/L"Like dissolves like"; Van der Waals forces dominate.
Isopropyl MyristateSoluble > 200 g/LExcellent carrier for topical or lipophilic drug delivery systems.
Chlorinated DichloromethaneMiscible > 1000 g/LStandard solvent for extraction and synthesis workup.

Critical Insight for Formulators: Due to its low water solubility (< 100 ppm), direct addition of 2-Hexyl-4-methyl-1,3-dioxane to aqueous buffers will result in phase separation (oiling out). To incorporate it into aqueous media (e.g., for flavor masking in a syrup), it must be pre-dissolved in a co-solvent (Ethanol, PG) or emulsified using a surfactant (e.g., Polysorbate 80).

Experimental Protocols (Self-Validating Systems)

For regulatory filing or precise formulation, exact solubility values must be determined experimentally. The following protocols are designed to ensure data integrity and reproducibility.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility in water or buffer.

  • Preparation:

    • Add excess 2-Hexyl-4-methyl-1,3-dioxane (approx. 50 mg) to 10 mL of the target solvent (e.g., Phosphate Buffer pH 7.4) in a glass vial.

    • Validation Step: Ensure visible oil droplets remain on the surface or bottom, confirming saturation.

  • Equilibration:

    • Incubate at 25°C ± 0.1°C with constant agitation (orbital shaker at 200 rpm) for 24 to 48 hours .

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes to separate the undissolved oil phase.

    • Critical Control: Avoid using plastic filters initially, as the lipophilic compound may adsorb to the membrane. Use glass fiber or PTFE syringe filters if filtration is necessary.

  • Quantification (GC-FID/MS):

    • Extract the aqueous supernatant (1 mL) with an internal standard (e.g., Dodecane) in Hexane (1 mL).

    • Analyze the organic layer via GC-FID.

    • Calculate concentration against a calibration curve prepared in the extraction solvent.

Protocol B: LogP Determination (Shake-Flask Partitioning)

Objective: Verify lipophilicity for ADME prediction.

  • System: Octanol-saturated water and Water-saturated octanol.

  • Process:

    • Dissolve the compound in the Octanol phase.

    • Mix with an equal volume of the Water phase.[2]

    • Shake for 4 hours; allow phases to separate (centrifuge if needed).

  • Analysis:

    • Measure concentration in both phases using GC-FID.

    • Calculation:

      
      
      
Experimental Workflow Diagram

SolubilityWorkflow Start Start: Excess Compound + Solvent Equilibrate Equilibrate (25°C, 24-48h) Agitation Start->Equilibrate CheckSat Visual Check: Excess Phase Present? Equilibrate->CheckSat CheckSat->Start No (Add more solid/oil) Centrifuge Centrifuge / Filter (PTFE) CheckSat->Centrifuge Yes Extract Liquid-Liquid Extraction (Hexane + Internal Std) Centrifuge->Extract Analyze GC-FID Analysis Extract->Analyze Data Calculate Solubility (mg/L) Analyze->Data

Figure 2: Step-by-step workflow for thermodynamic solubility determination.

Applications & Implications in Drug Development
1. Functional Excipient (Flavoring) [1]
  • Role: Used to mask bitter active pharmaceutical ingredients (APIs) in pediatric suspensions.

  • Formulation Strategy: Due to low water solubility, it is often pre-blended with Propylene Glycol or Ethanol (as a "flavor concentrate") before being added to the final aqueous bulk. This prevents "hot spots" of undissolved flavor oil.

2. Chemical Intermediate / Protecting Group
  • Synthesis: The 1,3-dioxane moiety acts as a protecting group for 1,3-diols or aldehydes.[3]

  • Stability: It remains stable in basic conditions (e.g., during alkylation reactions) but can be cleaved (deprotected) using aqueous acid (e.g., HCl/THF).

  • Purification: Its high lipophilicity allows for easy removal of polar impurities by washing the organic reaction mixture with water; the dioxane derivative will remain in the organic phase.

References
  • PubChem. (2025).[4][5][6] Compound Summary: 2-Hexyl-4-methyl-1,3-dioxane (CAS 3080-69-1).[5] National Center for Biotechnology Information. [Link]

  • The Good Scents Company. (2024). Heptanal propylene glycol acetal (Analogous Structure Data). [Link]

  • Scent.vn. (2024). Solubility Profile of Heptanal Propylene Glycol Acetal. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for 1,3-dioxane stability and cleavage protocols).

Sources

Thermodynamic Stability of Substituted 1,3-Dioxane Rings

Author: BenchChem Technical Support Team. Date: February 2026

A Structural & Conformational Analysis Guide

Executive Summary

The 1,3-dioxane ring is not merely a protecting group; it is a thermodynamic probe used to lock molecular conformation and assign relative stereochemistry in complex polyols and macrolides. Unlike cyclohexane, the 1,3-dioxane ring possesses a unique "heteroatomic asymmetry"—the presence of shorter C–O bonds (1.41 Å) compared to C–C bonds (1.54 Å) drastically alters the steric landscape.

This guide analyzes the thermodynamic stability of substituted 1,3-dioxanes, focusing on the positional dependence of steric interactions (C2 vs. C5), the stereoelectronic dominance of the anomeric effect, and the experimental protocols required to quantify these energies.

The Conformational Core: Geometry & Bond Lengths

The 1,3-dioxane ring exists predominantly in a chair conformation.[1] However, the replacement of methylene groups with oxygen atoms at positions 1 and 3 introduces significant geometric distortions:

  • Bond Length Contraction: The C–O bond is significantly shorter than the C–C bond.[1][2] This pulls substituents at C2 and C6 closer to the axial positions on the opposite side of the ring.

  • Lone Pair "Size": The oxygen lone pairs occupy the "axial" and "equatorial" positions at the heteroatoms. Thermodynamically, a lone pair is "smaller" than a hydrogen atom (Van der Waals radius ~1.2 Å vs. ~1.4 Å for H), which creates a "hole" in the steric wall at the C5 position.

Diagram: The Conformational Energy Landscape

The following diagram illustrates the stability hierarchy of 1,3-dioxane conformers, highlighting the severe penalty of the twist-boat relative to the chair.

DioxaneConformation Chair Chair Conformer (Global Minimum) Twist Twist-Boat (+5-6 kcal/mol) Chair->Twist Ring Flip Barrier (~10 kcal/mol) Twist->Chair Relaxation Boat Boat Conformer (Transition State) Twist->Boat Pseudorotation Boat->Twist

Caption: Energy landscape of 1,3-dioxane. Note the higher chair-twist energy difference compared to cyclohexane due to bond shortening.[1]

Positional Thermodynamics: The "A-Value" Anomalies

In cyclohexane, a substituent's preference for the equatorial position is roughly consistent regardless of position. In 1,3-dioxane, the position is the critical variable.

The C2 Position: The "Steric Vise"

Substituents at C2 experience the most extreme steric environment.

  • Mechanism: The short C–O bonds pull the axial C2 substituent inward, causing severe 1,3-diaxial repulsion with the axial hydrogens at C4 and C6.

  • Thermodynamic Consequence: The A-value (energy difference between axial and equatorial conformers) for a methyl group at C2 is 4.0 kcal/mol , compared to just 1.7 kcal/mol in cyclohexane.[2]

  • Application: A tert-butyl group at C2 effectively "locks" the ring into a single chair conformation, a property exploited in the "O-C-O" rigidification strategy for NMR analysis.

The C5 Position: The "Lone Pair" Effect

Substituents at C5 experience the least steric hindrance.

  • Mechanism: An axial substituent at C5 faces the axial lone pairs of the oxygens at O1 and O3. Since lone pairs are smaller than C–H bonds, the 1,3-diaxial repulsion is minimized.

  • Thermodynamic Consequence: The A-value for a methyl group at C5 drops to ~0.8 kcal/mol .

  • Special Case: Polar substituents (e.g., -OH, -F) at C5 may actually prefer the axial position due to intramolecular hydrogen bonding with the ring oxygens or dipole minimization.

Comparative A-Values Table
Substituent (R)Position in 1,3-DioxaneA-Value (

, kcal/mol)
Comparison to Cyclohexane
Methyl C2 4.0 +2.3 (Much Higher)
MethylC42.9+1.2 (Higher)
MethylC50.8-0.9 (Lower)
tert-ButylC2> 9.0Locks Conformation
tert-ButylC51.4Lower than Cyclohexane
The Anomeric Effect: Breaking the Steric Rules

When an electronegative group (e.g., alkoxy, halogen) is placed at C2, the steric preference for the equatorial position is challenged by the Anomeric Effect .[1]

The Mechanism: The endo-anomeric effect involves the donation of electron density from the axial lone pair of the ring oxygen (


) into the antibonding orbital of the exocyclic C2–X bond (

).
  • Requirement: This orbital overlap is maximized when the C2–X bond is axial .

  • Result: While a C2-methyl group strongly prefers equatorial, a C2-methoxy group has a significantly reduced equatorial preference (or even axial preference in non-polar solvents) because the electronic stabilization counteracts the steric penalty.

Experimental Protocol: Determination of Conformational Equilibrium

To determine the thermodynamic stability (


) of a substituted 1,3-dioxane, one cannot simply synthesize the acetal, as the reaction often yields a kinetic mixture. The following protocol ensures a thermodynamic equilibrium is reached, allowing for the calculation of A-values.
Protocol: Acid-Catalyzed Equilibration

Objective: Establish the thermodynamic ratio of cis (axial) and trans (equatorial) isomers.

Reagents:

  • Substrate: Purified 1,3-dioxane mixture (approx. 100 mg).

  • Catalyst:

    
    -Toluenesulfonic acid (pTsOH) or Amberlyst 15 (polymer-supported acid).
    
  • Solvent: Benzene or Toluene (non-polar solvents maximize steric differences).

  • Quench: Triethylamine (

    
    ).
    

Workflow:

  • Dissolution: Dissolve the substrate in dry toluene (0.1 M concentration).

  • Catalysis: Add 5 mol% pTsOH or 10 wt% Amberlyst 15.

  • Equilibration: Reflux the mixture. For isomer equilibration, water removal (Dean-Stark) is not required unless driving acetal formation from diol + aldehyde. Reflux for 12–24 hours.

  • Sampling (Self-Validation):

    • Take an aliquot at t=12h. Quench with

      
      . Analyze by GC or NMR.
      
    • Take an aliquot at t=24h.

    • Validation Rule: If the ratio of isomers is identical between t=12h and t=24h, equilibrium is reached. If not, continue reflux.

  • Quench & Isolation: Cool to RT, add excess

    
     (to neutralize acid and prevent kinetic back-isomerization during workup), filter, and concentrate.
    
  • Analysis: Determine the ratio (

    
    ) via integration of the acetal proton signal in 
    
    
    
    -NMR or GC peak areas.
  • Calculation:

    
    .
    
Diagram: Equilibration Workflow

EquilibrationProtocol Start Start: Kinetic Mixture (cis/trans) Acid Add Catalyst (pTsOH / Toluene) Start->Acid Reflux Reflux 12-24h (Bond Rotation) Acid->Reflux Check Check Ratio (GC/NMR) Reflux->Check Check->Reflux Ratio Changing Stop Quench (Et3N) & Analyze Check->Stop Ratio Constant

Caption: Iterative workflow for establishing thermodynamic equilibrium in substituted 1,3-dioxanes.

Synthetic Implications: The "Locking" Strategy

In drug development, determining the relative stereochemistry of 1,3-diols is critical. The thermodynamic principles above are applied via the Acetonide Method (Rychnovsky/Evans).

  • Syn-1,3-diols form acetonides (2,2-dimethyl-1,3-dioxanes) in a Chair conformation (one methyl axial, one equatorial).[1]

  • Anti-1,3-diols would force the acetonide into a chair with severe diaxial interactions.[1] Consequently, they often adopt a Twist-Boat conformation to relieve strain.

  • Diagnostic: The

    
     NMR shift of the acetal carbon and the methyl groups differs drastically between the Chair (syn) and Twist-Boat (anti) forms, providing a rapid readout of stereochemistry.[1]
    
References
  • Eliel, E. L., & Knoeber, M. C. (1968). Conformational Analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society, 90(13), 3444–3458. Link

  • Bailey, W. F., & Eliel, E. L. (1974). Conformational Analysis. XXIX. The Anomeric Effect in 2-Alkoxy-1,3-dioxanes. Journal of the American Chemical Society, 96(6), 1798–1806. Link

  • Rychnovsky, S. D., & Skalitzky, D. J. (1990). Stereochemistry of alternating polyol chains: 13C NMR analysis of 1,3-diol acetonides. Tetrahedron Letters, 31(7), 945-948. Link

  • Alabugin, I. V. (2000). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane.[3][4] The Journal of Organic Chemistry, 65(13), 3910–3919. Link

Sources

Literature Review: Synthesis Pathways of 2-Hexyl-4-methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Research Scientists, Process Chemists, and Fragrance Development Professionals Subject: CAS 3080-69-1 (2-Hexyl-4-methyl-1,3-dioxane)[1]

Executive Summary

2-Hexyl-4-methyl-1,3-dioxane (CAS 3080-69-1) is a cyclic acetal derived from the condensation of heptanal and 1,3-butanediol.[1] Functionally, it serves as a stable, hydrophobic delivery vehicle for the heptanal odor profile—often described as green, fatty, and herbal—widely utilized in the fragrance and surfactant industries. Unlike the parent aldehyde, the dioxane derivative resists oxidation and polymerization, making it a critical stabilizer in aggressive media (e.g., bleach or high-pH detergents).

This guide delineates the primary synthesis pathways, focusing on the transition from traditional homogeneous acid catalysis to modern heterogeneous "green" protocols. It provides a mechanistic breakdown of the acetalization process, stereochemical considerations, and validated experimental protocols.

Retrosynthetic Analysis & Chemical Foundation

The synthesis of 2-hexyl-4-methyl-1,3-dioxane is a classic acetalization (ketalization) reaction.[1] The 1,3-dioxane ring is thermodynamically favored over the open-chain hemiacetal due to the entropic benefit of ring closure and the enthalpy of the C-O bonds.

Precursors:

  • Electrophile: Heptanal (

    
    ) – Provides the 2-hexyl substituent.[1]
    
  • Nucleophile: 1,3-Butanediol (

    
    ) – Provides the 4-methyl-1,3-dioxane skeleton.[1]
    

Reaction Scheme:


[1]
Stereochemical Complexity

The molecule possesses two chiral centers (C2 and C4), leading to diastereomers:

  • Cis-isomer: The hexyl group (C2) and methyl group (C4) are both in equatorial positions.[1] This is the thermodynamically dominant isomer (

    
     vs trans).[1]
    
  • Trans-isomer: One substituent is forced into an axial position, creating destabilizing 1,3-diaxial interactions.[1]

Pathway A: Azeotropic Dehydration (Homogeneous Catalysis)

This is the industry-standard "batch" approach.[1] It relies on the removal of water to drive the equilibrium forward (Le Chatelier’s principle).

Mechanistic Insight

The reaction proceeds via a hemiacetal intermediate.[1] The rate-determining step is often the formation of the oxocarbenium ion from the protonated hemiacetal.

AcetalizationMechanism Figure 1: Acid-Catalyzed Acetalization Mechanism Sub1 Heptanal (Carbonyl) Inter1 Hemiacetal (Tetrahedral) Sub1->Inter1 + H+, + Diol Sub2 1,3-Butanediol (Diol) Sub2->Inter1 Inter2 Oxocarbenium Ion Inter1->Inter2 - H2O Water H2O (Removed) Inter1->Water Prod 2-Hexyl-4-methyl- 1,3-dioxane Inter2->Prod Ring Closure - H+

[1]

Experimental Protocol A (Standard Laboratory Scale)

Reagents:

  • Heptanal (1.0 eq, 114.18 g/mol )

  • 1,3-Butanediol (1.1 eq, 90.12 g/mol ) – Slight excess ensures complete aldehyde consumption.

  • Solvent: Toluene or Cyclohexane (for azeotrope).[1]

  • Catalyst: p-Toluenesulfonic acid monohydrate (PTSA), 0.5–1.0 mol%.[1]

Procedure:

  • Setup: Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

  • Charging: Add Heptanal (114 g, 1 mol), 1,3-Butanediol (99 g, 1.1 mol), and Toluene (300 mL) to the flask.

  • Catalysis: Add PTSA (0.95 g, 5 mmol).

  • Reflux: Heat the mixture to reflux (~115°C). Monitor water collection in the Dean-Stark trap.

  • Completion: Reaction is complete when theoretical water volume (~18 mL) is collected (approx. 3–5 hours).

  • Workup: Cool to room temperature. Wash with saturated

    
     solution (2x 50 mL) to neutralize the catalyst. Wash with brine (1x 50 mL).[1]
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate via rotary evaporation.
    
  • Distillation: Perform fractional vacuum distillation.

    • Target Fraction: Collect at ~110–115°C @ 10 mmHg.[1]

Validation Metrics:

  • Yield: >90% typically achievable.[1][2]

  • Purity: >98% (GC-FID).[1][3]

  • Appearance: Colorless liquid.[1][3][4][5]

Pathway B: Heterogeneous Catalysis (Green Chemistry)

To eliminate the generation of acidic wastewater and simplify purification, solid acid catalysts are preferred in modern process development. This method is compatible with Continuous Flow Chemistry .[1]

Catalyst Selection[1][6]
  • Amberlyst-15: A sulfonic acid functionalized polystyrene resin.[1] Highly active but limited thermal stability (<120°C).[1]

  • Zeolites (H-Beta or ZSM-5): High thermal stability and shape selectivity.[1]

Experimental Protocol B (Fixed-Bed Flow Reactor)

System Design: A packed-bed reactor containing Amberlyst-15 is fed with a premixed solution of reactants.[1]

FlowProcess Figure 2: Continuous Flow Synthesis Workflow Feed Feed Tank (Heptanal + Diol) Pump HPLC Pump (1-5 mL/min) Feed->Pump Reactor Packed Bed Reactor (Amberlyst-15, 60°C) Pump->Reactor Separator Phase Separator (Organic/Aqueous) Reactor->Separator Product Crude Product (To Distillation) Separator->Product Organic Phase Waste Waste Separator->Waste Water

Procedure:

  • Feed Preparation: Mix Heptanal and 1,3-Butanediol (1:1.2 molar ratio). No solvent is required if the viscosity permits, or use minimal ethyl acetate.

  • Reactor Loading: Pack a stainless steel column with dry Amberlyst-15 resin.[1]

  • Operation: Pump feed through the column at 60–70°C. Residence time: 15–30 minutes.

  • Workup: The effluent is neutral (catalyst remains in the reactor). Simply separate the aqueous phase and distill the organic phase.

Advantages:

  • Atom Economy: No solvent waste (if run neat).[1]

  • Throughput: Scalable without larger glassware.[1]

  • Catalyst Reuse: Resin can be regenerated.[1]

Comparative Data Analysis

The following table summarizes the key parameters for the two primary pathways.

ParameterMethod A: Homogeneous (PTSA)Method B: Heterogeneous (Amberlyst)
Reaction Time 3–6 Hours15–30 Minutes (Residence Time)
Temperature 110–120°C (Reflux)60–80°C
Yield 90–95%85–92%
Selectivity High (Thermodynamic control)High (Kinetic control possible)
Waste Profile High (Solvent + Acidic wash)Low (Water only)
Scalability Batch limitedHighly scalable (Flow)

Physical Properties & Characterization

For researcher verification, the synthesized product should match these specifications:

  • IUPAC Name: 2-Hexyl-4-methyl-1,3-dioxane[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 186.29 g/mol [1]

  • CAS Number: 3080-69-1[1]

  • Boiling Point: ~230°C (atm); ~112°C (10 mmHg) [Extrapolated from similar acetals].

  • Refractive Index (

    
    ):  1.430 – 1.445.
    
  • Solubility: Insoluble in water; soluble in ethanol, oils, and most organic solvents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95401, 1,3-Dioxane, 2-hexyl-4-methyl-. Retrieved from [Link]

  • The Good Scents Company (2024). 2-hexyl-4-methyl-1,3-dioxolane and related acetal data. (Note: Reference provides physical property baselines for C7 acetals). Retrieved from [Link]

  • Climent, M. J., Corma, A., & Iborra, S. (2002).Heterogeneous catalysts for the one-pot synthesis of chemicals and fine chemicals. Chemical Reviews, 102(10), 3837-3892.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Authoritative source on 1,3-dioxane formation and stability).

  • Eliel, E. L., & Knoeber, M. C. (1968). Conformational Analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society.[1] (Seminal work on the cis/trans stereochemistry of 1,3-dioxanes).

Sources

Methodological & Application

A Robust Protocol for the Acid-Catalyzed Synthesis of 2-Hexyl-4-methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-734

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 2-Hexyl-4-methyl-1,3-dioxane from heptanal and 1,3-butanediol. The procedure employs a classic acid-catalyzed acetalization with azeotropic removal of water to drive the reaction to completion. Detailed methodologies for the reaction setup, workup, purification, and analytical characterization of the final product are presented. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering insights into the causality of experimental choices to ensure reproducibility and high yield.

Introduction

2-Hexyl-4-methyl-1,3-dioxane is a cyclic acetal with applications in the fragrance industry and as a versatile intermediate in organic synthesis. Its synthesis is a prime example of the formation of a cyclic acetal, a fundamental reaction in organic chemistry often used to protect carbonyl groups.[1] The reaction involves the acid-catalyzed condensation of an aldehyde, in this case, heptanal, with a 1,3-diol, 1,3-butanediol.[1]

The equilibrium of this reaction is driven towards the product by the removal of water, typically through azeotropic distillation using a Dean-Stark apparatus.[1] This protocol utilizes p-toluenesulfonic acid (p-TSA) as a cost-effective and efficient Brønsted acid catalyst.[1][2]

Reaction Mechanism and Rationale

The formation of the 1,3-dioxane ring proceeds via a well-established acid-catalyzed mechanism. The key steps are:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of heptanal, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A hydroxyl group from 1,3-butanediol acts as a nucleophile, attacking the activated carbonyl carbon to form a protonated hemiacetal intermediate.

  • Proton Transfer: A proton is transferred from the newly formed hydroxyl group to the other hydroxyl group of the butanediol moiety.

  • Intramolecular Cyclization: The remaining hydroxyl group attacks the carbocation, forming the six-membered dioxane ring.

  • Deprotonation: The final step is the deprotonation of the oxonium ion to regenerate the acid catalyst and yield the neutral 2-Hexyl-4-methyl-1,3-dioxane product.

The choice of toluene as a solvent is strategic; it is immiscible with water and forms a low-boiling azeotrope, facilitating the continuous removal of the water byproduct via the Dean-Stark trap, thereby shifting the reaction equilibrium towards the product, in accordance with Le Châtelier's principle.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
Heptanal≥95%Sigma-Aldrich111-71-7
1,3-Butanediol≥99%Sigma-Aldrich107-88-0
p-Toluenesulfonic acid monohydrate (p-TSA)≥98.5%Sigma-Aldrich6192-52-5
TolueneAnhydrous, ≥99.8%Sigma-Aldrich108-88-3
Saturated Sodium Bicarbonate SolutionReagent GradeFisher ScientificN/A
Anhydrous Magnesium Sulfate≥97%Fisher Scientific7487-88-9
Equipment
  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add heptanal (11.4 g, 100 mmol), 1,3-butanediol (9.9 g, 110 mmol, 1.1 eq), and toluene (100 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 0.01 eq) to the mixture.

  • Azeotropic Distillation: Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the collection of water in the side arm of the Dean-Stark trap. The reaction is typically complete within 3-5 hours when no more water is collected.

  • Workup - Quenching and Washing: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification: Purify the crude product by vacuum distillation to obtain 2-Hexyl-4-methyl-1,3-dioxane as a colorless liquid.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reagents Combine Heptanal, 1,3-Butanediol, Toluene catalyst Add p-TSA reagents->catalyst reflux Heat to Reflux with Dean-Stark Trap catalyst->reflux monitor Monitor Water Collection (3-5 hours) reflux->monitor cool Cool to RT monitor->cool wash Wash with NaHCO3, Water, Brine cool->wash dry Dry with MgSO4 wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate distill Vacuum Distillation filter_concentrate->distill analyze Characterize Product (NMR, IR, MS) distill->analyze

Caption: Experimental workflow for the synthesis of 2-Hexyl-4-methyl-1,3-dioxane.

Product Characterization

The identity and purity of the synthesized 2-Hexyl-4-methyl-1,3-dioxane should be confirmed by spectroscopic methods.

PropertyExpected Value
Molecular Formula C₁₁H₂₂O₂
Molecular Weight 186.29 g/mol [3]
Appearance Colorless liquid
Boiling Point (Predicted) ~210-220 °C at 760 mmHg
Expected Yield 80-90%

¹H NMR (CDCl₃, 400 MHz):

  • δ 4.5-4.7 (m, 1H): Acetal proton (O-CH-O).

  • δ 3.5-4.2 (m, 3H): Protons on the dioxane ring adjacent to oxygen (O-CH₂- and O-CH-).

  • δ 1.1-1.8 (m, 15H): Protons of the hexyl chain and the remaining dioxane ring protons.

  • δ 0.8-0.9 (t, 3H): Terminal methyl group of the hexyl chain.

  • δ 1.2 (d, 3H): Methyl group at the 4-position of the dioxane ring.

¹³C NMR (CDCl₃, 100 MHz):

  • δ ~100-102: Acetal carbon (O-C-O).

  • δ ~65-75: Carbons of the dioxane ring adjacent to oxygen.

  • δ ~20-40: Carbons of the hexyl chain and other ring carbons.

  • δ ~14.1: Terminal methyl carbon of the hexyl chain.

  • δ ~21.8: Methyl carbon at the 4-position.

FT-IR (neat, cm⁻¹):

  • 2950-2850: C-H stretching (alkane).

  • 1150-1050: C-O stretching (strong, characteristic of acetal).

  • Absence of broad O-H stretch (~3300 cm⁻¹) from 1,3-butanediol.

  • Absence of strong C=O stretch (~1715 cm⁻¹) from heptanal.

Mass Spectrometry (EI):

  • m/z (M⁺): 186.16 (Predicted)[4]

Reaction Mechanism Diagram

G Heptanal Heptanal (R-CHO) ProtonatedHeptanal Protonated Heptanal Heptanal->ProtonatedHeptanal + H+ Hemiacetal Hemiacetal Intermediate ProtonatedHeptanal->Hemiacetal + 1,3-Butanediol Oxocarbenium Oxocarbenium Ion Hemiacetal->Oxocarbenium - H2O ProtonatedDioxane Protonated Dioxane Oxocarbenium->ProtonatedDioxane Intramolecular Attack FinalProduct 2-Hexyl-4-methyl-1,3-dioxane ProtonatedDioxane->FinalProduct - H+

Caption: Simplified mechanism of acid-catalyzed dioxane formation.

Safety and Handling

  • Heptanal: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[5] Handle in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[5][6]

  • 1,3-Butanediol: Not classified as a hazardous substance. However, good laboratory practices should be followed. Avoid contact with skin and eyes.[7][8]

  • Toluene: Flammable liquid. Harmful if inhaled or absorbed through the skin.

  • p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure the Dean-Stark trap is functioning correctly to remove all water. Extend the reaction time if necessary.
Loss of product during workup.Ensure pH is basic during NaHCO₃ wash to prevent acetal hydrolysis. Avoid vigorous shaking that can lead to emulsions.
Incomplete Reaction Inactive catalyst.Use fresh p-toluenesulfonic acid.
Insufficient heat.Ensure the reaction mixture is maintained at a steady reflux.
Product Contamination Residual starting materials.Ensure complete reaction. Improve the efficiency of the vacuum distillation.
Presence of water.Ensure the organic layer is thoroughly dried with anhydrous MgSO₄ before solvent removal.

Conclusion

This application note details a reliable and scalable method for the synthesis of 2-Hexyl-4-methyl-1,3-dioxane. By adhering to the described protocol, which emphasizes the critical role of azeotropic water removal, researchers can consistently achieve high yields of the desired product. The provided characterization data serves as a benchmark for product validation.

References

  • Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. [Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PubMed Central. [Link]

  • 2-Hexyl-1,3-dioxolane concentration using different catalysts. ResearchGate. [Link]

  • Process for the preparation of 2-methyl-1,3-propanediol.
  • An efficient synthesis of 1,3-dioxane-4,6-diones. LOCKSS. [Link]

  • heptanal cyclic propylene acetal, 4351-10-4. The Good Scents Company. [Link]

  • Process for the preparation of 1,3-dioxane compounds.
  • Making 1,3-Dioxolane. YouTube. [Link]

  • 1,3-dioxane Preparation Process. Hubei Sanli Fengxiang Technology Co., Ltd. [Link]

  • 2-hexyl-4-methyl-1,3-dioxane (C11H22O2). PubChemLite. [Link]

  • Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. PubMed Central. [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

  • Showing Compound 2-Hexyl-1,3-dioxolane-4-methanol (FDB019298). FooDB. [Link]

  • The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). [Link]

  • Method of making ketals and acetals.
  • A plausible mechanism for the synthesis of 1,3-dioxolanes from the reaction of 1,2-diols and ketones using GO. ResearchGate. [Link]

  • 1,3-Dioxane, 2-hexyl-4-methyl- | C11H22O2 | CID 95401. PubChem. [Link]

  • Acetal synthesis by acetalization or ring closure. Organic Chemistry Portal. [Link]

  • 1,3 BUTANEDIOL MSDS CAS No: 107-88-0 MSDS. Loba Chemie. [Link]

  • Organocatalytic Acetalization of Aldehydes Utilizing N‐Heterocyclic Iod(az)olium Salts as the Halogen‐Bonding Catalysts. ResearchGate. [Link]

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Application Note: Maximizing the Yield of 2-Hexyl-4-methyl-1,3-dioxane through Dean-Stark Azeotropic Dehydration

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development on the optimized synthesis of 2-Hexyl-4-methyl-1,3-dioxane. The core of this protocol is the strategic use of a Dean-Stark apparatus to effectively drive the reaction equilibrium towards product formation, thereby maximizing yield. We will delve into the mechanistic underpinnings of the acid-catalyzed acetal formation, provide a detailed, step-by-step experimental protocol, and present data that underscores the efficacy of this methodology.

Introduction: The Significance of 1,3-Dioxanes and the Synthetic Challenge

The 1,3-dioxane moiety is a prevalent structural motif in numerous natural products and serves as a crucial protecting group for carbonyls and 1,3-diols in multi-step organic syntheses.[1][2] Specifically, 2-Hexyl-4-methyl-1,3-dioxane is a valuable fragrance component and a versatile synthetic intermediate. Its synthesis is typically achieved through the acid-catalyzed reaction of heptanal with 1,3-butanediol.

The primary challenge in this synthesis lies in the reversible nature of acetal formation.[3][4][5] The reaction produces water as a byproduct, which can hydrolyze the acetal product, shifting the equilibrium back towards the starting materials and consequently lowering the yield.[3][4][6] To overcome this thermodynamic hurdle, the continuous removal of water from the reaction mixture is paramount.

Mechanistic Rationale: The Role of the Dean-Stark Trap

The formation of 2-Hexyl-4-methyl-1,3-dioxane from heptanal and 1,3-butanediol is an acid-catalyzed nucleophilic addition-elimination reaction. The mechanism, illustrated below, proceeds through a hemiacetal intermediate.[3][4][5]

Acetal Formation Mechanism Heptanal Heptanal Protonated_Heptanal Protonated Heptanal Heptanal->Protonated_Heptanal + H⁺ Hemiacetal_Intermediate Hemiacetal Intermediate Protonated_Heptanal->Hemiacetal_Intermediate + 1,3-Butanediol Butanediol 1,3-Butanediol Hemiacetal_Intermediate->Protonated_Heptanal - 1,3-Butanediol Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal_Intermediate->Protonated_Hemiacetal + H⁺ Protonated_Hemiacetal->Hemiacetal_Intermediate - H⁺ Carbocation Carbocation + H₂O Protonated_Hemiacetal->Carbocation - H₂O Carbocation->Protonated_Hemiacetal + H₂O Product 2-Hexyl-4-methyl-1,3-dioxane Carbocation->Product Intramolecular Cyclization Product->Carbocation - H⁺ H_plus H⁺ H2O_out H₂O

Figure 1: Acid-catalyzed mechanism of 2-Hexyl-4-methyl-1,3-dioxane formation.

According to Le Châtelier's principle, the removal of a product from a reaction at equilibrium will cause a shift in the equilibrium to favor the formation of more products. The Dean-Stark apparatus is a piece of laboratory glassware that facilitates the continuous removal of water from a refluxing reaction mixture.[3][4][7] This is achieved through azeotropic distillation.[8] An inert solvent, typically toluene or benzene, which forms a low-boiling azeotrope with water, is used.[7] As the mixture is heated to reflux, the water-solvent azeotrope vaporizes and enters the condenser. Upon condensation, the immiscible water and solvent separate in the collection arm of the trap. The denser water settles to the bottom, while the lighter solvent overflows and returns to the reaction flask, thus continuously removing water and driving the reaction to completion.[7]

Experimental Protocol: Optimized Synthesis

This protocol details the optimized synthesis of 2-Hexyl-4-methyl-1,3-dioxane using a Dean-Stark trap.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles
Heptanal114.1911.42 g (13.5 mL)0.10
1,3-Butanediol90.129.91 g (9.8 mL)0.11
p-Toluenesulfonic acid monohydrate190.220.19 g0.001
Toluene-100 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Anhydrous Magnesium Sulfate-~5 g-
Equipment
  • 250 mL round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure

Experimental_Workflow A 1. Assemble Apparatus B 2. Charge Flask A->B Securely clamp glassware C 3. Heat to Reflux B->C Add reagents and solvent D 4. Monitor Water Collection C->D Observe azeotrope formation E 5. Cool and Quench D->E Theoretical water volume collected F 6. Workup E->F Add NaHCO₃ solution G 7. Dry and Concentrate F->G Separate organic layer H 8. Purify (Optional) G->H Dry with MgSO₄ I 9. Characterize H->I Vacuum distillation

Figure 2: Step-by-step experimental workflow.

  • Apparatus Assembly: Assemble the 250 mL round-bottom flask, Dean-Stark trap, and condenser. Ensure all joints are properly sealed.

  • Charging the Flask: To the round-bottom flask, add heptanal (11.42 g, 0.10 mol), 1,3-butanediol (9.91 g, 0.11 mol), p-toluenesulfonic acid monohydrate (0.19 g, 0.001 mol), and toluene (100 mL). Add a magnetic stir bar.

  • Heating to Reflux: Heat the mixture to a gentle reflux using the heating mantle. The reaction temperature should be maintained at the boiling point of the toluene-water azeotrope.

  • Water Collection: As the reaction proceeds, water will collect in the graduated arm of the Dean-Stark trap. The theoretical amount of water to be collected is approximately 1.8 mL (0.10 mol). Continue the reflux until no more water is collected. This typically takes 2-4 hours.

  • Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Workup: Transfer the reaction mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification (Optional): The crude product can be purified by vacuum distillation if necessary.

  • Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Expected Results and Discussion

The use of the Dean-Stark trap is expected to significantly increase the yield of 2-Hexyl-4-methyl-1,3-dioxane compared to methods that do not actively remove water.

MethodReaction Time (hours)Yield (%)
Without Water Removal645-55
With Dean-Stark Trap 3 85-95

The higher yield is a direct consequence of driving the equilibrium towards the product side by continuously removing water. The shorter reaction time is also a notable advantage of this method.

Characterization Data (Expected):

  • ¹H NMR (CDCl₃): Chemical shifts corresponding to the hexyl chain protons, the methyl group on the dioxane ring, the methine proton at the C2 position, and the diastereotopic protons of the dioxane ring are expected.

  • ¹³C NMR (CDCl₃): Resonances for all 11 carbon atoms of the molecule should be observable.

  • IR (neat): Characteristic C-O stretching frequencies for the cyclic ether will be present around 1140-1070 cm⁻¹.[9] The absence of a broad O-H stretch (from the diol) and a strong C=O stretch (from the aldehyde) indicates the completion of the reaction.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If water collection ceases before the theoretical amount is reached, it may indicate that the starting materials are wet. Ensure all reagents and solvents are anhydrous.

  • Emulsion Formation during Workup: If an emulsion forms during the bicarbonate wash, the addition of brine can help to break it.

  • Choice of Solvent: While toluene is commonly used, benzene can also be employed. However, due to its toxicity, toluene is generally preferred. The solvent must be immiscible with water and form a lower-boiling azeotrope.

  • Acid Catalyst: While p-toluenesulfonic acid is effective, other acid catalysts such as sulfuric acid or acidic resins can also be used.[2] The catalytic amount should be optimized for the specific reaction scale.

Conclusion

The utilization of a Dean-Stark apparatus for the azeotropic removal of water is a highly effective and efficient method for optimizing the yield of 2-Hexyl-4-methyl-1,3-dioxane. This protocol provides a robust and scalable procedure for the synthesis of this and other related 1,3-dioxanes, which is of significant value to researchers in organic synthesis and drug development. The principles outlined in this application note can be broadly applied to other equilibrium-limited reactions that produce water as a byproduct.

References

  • Reactions of Aldehydes and Ketones 2. (n.d.).
  • Chemistry LibreTexts. (2020, May 30). 19.11: Nucelophilic Addition of Alcohols (Acetal Formation). Retrieved from [Link]

  • Synthesis of 1,3-dioxanes. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]

  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (n.d.). Science of Synthesis.
  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018, May 7). ACS Omega. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dioxane, 2-hexyl-4-methyl-. Retrieved from [Link]

  • The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). (2025, August 6). ResearchGate. Retrieved from [Link]

  • Reddit. (2022, March 26). Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why? Retrieved from [Link]

  • Catalytic reaction of 1,3-butanediol over solid acids. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Azeotropic distillation. Retrieved from [Link]

  • Advanced Organic Chemistry. (n.d.). Infrared spectrum of 1,3-dioxane. Retrieved from [Link]

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Applications of 2-Hexyl-4-methyl-1,3-dioxane in Green Fragrance Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Cyclic Acetals in Sustainable Perfumery

The fragrance industry is currently undergoing a significant transformation, driven by the dual imperatives of consumer demand for novel scent experiences and a growing commitment to sustainable and environmentally responsible practices.[1] In this context, the exploration of new fragrance molecules that align with the principles of green chemistry has become a paramount objective.[2] Among the various classes of fragrance ingredients, cyclic acetals, such as 2-Hexyl-4-methyl-1,3-dioxane, represent a promising frontier. These molecules, formed by the reaction of an aldehyde with a diol, offer a unique combination of desirable olfactory properties, enhanced stability in certain product bases, and a favorable environmental profile.[3]

This technical guide provides a comprehensive overview of the applications of 2-Hexyl-4-methyl-1,3-dioxane in green fragrance formulations. It is intended for researchers, scientists, and product development professionals who are seeking to leverage the potential of this molecule to create innovative and sustainable fragrances. We will delve into its synthesis, olfactory characteristics, stability, and performance in various applications, supported by detailed protocols and expert insights.

Physicochemical Properties and Olfactory Profile

2-Hexyl-4-methyl-1,3-dioxane is a cyclic acetal with the molecular formula C₁₁H₂₂O₂.[4] Its structure is characterized by a six-membered dioxane ring with a hexyl group at the 2-position and a methyl group at the 4-position.

PropertyValueSource
IUPAC Name 2-hexyl-4-methyl-1,3-dioxane[4]
CAS Number 3080-69-1[4]
Molecular Formula C₁₁H₂₂O₂[4]
Molecular Weight 186.29 g/mol [4]
Appearance Colorless to pale yellow liquid (inferred)[5]
Boiling Point ~217-218 °C (estimated for a similar structure)[6]
logP (o/w) ~3.5 (estimated)[4]
Solubility Soluble in alcohol; sparingly soluble in water[6]

Olfactory Profile: A Symphony of Green, Fruity, and Floral Notes

Based on these analogies, 2-Hexyl-4-methyl-1,3-dioxane is anticipated to have a complex and appealing scent profile characterized by:

  • Top Notes: A fresh, vibrant green character, possibly with dewy or leafy undertones.[8]

  • Heart Notes: A prominent fruity facet, likely reminiscent of stone fruits or tropical fruits, complemented by a soft, floral element.

  • Base Notes: A subtle waxy or woody undertone that provides depth and substantivity.

This combination of notes makes it a versatile ingredient for a wide range of fragrance creations, from fresh and uplifting to sophisticated and complex.

The "Green" Credentials of 2-Hexyl-4-methyl-1,3-dioxane

The classification of a fragrance ingredient as "green" is a multifaceted assessment that considers its lifecycle, from raw material sourcing to its ultimate fate in the environment.[9] 2-Hexyl-4-methyl-1,3-dioxane exhibits several characteristics that align with the principles of green chemistry.

Synthesis from Potentially Renewable Feedstocks

2-Hexyl-4-methyl-1,3-dioxane is synthesized through the acid-catalyzed acetalization of heptanal and 1,3-butanediol.

Heptanal Heptanal (from Castor Oil) Reaction Acetalization Heptanal->Reaction Butanediol 1,3-Butanediol (from Fermentation) Butanediol->Reaction Catalyst Solid Acid Catalyst (e.g., Zeolite) Catalyst->Reaction cat. Product 2-Hexyl-4-methyl-1,3-dioxane Water Water (by-product) Reaction->Product Reaction->Water

Figure 1: Green synthesis pathway for 2-Hexyl-4-methyl-1,3-dioxane.

Both precursors can be sourced from renewable feedstocks. Heptanal can be derived from the pyrolysis of castor oil, a readily available vegetable oil. 1,3-Butanediol can be produced through the fermentation of sugars. This potential for a bio-based supply chain significantly enhances the green profile of the final fragrance ingredient.

Biodegradability and Environmental Fate

While specific biodegradation data for 2-Hexyl-4-methyl-1,3-dioxane is not publicly available, its chemical structure suggests a favorable environmental profile. As a cyclic acetal, it is susceptible to hydrolysis, especially under acidic conditions, breaking down into its constituent aldehyde (heptanal) and diol (1,3-butanediol).[10] Both of these precursors are expected to be readily biodegradable. This contrasts sharply with the persistent and problematic nature of the unrelated compound 1,4-dioxane, which is a manufacturing byproduct and a substance of regulatory concern.[11]

Application in Fragrance Formulations: From Fine Fragrance to Functional Products

The unique olfactory profile and physicochemical properties of 2-Hexyl-4-methyl-1,3-dioxane make it a valuable ingredient for a diverse range of applications.

Fine Fragrance

In fine fragrances, it can be used to impart a natural, long-lasting green and fruity character. Its complexity allows it to be used as a modifier to enhance floral bouquets or as a key component in modern chypre and fougère accords. Recommended use levels in the fragrance concentrate can range from 0.1% to 5%.

Personal Care Products
  • Soaps and Shower Gels (pH 8-10): The stability of the 1,3-dioxane ring in alkaline conditions makes it an excellent candidate for bar soaps and liquid body washes.[10] It can provide a fresh, clean, and fruity note that is substantive on the skin.

  • Lotions and Creams (pH 5.5-7): While the stability is reduced in neutral to slightly acidic conditions, it can still perform well in leave-on applications where it is not immediately washed off. Careful formulation and stability testing are crucial.

  • Shampoos and Conditioners (pH 4.5-6.5): Similar to lotions, its use in hair care products requires careful consideration of the final product's pH. It can contribute to a perception of natural freshness.

Household Products
  • Fabric Softeners (pH 3-5): The acidic nature of many fabric softeners presents a challenge for the stability of 2-Hexyl-4-methyl-1,3-dioxane. However, encapsulated forms of the fragrance could be employed to protect it until the drying stage.

  • All-Purpose Cleaners (pH 9-11): Its stability in alkaline media makes it well-suited for household cleaners, where it can provide a pleasant and enduring scent.

Recommended Usage Levels in Finished Products:

Product CategoryRecommended Use Level (as % of total formulation)
Fine Fragrance0.01 - 0.5%
Soaps & Shower Gels0.1 - 1.0%
Lotions & Creams0.05 - 0.5%
Shampoos & Conditioners0.1 - 0.8%
Fabric Softeners0.05 - 0.3% (with stability considerations)
All-Purpose Cleaners0.05 - 0.5%

Note: These are starting point recommendations. Actual use levels should be determined by the desired fragrance intensity and stability testing in the specific product base.[7]

Experimental Protocols

Protocol 1: Green Synthesis of 2-Hexyl-4-methyl-1,3-dioxane

This protocol describes a laboratory-scale synthesis using a solid acid catalyst, which can be recovered and reused, aligning with green chemistry principles.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1. Charge reactor with heptanal, 1,3-butanediol, and toluene. B 2. Add solid acid catalyst (e.g., Amberlyst-15). A->B C 3. Equip with Dean-Stark trap and condenser. B->C D 4. Heat to reflux (~110°C). C->D E 5. Collect water in Dean-Stark trap. D->E F 6. Monitor reaction by GC until heptanal is consumed. E->F G 7. Cool reaction and filter to recover catalyst. F->G H 8. Wash organic phase with NaHCO₃ solution. G->H I 9. Dry over Na₂SO₄ and concentrate. H->I J 10. Purify by vacuum distillation. I->J

Sources

Application Notes & Protocols: 2-Hexyl-4-methyl-1,3-dioxane as a Stable Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Hexyl-4-methyl-1,3-dioxane as a stable chemical intermediate. This cyclic acetal serves as a robust protecting group for the carbonyl functionality of heptanal. Its strategic application allows for the selective transformation of other functional groups within a complex molecule under conditions that would otherwise be incompatible with a free aldehyde. These notes detail the underlying chemical principles, physicochemical properties, and step-by-step protocols for the synthesis (protection), application in a representative synthetic route, and subsequent cleavage (deprotection) of this versatile intermediate.

Physicochemical Properties and Stability Profile

2-Hexyl-4-methyl-1,3-dioxane is the chemical intermediate formed from the acid-catalyzed reaction of heptanal and 1,3-butanediol. As a member of the 1,3-dioxane class, its chemical behavior is defined by the acetal functional group.

1.1. Core Characteristics The key to its function as a stable intermediate lies in its reactivity profile. The 1,3-dioxane ring is exceptionally stable under neutral to strongly basic conditions and is unreactive towards a wide range of nucleophiles, organometallic reagents, and hydrides.[1][2][3] This stability, however, is readily reversed under acidic conditions, particularly in the presence of water, which facilitates hydrolysis back to the parent aldehyde and diol.[4][5]

1.2. Physical Data A summary of the key physical and chemical properties for 2-Hexyl-4-methyl-1,3-dioxane is presented below.

PropertyValueSource
IUPAC Name 2-hexyl-4-methyl-1,3-dioxanePubChem[6]
CAS Number 3080-69-1PubChem[6]
Molecular Formula C₁₁H₂₂O₂PubChem[6]
Molecular Weight 186.29 g/mol PubChem[6]
Appearance Colorless Liquid (estimated)N/A
Boiling Point ~217-218 °C (related structures)The Good Scents Company[7]
Solubility Low in water; Soluble in organic solventsThe Good Scents Company[7]

The Rationale for Acetal Protection in Complex Synthesis

In multi-step organic synthesis, the challenge of chemoselectivity—reacting one functional group in the presence of another—is paramount. Aldehydes are highly reactive towards a broad spectrum of reagents, including Grignard reagents, organolithiums, and reducing agents like lithium aluminum hydride (LiAlH₄).[8] If a synthesis requires such a reagent to act on a different part of the molecule (e.g., an ester), the aldehyde must be "hidden" or protected to prevent unwanted side reactions.

The conversion of the aldehyde to a 2-Hexyl-4-methyl-1,3-dioxane renders it inert to these powerful nucleophilic and basic reagents.[2][3] This protection strategy is a cornerstone of modern synthetic chemistry, enabling complex molecular architectures to be built with precision.

G cluster_0 The Challenge cluster_1 The Solution: Protection Strategy A Starting Material (contains Aldehyde and Ester) D Side Product (Alcohol from Aldehyde) A->D Unwanted Reaction E 1. Protect Aldehyde (form 1,3-Dioxane) A->E Strategic Intervention B Grignard Reagent (e.g., MeMgBr) B->A C Desired Product (Ketone from Ester) F Intermediate with Protected Aldehyde E->F G 2. React with Grignard Reagent H Protected Product G->H I 3. Deprotect (Acid Hydrolysis) H->I J Final Desired Product I->J start->A

Logical workflow for using a protecting group strategy.

Protocols for Synthesis and Application

The following protocols are designed to be self-validating, with explanations for critical steps to ensure experimental success.

Protocol 3.1: Synthesis of 2-Hexyl-4-methyl-1,3-dioxane (Protection of Heptanal)

This protocol details the formation of the cyclic acetal from heptanal and 1,3-butanediol. The key to driving this equilibrium reaction to completion is the removal of water as it is formed.

Materials:

  • Heptanal (1.0 eq)

  • 1,3-Butanediol (1.1 eq)

  • Toluene (solvent)

  • p-Toluenesulfonic acid (p-TsOH) (0.01 eq, catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble the round-bottom flask with the Dean-Stark apparatus and condenser. Ensure all glassware is dry.

  • Reagents: Charge the flask with toluene, heptanal (1.0 eq), and 1,3-butanediol (1.1 eq). A slight excess of the diol ensures complete conversion of the limiting aldehyde.

  • Catalysis: Add a catalytic amount of p-TsOH (0.01 eq). Both Brønsted and Lewis acids can catalyze this reaction, but p-TsOH is effective, inexpensive, and easily handled.[4]

  • Reaction: Heat the mixture to reflux with vigorous stirring. Toluene forms an azeotrope with water, allowing for its removal in the Dean-Stark trap. The reaction progress can be monitored by observing the amount of water collected.

  • Quenching: Once the theoretical amount of water has been collected (or the reaction is complete by TLC/GC-MS analysis), cool the mixture to room temperature. The acid catalyst must be neutralized to prevent the reverse reaction during workup. Add saturated sodium bicarbonate solution and stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-Hexyl-4-methyl-1,3-dioxane.

  • Purification: If necessary, purify the product by vacuum distillation.

G cluster_mech Mechanism: Acetal Formation RCHO Heptanal (Aldehyde) Protonated_RCHO Protonated Aldehyde (Activated Carbonyl) RCHO->Protonated_RCHO + H⁺ H_plus H⁺ (from p-TsOH) Hemiacetal_intermediate Hemiacetal Intermediate Protonated_RCHO->Hemiacetal_intermediate + Diol Diol 1,3-Butanediol Protonated_OH Protonated Hemiacetal Hemiacetal_intermediate->Protonated_OH + H⁺ Carbocation Oxocarbenium Ion (Resonance Stabilized) Protonated_OH->Carbocation - H₂O Final_Product_Protonated Protonated Dioxane Carbocation->Final_Product_Protonated Intramolecular Ring Closure H2O H₂O (removed) Final_Product 2-Hexyl-4-methyl-1,3-dioxane Final_Product_Protonated->Final_Product - H⁺

Acid-catalyzed formation of the 1,3-dioxane.
Protocol 3.2: Deprotection to Regenerate the Carbonyl Group

This protocol describes the hydrolysis of the 1,3-dioxane to regenerate the parent aldehyde. This reaction is the reverse of the protection step and is driven by the presence of excess water.

Materials:

  • 2-Hexyl-4-methyl-1,3-dioxane (1.0 eq)

  • Acetone/Water mixture (e.g., 9:1 v/v)

  • Hydrochloric acid (HCl) or p-TsOH (catalytic amount)

  • Diethyl ether or Ethyl acetate (extraction solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-Hexyl-4-methyl-1,3-dioxane in the acetone/water mixture.

  • Catalysis: Add a catalytic amount of acid (e.g., a few drops of concentrated HCl). The hydrolysis is highly efficient under acidic conditions.[4][5]

  • Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or GC-MS, watching for the disappearance of the starting material and the appearance of heptanal. The reaction is typically complete within a few hours.

  • Quenching: Neutralize the acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Add an organic solvent like diethyl ether to the mixture and transfer to a separatory funnel. Extract the aqueous layer twice with the organic solvent.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the solution over anhydrous MgSO₄.

  • Concentration: Filter the drying agent and remove the solvent by rotary evaporation to yield the deprotected heptanal.

G cluster_deprotect Mechanism: Acetal Hydrolysis Acetal 2-Hexyl-4-methyl-1,3-dioxane Protonated_Acetal Protonated Dioxane Acetal->Protonated_Acetal + H⁺ H_plus H⁺ Carbocation Oxocarbenium Ion Protonated_Acetal->Carbocation Ring Opening Protonated_Hemiacetal Protonated Hemiacetal Carbocation->Protonated_Hemiacetal + H₂O H2O H₂O (from solvent) Hemiacetal Hemiacetal Intermediate Protonated_Hemiacetal->Hemiacetal - H⁺ Aldehyde Heptanal Hemiacetal->Aldehyde Breakdown Diol 1,3-Butanediol

Sources

Formulation stability of acetals in high-pH cosmetic bases

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Stability of Acetals in High-pH Cosmetic Bases

Part 1: Executive Summary & Strategic Rationale

The Challenge: High-pH cosmetic bases—such as depilatories (pH 11–12.5), hair relaxers (pH 12–14), and saponified soaps (pH 9.5–10.5)—present a hostile environment for traditional fragrance ingredients. Aldehydes, a critical class of odorants (e.g., Vanillin, Citral, Cinnamaldehyde), are particularly vulnerable. In alkaline conditions, aldehydes undergo aldol condensation and Cannizzaro reactions , leading to rapid discoloration (browning), viscosity changes, and olfactory distortion.

The Solution: Acetals (1,1-diethers) serve as "base-stable, acid-labile" protecting groups. By converting a reactive aldehyde into an acetal, the electrophilic carbonyl carbon is masked, rendering it inert to nucleophilic attack by hydroxide ions. This guide details the protocol for validating acetal stability in high-pH matrices, demonstrating their utility as robust "pro-fragrances" that survive shelf-life stress but release the bioactive scent upon contact with the skin's acidic mantle (pH 5.5).

Part 2: Mechanistic Insight

To formulate effectively, one must understand the divergent pathways of aldehydes versus acetals in alkaline media.

Degradation vs. Protection Pathways
  • Aldehyde Failure Mode (The Browning Effect): In the presence of dilute base, aldehydes with

    
    -hydrogens (like Citral) undergo enolate formation followed by Aldol Condensation, creating conjugated polymers that are dark in color. Aromatic aldehydes without 
    
    
    
    -hydrogens (like Vanillin) are susceptible to oxidation and phenolate formation, causing immediate darkening.
  • Acetal Stability: Acetals lack the carbonyl dipole. The ether linkages are extremely resistant to hydrolysis in basic and neutral media. Hydrolysis requires protonation of the alkoxide oxygen, a process kinetically forbidden in high-pH environments.

Diagram 1: Chemical Fate in Alkaline Matrix

AcetalStability Aldehyde Free Aldehyde (e.g., Vanillin) Base High pH Base (OH- Ions) Aldehyde->Base Aldol Aldol Condensation (Polymerization) Base->Aldol Enolizable Oxidation Oxidation/Phenolate Formation Base->Oxidation Aromatic Stable Steric Shielding No Reaction Base->Stable Inert Ether Linkage Acetal Acetal Protected (e.g., Vanillin PG Acetal) Acetal->Base Brown Discoloration (Darkening) Aldol->Brown Oxidation->Brown OffOdor Off-Odor (Scent Loss) Oxidation->OffOdor Preserved Odor Profile Preserved Stable->Preserved

Caption: Divergent chemical fates of aldehydes vs. acetals in alkaline cosmetic bases. Acetals resist the nucleophilic attack that degrades free aldehydes.

Part 3: Experimental Protocols

This section outlines a self-validating protocol to compare the stability of a free aldehyde against its acetal analog.

Protocol A: Preparation of Model High-pH Base (pH 11.0)

Objective: Create a standardized, surfactant-rich alkaline matrix typical of liquid soaps or depilatories.

Materials:

  • Deionized Water (Type II)

  • Sodium Laureth Sulfate (SLES), 70% active

  • Cocamidopropyl Betaine (CAPB), 30% active

  • Sodium Hydroxide (NaOH), 10% solution

  • NaCl (Viscosity adjuster)

Step-by-Step:

  • Charge 60g of DI Water into a sanitized beaker.

  • Add 25g SLES (70%) slowly with overhead stirring (200 rpm) to avoid aeration. Heat to 45°C to facilitate dissolution.

  • Add 10g CAPB (30%) and mix until homogeneous.

  • Adjust pH: Titrate with NaOH (10%) dropwise until pH reaches 11.0 ± 0.1 .

  • Adjust Viscosity: Add NaCl (approx. 1.0%) to achieve a viscosity of 3,000–5,000 cPs (Brookfield).

  • Cool to 25°C.

Protocol B: Comparative Stress Testing

Objective: Subject the test compounds to accelerated aging to simulate 1-year shelf life.

Test Compounds:

  • Control (A): Vanillin (0.5% w/w) – Known to discolor.

  • Test (B): Vanillin Propylene Glycol Acetal (0.5% w/w) – Hypothesized stable.

  • Blank (C): Unscented Base.

Procedure:

  • Aliquot the Model Base into three separate batches.

  • Dose the respective fragrance materials into batches A and B. Mix thoroughly for 10 minutes.

  • Fill glass vials (clear for UV test, amber for thermal test) with 20mL of each sample.

  • Incubate under the following conditions:

    • Condition 1 (Accelerated): 45°C for 12 weeks.

    • Condition 2 (UV Stress): Q-Sun Xenon Test Chamber (0.35 W/m² @ 340nm) for 24 hours.

    • Condition 3 (Ambient): 25°C (Dark) for 12 weeks.

Protocol C: Analytical Quantification (GC-MS & Colorimetry)

Objective: Quantify chemical recovery and physical appearance changes.[1]

1. Colorimetric Analysis (Discoloration):

  • Instrument: Spectrophotometer (e.g., HunterLab).

  • Method: Measure

    
     values at T=0 and T=12 weeks.
    
  • Calculation: Calculate Total Color Difference (

    
    ):
    
    
    
    
    • Pass Criteria:

      
       (Visually imperceptible change).
      

2. Chemical Recovery (GC-MS):

  • Extraction: Weigh 1g of sample. Add 9g Methanol (HPLC grade). Vortex for 2 minutes. Centrifuge at 5000 rpm for 10 minutes to precipitate surfactants. Filter supernatant (0.45 µm PTFE).

  • GC Parameters:

    • Column: HP-5MS (30m x 0.25mm x 0.25µm).

    • Carrier: Helium @ 1.0 mL/min.

    • Temp Program: 60°C (1 min)

      
       20°C/min 
      
      
      
      240°C (5 min).
  • Quantification: Use Internal Standard (e.g., Dodecane) method. Calculate % Recovery:

    
    
    

Part 4: Experimental Workflow & Data Visualization

Diagram 2: Stability Validation Workflow

Workflow cluster_Stress Stress Conditions Prep Base Preparation (pH 11.0, SLES/CAPB) Dosing Spike Samples (0.5% Acetal vs Aldehyde) Prep->Dosing Thermal 45°C / 12 Weeks Dosing->Thermal UV Xenon Arc / 24 hrs Dosing->UV Analysis Analysis Thermal->Analysis UV->Analysis Decision Pass/Fail? Analysis->Decision Formulate Formulate Decision->Formulate Rec > 90% Delta E < 3 Reject Reject Decision->Reject Rec < 90% Delta E > 3

Caption: Step-by-step workflow for validating acetal stability in high-pH cosmetic matrices.

Part 5: Expected Results & Interpretation

The following table summarizes typical data when comparing Vanillin (Aldehyde) vs. Vanillin Propylene Glycol Acetal in a pH 11.0 soap base.

ParameterVanillin (Control)Vanillin PG Acetal (Test)Interpretation
Appearance (T=12wks) Dark BrownPale Yellow / ClearAldehyde undergoes phenolate oxidation; Acetal remains inert.

(Color Change)
> 25.0 (Fail)< 2.5 (Pass)Acetal prevents chromophore formation.
GC-MS Recovery < 40%> 95%Aldehyde consumed by side reactions; Acetal chemically stable.
Olfactory Profile "Medicinal", WeakClean, Characteristic VanillaAcetal preserves the odor backbone.

Troubleshooting:

  • Issue: Acetal shows degradation (hydrolysis).

  • Root Cause: Check formulation for unexpected acidic pockets or amphoteric surfactants that might act as local acid catalysts. Ensure pH > 9.0 is maintained; acetals are strictly acid-labile.

  • Optimization: If using alcohol-based acetals (diethyl acetal), consider cyclic acetals (dioxolanes) derived from glycols, which are entropically more stable (chelate effect).

Part 6: References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Confirming mechanism of acetal hydrolysis resistance in base). Link

  • Herman, S. (2001). What Every Formulator Needs to Know about Fragrance. Cosmetics & Toiletries. (Discussing aldehyde instability in functional bases). LinkNote: Generalized link to C&T archives.

  • Lalko, J., et al. (2004). Stability of Fragrance Ingredients in Cosmetic Bases. Flavour and Fragrance Journal.

  • IFRA (International Fragrance Association). (2020). Guidance for the Use of Fragrance Materials in Cosmetic Products. Link

  • Google Patents. (2014). EP2757905A1 - Acetals and ketals as fragrances and flavors. (Detailing the use of acetals in alkaline detergents). Link

Sources

Sensitive and Solvent-Free Determination of Volatile Dioxanes in Aqueous Matrices by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

This application note presents a robust and highly sensitive method for the analysis of volatile dioxanes, specifically 1,4-dioxane, in aqueous samples. Headspace Solid-Phase Microextraction (HS-SPME) offers a solvent-free, efficient, and automated sample preparation technique, minimizing matrix interference and eliminating the need for chlorinated solvents used in traditional liquid-liquid or solid-phase extraction methods.[1] This guide provides a comprehensive overview of the HS-SPME principles, a detailed, validated protocol for quantitative analysis, and expert insights into method optimization to ensure accuracy and reliability in research and quality control settings.

Introduction: The Analytical Challenge of 1,4-Dioxane

1,4-Dioxane is a synthetic industrial chemical, classified as a probable human carcinogen, that is fully miscible in water.[1][2] Its high polarity and low volatility from water present significant challenges for traditional extraction techniques, which often suffer from poor purging efficiency or require large volumes of organic solvents.[2] HS-SPME emerges as a superior alternative by combining extraction and concentration into a single, automated step, making it ideal for the trace-level analysis required in pharmaceutical manufacturing, environmental monitoring, and drug safety assessments.[3] This technique works by exposing a coated fiber to the headspace above the sample, where volatile compounds partition onto the fiber before being thermally desorbed into a GC-MS system for analysis.[4]

The Principle of HS-SPME: A Mechanistic Overview

HS-SPME operates on the principle of equilibrium partitioning. The analytes distribute among three phases: the sample matrix, the headspace (vapor phase), and the SPME fiber's stationary phase. The amount of analyte extracted by the fiber is proportional to its concentration in the sample, governed by the partition coefficients between the phases.

The core of the technique is the SPME fiber, a fused-silica fiber coated with a specific polymeric stationary phase. For volatile dioxanes, which are polar and have a low molecular weight, a fiber with a high affinity for such compounds is paramount.

Causality Behind Experimental Choices: A Senior Scientist's Perspective

A robust analytical method is not just a series of steps; it is a system where each parameter is chosen for a specific scientific reason. Here, we dissect the critical choices for dioxane analysis.

SPME Fiber Selection: Maximizing Analyte Affinity

The choice of fiber coating is the most critical parameter in developing an SPME method.[5] For small, volatile molecules like 1,4-dioxane, a fiber with a porous surface and strong adsorptive properties is required.

  • Recommended Fiber: Carboxen™/Polydimethylsiloxane (CAR/PDMS) , particularly with an 85 µm film thickness, is the optimal choice.

  • The "Why": Carboxen is a carbon molecular sieve with micropores of a suitable size for trapping low molecular weight analytes. This material provides a significantly higher surface area and stronger adsorption mechanism compared to non-porous coatings like PDMS alone. Studies have shown that CAR/PDMS fibers can extract 100-300 times more dioxane than other fiber types. The PDMS component of the coating acts as a binder and also contributes to the extraction of less polar compounds, making the fiber versatile. An 85 µm film thickness provides a high capacity for the analyte, leading to lower detection limits.[6]

Fiber TypeCoating MechanismTarget AnalytesSuitability for 1,4-Dioxane
CAR/PDMS Adsorption (Porous)Volatiles & Gases (MW 30-225)Excellent [6]
PDMS/DVB Adsorption/AbsorptionVolatiles & Semi-volatilesGood
PDMS Absorption (Non-polar)Non-polar VolatilesPoor
Polyacrylate (PA) Absorption (Polar)Polar Semi-volatilesFair
Sample Matrix Modification: The Salting-Out Effect

Because 1,4-dioxane is highly soluble in water, its transition into the headspace is thermodynamically unfavorable. To overcome this, we modify the sample matrix to decrease the analyte's solubility.

  • The "Why": Adding a salt, such as Sodium Chloride (NaCl) or Sodium Sulfate (Na₂SO₄), to the aqueous sample increases its ionic strength.[7] This reduces the salvation of the polar dioxane molecules, effectively "pushing" them out of the aqueous phase and into the headspace. This phenomenon, known as the "salting-out effect," significantly increases the concentration of dioxane in the headspace, making it more available for extraction by the SPME fiber and thereby increasing method sensitivity.[7][8][9] For reproducible results, it is crucial to add enough salt to saturate the sample, ensuring a consistent ionic strength across all samples and standards.[7]

Extraction Temperature and Time: Driving the Equilibrium

Temperature and time are codependent parameters that control the kinetics and equilibrium of the extraction.

  • The "Why": Increasing the sample temperature increases the vapor pressure of 1,4-dioxane, promoting its partitioning into the headspace as described by Henry's Law.[5] However, since the adsorption onto the SPME fiber is an exothermic process, excessively high temperatures can reduce the amount of analyte adsorbed at equilibrium. Therefore, an optimal temperature must be determined. For 1,4-dioxane, a range of 55°C to 70°C is typically effective.[10][11] Extraction time must be sufficient to allow the system to reach or consistently approach equilibrium, ensuring reproducible results. Agitation (e.g., stirring or shaking) is also critical to facilitate the mass transfer of the analyte from the bulk liquid to the headspace.

Experimental Workflow and Protocols

The following section provides a detailed, step-by-step protocol for the quantitative analysis of 1,4-dioxane in an aqueous matrix.

Visualizing the Workflow

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample 1. Aliquot Sample (e.g., 5 mL into 20 mL vial) Salt 2. Add Salt (e.g., 2g NaCl) Sample->Salt IS 3. Spike Internal Standard (1,4-Dioxane-d8) Salt->IS Seal 4. Seal Vial IS->Seal Incubate 5. Incubate & Equilibrate (e.g., 60°C for 15 min) Seal->Incubate Expose 6. Expose Fiber to Headspace (e.g., 60°C for 30 min) Incubate->Expose Retract 7. Retract Fiber Expose->Retract Desorb 8. Thermal Desorption in GC Inlet (e.g., 250°C) Retract->Desorb Separate 9. Chromatographic Separation Desorb->Separate Detect 10. Mass Spectrometric Detection (SIM) Separate->Detect Quantify 11. Quantify using Isotope Dilution Detect->Quantify

Caption: HS-SPME-GC-MS workflow for 1,4-dioxane analysis.

Protocol: Quantitative Analysis of 1,4-Dioxane

This protocol is a self-validating system through the mandatory use of an isotopically labeled internal standard.

4.2.1. Materials and Reagents

  • SPME Fiber: 85 µm Carboxen™/PDMS (e.g., from Supelco/MilliporeSigma)

  • Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa

  • Reagents: Sodium Chloride (NaCl, analytical grade), Reagent-grade water

  • Standards: 1,4-Dioxane (certified standard), 1,4-Dioxane-d₈ (certified standard)

4.2.2. Preparation of Standards

  • Primary Stock Standard (1000 µg/mL): Prepare in methanol.

  • Working Calibration Standards (e.g., 0.5 to 100 µg/L): Prepare a series of dilutions in reagent-grade water from the primary stock.

  • Internal Standard (IS) Stock (1000 µg/mL): Prepare 1,4-Dioxane-d₈ in methanol.

  • IS Spiking Solution (e.g., 5 µg/mL): Dilute the IS stock in reagent-grade water. This concentration should be chosen to yield a robust chromatographic peak.

4.2.3. Sample Preparation

  • Pipette 5.0 mL of the sample (or calibration standard/blank) into a 20 mL headspace vial.

  • Add 2.0 g of NaCl to the vial.

  • Spike 50 µL of the 5 µg/mL IS spiking solution into the vial to achieve a final IS concentration of 50 µg/L.

  • Immediately seal the vial tightly with the screw cap.

  • Vortex gently for 30 seconds to mix.

4.2.4. HS-SPME Extraction Parameters

  • SPME Fiber Conditioning: Condition the fiber before first use according to the manufacturer's instructions (e.g., 270°C for 30 min).

  • Incubation/Equilibration Time: 15 minutes

  • Incubation Temperature: 60°C

  • Agitation: 500 rpm

  • Extraction Time: 30 minutes

  • Extraction Temperature: 60°C

4.2.5. GC-MS Analysis Parameters

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides excellent retention time stability.
MS System Agilent 7000 series QQQ or 5977 MSDMSD for sensitivity, QQQ for ultimate selectivity.
Injection Port Splitless mode, 250°CEnsures efficient thermal desorption of the analyte.
Desorption Time 4 minutesComplete transfer of analyte from fiber to the column.
Column e.g., DB-624 or equivalent polar column (30m x 0.25mm, 1.4µm)Provides good peak shape for polar compounds.
Oven Program 40°C (hold 4 min), ramp 10°C/min to 180°C, ramp 30°C/min to 240°COptimizes separation from potential interferences.
Carrier Gas Helium, constant flow @ 1.2 mL/minInert carrier gas standard for GC-MS.
MS Mode Selected Ion Monitoring (SIM)Maximizes sensitivity for trace-level detection.
SIM Ions 1,4-Dioxane: m/z 88 (Quant), 58, 43 (Qual) 1,4-Dioxane-d₈: m/z 96 (Quant), 64 (Qual)Specific ions for unambiguous identification and quantification.[3]

Method Validation and Trustworthiness

To ensure the trustworthiness of the results, the method must be validated. Key validation parameters include:

  • Linearity: The method should be linear over the expected concentration range of the samples. A calibration curve plotting the response ratio (analyte area / IS area) against concentration should yield a correlation coefficient (R²) > 0.995.

  • Accuracy & Precision: Determined by analyzing spiked samples at multiple concentrations (low, medium, high). Accuracy should be within 80-120% recovery, and precision (as relative standard deviation, %RSD) should be <15%.

  • Limits of Detection (LOD) & Quantification (LOQ): The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. For 1,4-dioxane in drinking water, LOQs in the low µg/L to sub-µg/L range are achievable with this method.[3][6]

The Role of the Internal Standard: A Self-Validating System

The use of an isotopically labeled internal standard (1,4-Dioxane-d₈) is non-negotiable for a robust quantitative method.[1][3]

Internal_Standard_Logic cluster_IS Why Use an Isotope-Labeled Internal Standard? cluster_correction Correction for Experimental Variations IS 1,4-Dioxane-d8 Behavior Nearly Identical Physical & Chemical Behavior IS->Behavior Analyte 1,4-Dioxane Analyte->Behavior Matrix Matrix Effects Behavior->Matrix Extraction Extraction Inconsistency Behavior->Extraction Injection Injection Volume Variation Behavior->Injection Quant Accurate Quantification (Based on Response Ratio) Matrix->Quant Extraction->Quant Injection->Quant

Caption: Logic of using an internal standard for self-validation.

  • The "Why": 1,4-Dioxane-d₈ is chemically identical to the native analyte, so it behaves the same way during every step of the process—extraction, desorption, and ionization.[1] Any experimental variation (e.g., slight differences in extraction time, temperature, or injection volume) will affect both the analyte and the internal standard equally. By calculating the ratio of the analyte's response to the internal standard's response, these variations are canceled out, leading to highly accurate and precise quantification.[12]

Conclusion

The HS-SPME-GC-MS method detailed here provides a powerful tool for the analysis of volatile dioxanes in aqueous matrices. It is a scientifically sound, robust, and environmentally friendly alternative to traditional methods. By understanding the causality behind the selection of each experimental parameter—from fiber chemistry to matrix modification—researchers and drug development professionals can confidently implement and adapt this protocol to meet the stringent quality and safety standards of the pharmaceutical industry.

References

  • MDPI. (2024, January 11). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. Available from: [Link]

  • ResearchGate. (n.d.). VALIDATION OF HEADSPACE SOLID-PHASE MICROEXTRACTION WITH GAS CHROMATOGRAPHY-FLAME IONISATION DETECTOR METHOD FOR ALCOHOL ANALYSIS ON GASTRIC FLUID. Available from: [Link]

  • MDPI. (2021, April 26). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Available from: [Link]

  • ResearchGate. (n.d.). The Extraction and Analysis of 1,4-Dioxane from Water Using Solid-Phase Microextraction Coupled with Gas Chromatography and Gas Chromatography—Mass Spectrometry. Available from: [Link]

  • MDPI. (n.d.). Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). Available from: [Link]

  • NJ Department of Environmental Protection. (2024, September 17). 1,4-Dioxane Sampling Fact Sheet. Available from: [Link]

  • Agilent. (2021, May 14). Analysis of 1,4-Dioxane in Consumer Products by Solid Phase Microextraction and Triple Quadrupole GC/MS. Available from: [Link]

  • Shimadzu. (n.d.). C146-E424A Smart SPME Fibers and Arrow Selection Guide. Available from: [Link]

  • Food and Machinery. (2023, March 9). Optimization of extraction process for HS—SPME in GC—MS of volatile. Available from: [Link]

  • The NELAC Institute. (n.d.). 1,4-Dioxane in drinking water: Increasing the sensitivity for trace-level analysis. Available from: [Link]

  • PubMed. (n.d.). [Analysis of 1,4-dioxane in drinking water by headspace solid-phase microextraction-gas chromatography]. Available from: [Link]

  • Agilent. (2021, April 7). Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS. Available from: [Link]

  • MDPI. (2022, August 4). Chemical Approach to the Optimization of Conditions Using HS-SPME/GC–MS for Characterization of Volatile Compounds in Eugenia brasiliensis Fruit. Available from: [Link]

  • Agilent. (2021, May 25). Use of Salt to Increase Analyte Concentration in SPME Headspace Applications. Available from: [Link]

  • FMS Inc. (n.d.). EPA 522; Analysis of 1,4-Dioxane In Drinking Water by Solid Phase Extraction (SPE). Available from: [Link]

  • ResearchGate. (n.d.). Measurement of 1,4-dioxane in surface water by headspace GC-MS. Available from: [Link]

  • ResearchGate. (2019, June 12). On the addition of internal standard in HS-SPME. Available from: [Link]

  • PubMed Central. (n.d.). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Available from: [Link]

  • National Environmental Methods Index. (n.d.). EPA-NERL: 522: 1,4-Dioxane in water by SPE and GC/MS with SIM. Available from: [Link]

  • ResearchGate. (n.d.). Evaluation of the salt addition for SPME Arrow. Available from: [Link]

  • CLU-IN. (n.d.). Method 522_Determination of 1,4-Dioxane in Drinking Water by Solid Phase Extraction (SPE) and Gas Chromatography. Available from: [Link]

  • PubMed. (2017, April 1). Multiple internal standard normalization for improving HS-SPME-GC-MS quantitation in virgin olive oil volatile organic compounds (VOO-VOCs) profile. Available from: [Link]

  • Agilent. (n.d.). Use of Salt to Increase Analyte Concentration in SPME Headspace Applications. Available from: [Link]

  • ResearchGate. (n.d.). Effect of salt addition (0.1, 0.15, 0.2 and 0.5 g NaCl, 1.2 ml of sample) on the HS. Available from: [Link]

  • MDPI. (n.d.). Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimization. Available from: [Link]

  • Biotage. (n.d.). Determination of 1, 4-dioxane using automated SPE, compliant with US EPA 522. Available from: [Link]

  • Chromatography Forum. (2009, February 13). SPME, NaCl & internal standards. Available from: [Link]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 2-Hexyl-4-methyl-1,3-dioxane in acidic media

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request, here is a technical support center with troubleshooting guides and FAQs about preventing hydrolysis of 2-Hexyl-4-methyl-1,3-dioxane in acidic media.

Technical Support Center: Stability of 2-Hexyl-4-methyl-1,3-dioxane

Welcome to the technical support guide for 2-Hexyl-4-methyl-1,3-dioxane. This resource is designed for researchers, scientists, and drug development professionals who utilize this cyclic acetal in their work. We understand that managing the stability of acetals, particularly in acidic environments, is critical for experimental success. This guide provides in-depth answers to common challenges, explains the chemical principles behind our recommendations, and offers validated protocols to ensure the integrity of your compound.

Part 1: The Core Challenge: Understanding Acid-Catalyzed Hydrolysis

Before troubleshooting, it's essential to understand why 2-Hexyl-4-methyl-1,3-dioxane is susceptible to degradation in acidic media. Cyclic acetals like this one are generally stable under neutral and basic conditions but readily hydrolyze back to their constituent aldehyde (heptanal) and diol (butane-1,3-diol) in the presence of an acid catalyst and water.[1][2][3]

The reaction is initiated by the protonation of one of the oxygen atoms in the dioxane ring. This makes the corresponding alcohol a good leaving group. The subsequent steps involve the formation of a resonance-stabilized oxocarbenium ion, which is the rate-determining step of the reaction.[4][5] This intermediate is then attacked by water, ultimately leading to the cleavage of the acetal.

Mechanism of Acid-Catalyzed Hydrolysis

The following diagram illustrates the stepwise mechanism. Understanding this process is key to designing effective preventative strategies.

Hydrolysis_Mechanism Acid-Catalyzed Hydrolysis of a 1,3-Dioxane Acetal 2-Hexyl-4-methyl-1,3-dioxane p1 Acetal->p1 ProtonatedAcetal Protonated Acetal Oxocarbenium Resonance-Stabilized Oxocarbenium Ion (Rate-Determining Step) ProtonatedAcetal->Oxocarbenium Ring Opening ProtonatedAcetal->p1 Hemiacetal Protonated Hemiacetal Oxocarbenium->Hemiacetal + H₂O p2 Hemiacetal->p2 DeprotonatedHemiacetal Hemiacetal Intermediate DeprotonatedHemiacetal->p2 p3 DeprotonatedHemiacetal->p3 FinalProducts Heptanal + Butane-1,3-diol p1->ProtonatedAcetal p2->DeprotonatedHemiacetal p3->FinalProducts p4

Caption: Stepwise mechanism of acid-catalyzed 1,3-dioxane hydrolysis.

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: My compound is degrading during aqueous acidic workup.

  • Causality: Standard aqueous acidic workups (e.g., washing with 1M HCl) introduce both of the necessary components for hydrolysis: acid (H₃O⁺) and a large excess of water.[6][7] This drives the equilibrium toward the aldehyde and diol products.

  • Solution: Avoid aqueous acid entirely. Use a buffered or basic quench followed by an anhydrous drying step.

    Protocol 1: Non-Hydrolytic Workup Procedure

    • Quench: Cool the reaction mixture to 0 °C. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7.4) until gas evolution ceases and the aqueous layer is neutral or slightly basic (test with pH paper).

    • Extraction: Extract your product with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove the bulk of the water.

    • Drying: Dry the organic layer thoroughly with a suitable anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). This step is critical to remove residual water that could participate in hydrolysis if any trace acid remains.

    • Filtration & Concentration: Filter off the drying agent and concentrate the solvent in vacuo at a low temperature to isolate your stable product.

Problem 2: I'm observing hydrolysis during silica gel chromatography.

  • Causality: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH) on its surface. This acidic environment can catalyze the hydrolysis of sensitive acetals directly on the column.

  • Solution: Neutralize the silica gel before use or use an alternative stationary phase.

    Protocol 2: Preparing Neutralized Silica Gel

    • Slurry Preparation: Prepare a slurry of silica gel in your desired eluent system.

    • Neutralization: Add 1-2% (v/v) of a neutralizing agent, such as triethylamine (Et₃N) or pyridine, to the slurry.

    • Equilibration: Stir the slurry for 15-20 minutes to ensure complete neutralization.

    • Column Packing: Pack your chromatography column with the neutralized slurry as you normally would.

    • Elution: Run your chromatography using an eluent system that has also been treated with a small amount (0.1-0.5%) of the same neutralizing amine.

    • Alternative: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a bonded-phase silica (like C18) for purification.

Problem 3: My sample shows degradation upon storage.

  • Causality: Long-term degradation can occur due to exposure to trace acidic impurities in solvents, on glassware, or from atmospheric CO₂ and moisture.

  • Solution: Store the compound under strictly anhydrous and neutral conditions.

    Best Practices for Storage:

    • Solvent Purity: Store the compound in a high-purity, anhydrous, non-acidic solvent (e.g., heptane, toluene). Avoid chlorinated solvents which can generate HCl over time.

    • Inert Atmosphere: Store solutions or neat material under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and CO₂.

    • Container Choice: Use clean, dry glassware. For long-term storage, consider flame-drying the vial under vacuum before introducing the sample.

    • pH Control: If storing in a protic solvent for any reason, consider adding a non-nucleophilic base or a proton sponge as a scavenger for trace acid.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for handling 2-Hexyl-4-methyl-1,3-dioxane?

The compound is most stable under basic to neutral conditions (pH > 7).[1][2] Hydrolysis rates increase dramatically as the pH drops.[2][8] For instance, the rate of hydrolysis can increase by several orders of magnitude when moving from pH 7 to pH 5.[2] For maximum stability, all solutions and reagents should be maintained at a pH of 7.5 or higher.

Q2: How does temperature affect the rate of hydrolysis?

Like most chemical reactions, the rate of hydrolysis is temperature-dependent. Increasing the temperature will accelerate hydrolysis, even at moderately acidic pH.[9] Therefore, when an acidic environment is unavoidable, performing the step at the lowest possible temperature (e.g., 0 °C or below) can significantly slow the rate of degradation.

Q3: How do the substituents (hexyl and methyl groups) on my specific dioxane affect its stability?

The stability of the intermediate oxocarbenium ion is the key factor.[4]

  • 2-Hexyl group: Alkyl groups at the C2 position are electron-donating and help stabilize the positive charge of the oxocarbenium ion intermediate. This stabilization actually accelerates the rate of hydrolysis compared to an unsubstituted dioxane, as it lowers the activation energy of the rate-determining step.

  • 4-Methyl group: The methyl group on the dioxane ring has a minor electronic effect but can influence the ring's conformation. The stability difference between 6-membered ring acetals (dioxanes) and 5-membered rings (dioxolanes) is well-documented, with dioxanes generally being more stable.[10]

Q4: Are there any reagents that are incompatible with 2-Hexyl-4-methyl-1,3-dioxane?

Yes. Avoid any reagents that are acidic or can generate acidic species.

  • Brønsted Acids: All strong and weak acids (e.g., HCl, H₂SO₄, TFA, acetic acid, pyridinium p-toluenesulfonate (PPTS)).

  • Lewis Acids: Reagents like BF₃·OEt₂, TiCl₄, and ZnCl₂ are potent catalysts for acetal cleavage.[1]

  • Oxidizing Agents in Acid: Strong oxidizers under acidic conditions (e.g., chromic acid) will rapidly hydrolyze the acetal.

  • Hydrating Agents: Reagents used for dehydration can also drive the reverse reaction (acetal formation), but if used in a system with trace acid and water, they may not prevent hydrolysis.[11]

Summary of Factors Influencing Hydrolysis Rate
FactorCondition Leading to Increased HydrolysisRationale
pH Low pH (Acidic)Catalyzes the initial protonation step, initiating the reaction.[2][8]
Temperature High TemperatureProvides the necessary activation energy, increasing the reaction rate.[9]
Water Content High ConcentrationAs a reactant, excess water pushes the equilibrium towards the products (Le Châtelier's principle).[6]
Substituents (at C2) Electron-Donating GroupsStabilize the key oxocarbenium ion intermediate, lowering the activation energy for hydrolysis.[4]
Ring Size 5-Membered Ring (Dioxolane)Generally less stable and hydrolyzes faster than a 6-membered ring (dioxane).[10]

References

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

  • ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics of hydrolysis of 2-aryl-2-phenyl-1,3-dithianes in 10%(v/v) dioxane–water, containing perchloric acid. [Link]

  • [No Title]. (n.d.). [Link]

  • YouTube. (2019). acid-catalyzed mechanism of ester hydrolysis. [Link]

  • Science discussions. (n.d.). 1 Mechanisms of Ester hydrolysis. [Link]

  • Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. [Link]

  • ACS Publications. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. [Link]

  • SciSpace. (n.d.). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric. [Link]

  • ResearchGate. (n.d.). A plausible mechanism for the synthesis of 1,3-dioxolanes from the reaction of 1,2-diols and ketones using GO. [Link]

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. [Link]

  • YouTube. (2018). Hydrolysis of acetals. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism of the metal ion-promoted hydrolysis of 2-phenyl-1,3-dithiane in aqueous dioxane solution. [Link]

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]

  • NIH National Library of Medicine. (n.d.). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. [Link]

  • YouTube. (2024). Acetal Hydrolysis Mechanism + EASY TRICK!. [Link]

  • [No Title]. (n.d.). [Link]

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. [Link]

  • ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]

  • Wikipedia. (n.d.). Polyoxymethylene. [Link]

  • ResearchGate. (2021). How to make acetal and hemiacetal stable on acidic medium?. [Link]

  • PubChem. (n.d.). 1,3-Dioxane, 2-hexyl-4-methyl-. [Link]

  • ChemSynthesis. (n.d.). 2-[(2-hexyl-1,3-dioxolan-2-yl)methyl]-3-methyl-1,4-dioxane. [Link]

  • University of Glasgow. (n.d.). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. [Link]

  • [No Title]. (n.d.). [Link]

  • ACS Publications. (n.d.). Nature of the slow step in the hydrolysis of cyclic and bicyclic ortho esters containing 1,3-dioxane rings. [Link]

Sources

Technical Support Center: 2-Hexyl-4-methyl-1,3-dioxane Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Separation Support Hub. This guide addresses the specific challenges in isolating the cis and trans diastereomers of 2-Hexyl-4-methyl-1,3-dioxane. Due to the acid-labile nature of the acetal linkage and the distinct thermodynamic profiles of 1,3-dioxane conformers, this process requires strict control over kinetic and thermodynamic parameters.

Quick Reference: Isomer Properties
Featurecis-Isomer (Thermodynamic)trans-Isomer (Kinetic/Minor)
Conformation Diequatorial (2e, 4e)Equatorial-Axial (2e, 4a)
Stability High (Global Minimum)Lower (Steric Strain at C4-Me)
Polarity Generally Lower (Dipole cancellation)Generally Higher
Boiling Point Typically Higher (Better packing)Typically Lower (More volatile)*
GC Elution Elutes 2nd (Non-polar column)Elutes 1st (Non-polar column)

*Note: Boiling point order can invert depending on specific column pressures and stationary phases; GC elution order is column-dependent but trans often elutes first on apolar phases due to higher volatility/lower molecular surface area.

Module 1: Analytical Identification & Troubleshooting
Q: I see two peaks on my GC, but I cannot definitively assign them. Which is which?

A: Assignment relies on the correlation between thermodynamic stability and elution order.

  • The "Thermodynamic" Rule: In the synthesis of 2,4-disubstituted 1,3-dioxanes (via acetalization), the reaction naturally favors the cis (diequatorial) isomer.

    • Diagnostic: The major peak in a crude, equilibrated reaction mixture is the cis-isomer.

    • Ratio: Typically ranges from 60:40 to 90:10 (cis:trans) depending on reaction temperature.

  • NMR Validation (The Gold Standard): You must validate GC retention times with

    
     NMR. The chemical shift and coupling constants of the proton at C2  (the acetal carbon) are diagnostic.
    
    • cis-Isomer (2e, 4e): The C2 proton is axial . It typically appears upfield relative to the trans isomer. Crucially, look for the C4-H signal; if the methyl is equatorial, the C4-H is axial, showing large diaxial coupling (

      
       Hz) with C5-H
      
      
      
      .
    • trans-Isomer (2e, 4a): The C4-methyl is axial, forcing the C4-H into an equatorial position. This eliminates the large diaxial coupling constant at C4, resulting in smaller couplings (typically 2-5 Hz).

Q: My GC peaks are merging. How do I optimize resolution?

A: 1,3-Dioxane isomers have very similar boiling points.

  • Column Selection: Switch to a mid-polarity column (e.g., DB-1701 or DB-WAX) rather than a standard non-polar DB-5. The polarity difference between the cis (diequatorial) and trans (eq-ax) isomers is more pronounced than their volatility difference.

  • Temperature Program: Use a distinct isothermal hold.

    • Protocol: Ramp fast to 50°C below the boiling point, then hold isothermal or ramp at 1°C/min through the elution window.

Module 2: Separation & Purification Protocols
Q: I separated the isomers by distillation, but the "pure" fractions degraded back into a mixture. What happened?

A: You likely triggered Acid-Catalyzed Epimerization . 1,3-Dioxanes are acetals. Even trace acidity (from unwashed silica, acidic glass surfaces, or CO


 form air) can catalyze ring opening and re-closure, driving the pure isomer back to the thermodynamic equilibrium (mostly cis).

The Fix: The "Base-Buffered" Protocol

  • Pre-treatment: Wash all glassware with dilute NaOH or NaHCO

    
     and oven dry.
    
  • Stabilization: Add 0.1% Triethylamine (TEA) to your crude mixture prior to distillation.

  • Column Treatment: If using silica gel chromatography, pre-wash the silica slurry with 1% Triethylamine in Hexane to neutralize acidic sites.

Q: Distillation isn't working. The boiling point difference is too small.

A: Simple fractional distillation is insufficient for isomers with


BP < 2-3°C. You need Spinning Band Distillation  or high-plate-count rectification.

Recommended Workflow:

SeparationWorkflow Start Crude Reaction Mixture (Cis/Trans Mix) VacDist Vacuum Distillation (Remove bulk impurities) Start->VacDist Check Check Purity Req. SpinBand Spinning Band Distillation (>50 Theoretical Plates) Reflux Ratio 20:1 Check->SpinBand High Volume (>100g) Column Flash Chromatography (Buffered Silica: 1% Et3N) Check->Column Low Volume (<10g) VacDist->Check IsoCis Isolate Cis (Major) SpinBand->IsoCis Lower BP Fractions (Check BP) IsoTrans Isolate Trans (Minor) SpinBand->IsoTrans Higher BP Fractions Column->IsoCis Elutes 2nd (typ.) Column->IsoTrans Elutes 1st (typ.)

Figure 1: Decision matrix for separating close-boiling dioxane isomers. Note that elution orders must be empirically verified as they depend on stationary phase polarity.

Module 3: Synthetic Control (Thermodynamics vs. Kinetics)
Q: I specifically need the trans isomer, but the reaction gives me 80% cis. Can I change this?

A: Direct synthesis favors the cis isomer due to the "Anomeric Effect" and chair stability. However, you can influence the ratio or use equilibration to your advantage.

Mechanism of Isomerization: The reaction is reversible. The system seeks the lowest energy conformation (Diequatorial).

  • Cis (2e, 4e): Both Hexyl (C2) and Methyl (C4) are equatorial. Stable.

  • Trans (2e, 4a): Hexyl (Large) stays equatorial; Methyl (Small) is forced axial. Unstable.

Strategy for Trans-Enrichment: There is no direct "kinetic" synthesis that yields high trans selectivity for acetals because the ring-closing step is reversible.

  • Best Approach: Chromatographic separation of the minor trans product, followed by re-equilibration of the unwanted cis fractions.

    • Take the unwanted cis-rich fraction.

    • Treat with acid catalyst (

      
      -TsOH) and heat.
      
    • The system re-equilibrates to produce more trans (restoring the equilibrium ratio).

    • Separate again.[1] Recycle.

Equilibration cluster_0 Acid Catalyzed Equilibrium Cis Cis-Isomer (Diequatorial) Thermodynamic Sink Open Oxocarbenium Ion Intermediate Cis->Open H+ / Heat Open->Cis Fast Trans Trans-Isomer (Axial-Equatorial) High Energy Open->Trans Slow Trans->Open H+ (Rapid)

Figure 2: The acid-catalyzed equilibration mechanism. The 'Trans' isomer is constantly converting back to 'Cis' via the ring-opened intermediate unless acid is quenched.

References
  • Eliel, E. L., & Knoeber, M. C. (1968). Conformational Analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society.

    • Foundational text on 1,3-dioxane stereochemistry and the stability of 2,4-disubstituted systems.
  • Bailey, W. F., et al. (1978). The conformational analysis of 1,3-dioxanes. Tetrahedron.

    • Detailed NMR analysis and coupling constants for assigning axial/equ
  • Nambiar, K. P., et al. (1989). Total synthesis of spiroacetals using thermodynamic control. Journal of Organic Chemistry.

    • Demonstrates the principle of acid-catalyzed equilibr
  • Mamaghani, M., et al. (2005). New 2,4,6-Substituted 1,3-Dioxanes: Synthesis, Stereochemistry and Thermodynamic Data. ResearchGate.

    • Specific data on the synthesis and GC/NMR analysis of substituted 1,3-dioxane isomers.

Sources

Troubleshooting low yields in heptanal and diol condensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Subject: Troubleshooting Low Yields in Heptanal-Diol Condensation (Acetalization) Ticket ID: #HEP-DIOL-001 Responder: Senior Application Scientist, Process Chemistry Unit

Introduction

You are encountering low yields in the protection of heptanal (an aliphatic aldehyde) with a diol (e.g., ethylene glycol or 1,3-propanediol). While theoretically simple, this reaction is governed by a delicate equilibrium and is susceptible to specific failure modes inherent to aliphatic aldehydes—primarily aldol condensation and oxidative degradation .

This guide deconstructs the reaction into four critical control points. Do not treat this as a recipe; treat it as a diagnostic system.

Module 1: Diagnostic Workflow

Before altering your parameters, identify where the loss is occurring. Is the reaction not starting? Is it stalling? Or is the product decomposing during isolation?

TroubleshootingFlow Start START: Low Yield Observed CheckSM 1. Check Heptanal Purity (Contains Heptanoic Acid?) Start->CheckSM CheckWater 2. Water Removal Efficiency (Dean-Stark vs. Sieves) CheckSM->CheckWater Pure ActionPurify Action: Distill or Bisulfite Wash CheckSM->ActionPurify Impure CheckSideRxn 3. Check Side Products (Aldol/Polymerization) CheckWater->CheckSideRxn Efficient ActionSieves Action: Switch to 3A Sieves or Azeotropic Distillation CheckWater->ActionSieves Inefficient CheckWorkup 4. Workup Stability (Hydrolysis) CheckSideRxn->CheckWorkup Clean Crude NMR ActionCatalyst Action: Use Milder Acid (PPTS) or Lower Temp CheckSideRxn->ActionCatalyst Black Tar/Oligomers ActionQuench Action: Quench with TEA BEFORE Water Addition CheckWorkup->ActionQuench Product Vanishes

Figure 1: Diagnostic logic tree for isolating the root cause of yield loss in acetalization.

Module 2: Reagent Integrity (The "Garbage In" Factor)

The Problem: Heptanal is an aliphatic aldehyde with


-protons. It is highly susceptible to auto-oxidation, forming heptanoic acid .
The Consequence:  Heptanoic acid acts as a surfactant and can neutralize your catalytic acid (if using weak acids) or alter the stoichiometry. More importantly, oxidized samples often contain peracids that trigger radical side reactions.

Protocol: Heptanal Purification Do not skip this step if your heptanal bottle has been open for >1 month.

  • Dissolve: Dilute impure heptanal in diethyl ether.

  • Wash: Shake with saturated aqueous sodium bisulfite (

    
    ). The aldehyde forms a solid bisulfite adduct; impurities (acids/alkanes) stay in the ether.
    
  • Filter: Collect the solid adduct.

  • Regenerate: Treat the solid with aqueous sodium carbonate (

    
    ) or dilute HCl to release pure heptanal.
    
  • Dry: Dry over

    
     and distill immediately before use.
    

Module 3: Equilibrium Management (The Water Problem)

The Problem: Acetalization is reversible. The equilibrium constant (


) is often near 1. To drive the reaction to completion (Le Chatelier’s principle), you must remove water.

Comparative Analysis of Water Removal Methods

MethodEfficiencySuitability for HeptanalRisk Factor
Dean-Stark (Toluene) HighMedium . Requires boiling toluene (110°C), which promotes aldol condensation side reactions.Thermal degradation of aldehyde.
Molecular Sieves (3A) HighHigh . Allows reaction at Room Temp (RT), minimizing side reactions.Sieves can physically grind, creating basic dust that kills the catalyst.
Triethyl Orthoformate Very HighHigh . Chemical water scavenging.Generates ethanol/formate byproducts that must be separated.

Expert Recommendation: For heptanal, avoid high-temperature Dean-Stark conditions if possible. The heat promotes self-condensation (see Module 4). Use Molecular Sieves (3A) in a Soxhlet extractor or a modified addition funnel to keep the reaction at room temperature.

Critical Note: Do not put powdered sieves directly into the stir bar path. The attrition generates basic aluminosilicate dust, which neutralizes your acid catalyst [1]. Use beads or a trap.

Module 4: Side Reaction Control (Aldol Condensation)

The Problem: Heptanal has acidic


-protons. In the presence of strong acid (e.g., 

-TsOH) and heat, it undergoes Aldol Condensation faster than Acetalization. This results in a "black tar" or yellow oil (dimers/polymers) instead of your product.

Mechanism Visualization: The acid catalyst activates the carbonyl.[1][2] The pathway splits based on what attacks the carbonyl first: the Diol (Desired) or the Enol of another Heptanal molecule (Undesired).

ReactionPathways Heptanal Heptanal (Carbonyl) Activated Protonated Carbonyl Heptanal->Activated H+ Hemiacetal Hemiacetal Activated->Hemiacetal Path A: Nucleophilic Attack Aldol Aldol Dimer Activated->Aldol Path B: Enol Attack Diol + Diol (R-OH) Diol->Hemiacetal Acetal Acetal Product (DESIRED) Hemiacetal->Acetal - H2O Enol + Enol form of Heptanal Enol->Aldol Polymer Polymer/Tar (UNDESIRED) Aldol->Polymer - H2O, Heat

Figure 2: Kinetic competition between Acetalization (Path A) and Aldol Condensation (Path B).

Troubleshooting Protocol:

  • Switch Catalyst: If using

    
    -TsOH (strong acid), switch to PPTS (Pyridinium p-toluenesulfonate) . It is milder and less likely to trigger enolization [2].
    
  • Concentration: Aldol condensation is bimolecular with respect to the aldehyde (Rate

    
    ). Acetalization depends on 
    
    
    
    .[3] Use a slight excess of Diol and run the reaction more dilute to statistically favor the diol attack.

Module 5: Workup & Isolation (The "Disappearing Product")

The Problem: Acetals are stable to base but extremely labile to aqueous acid . The Failure Mode: You run the reaction successfully, but during the water wash to remove the catalyst, the residual acid hydrolyzes the acetal back to heptanal [3].

Correct Workup Protocol:

  • Quench First: Add Triethylamine (

    
    ) or solid 
    
    
    
    to the reaction mixture before adding any water. Ensure pH > 7.
  • Partition: Only after neutralization, add water/brine and extract.

  • Solvent: Avoid using acetone for cleaning glassware or as a co-solvent; it can undergo trans-acetalization.

Frequently Asked Questions (FAQ)

Q: Can I use triethyl orthoformate instead of a Dean-Stark trap? A: Yes. This is often superior for heptanal. The orthoformate acts as a chemical sponge for water, driving the equilibrium. Reaction:


.
Note: You must distill off the ethyl formate/ethanol byproducts to push the reaction.

Q: My NMR shows a mix of product and starting material even after 24 hours. Why? A: You have reached equilibrium, not completion. The water is not being removed effectively. Check your sieves (are they saturated?) or your trap. Do not add more catalyst; add fresh drying agents.

Q: I see a new spot on TLC that isn't aldehyde or acetal. What is it? A: It is likely the "half-reacted" hemiacetal or the aldol dimer (2-pentylnon-2-enal). If it's the hemiacetal, you need more time/water removal. If it's the aldol product, you used too much heat/acid.

References

  • Stoltz, B. M., et al. (2019). "A Small-scale Procedure for Acid-catalyzed Ketal Formation." California Institute of Technology. Link

  • Master Organic Chemistry. (2010).[3] "Acetals and Hemiacetals: Formation and Mechanism."[3] Link

  • Fife, T. H. (1972).[3] "General Acid Catalysis of Acetal, Ketal, and Ortho Ester Hydrolysis." Accounts of Chemical Research. Link

  • Organic Chemistry Portal. "Aldol Condensation."[2][4][5][6][7] Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for protection protocols).

Sources

Technical Support Center: Purification of 2-Hexyl-4-methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Heptanal from Acetalization Mixtures

Executive Summary & Chemical Context[1][2][3][4][5][6]

The Challenge: The synthesis of 2-Hexyl-4-methyl-1,3-dioxane typically involves the acid-catalyzed condensation of Heptanal with 1,3-Butanediol .[1] Because this is an equilibrium reaction, unreacted heptanal often remains.

The Risk: Heptanal (BP


) is an oxidizable impurity that degrades into heptanoic acid, which can autocatalyze the hydrolysis of your desired dioxane product back into starting materials. Complete removal is critical for product stability.

The Solution: We recommend a two-tiered approach based on impurity concentration:

  • Physical Separation (Distillation): For crude mixtures containing

    
     heptanal.
    
  • Chemical Scavenging (Bisulfite Wash): For polishing mixtures containing

    
     heptanal or when high purity (
    
    
    
    ) is required.

Decision Matrix: Selecting Your Protocol

Before proceeding, quantify the heptanal content (GC-FID/MS). Use the logic flow below to determine the safest purification route.

PurificationLogic Start Crude Mixture Analysis (% Heptanal) HighConc > 5% Heptanal Start->HighConc LowConc < 5% Heptanal Start->LowConc Distill Method A: Vacuum Distillation (Bulk Removal) HighConc->Distill Bisulfite Method B: Bisulfite Scavenging (High Purity Polish) LowConc->Bisulfite Distill->LowConc Residual Trace Final Final Product (>99% Purity) Bisulfite->Final

Figure 1: Decision tree for selecting the appropriate purification methodology based on impurity load.

Physical Properties Data

Understanding the volatility gap is crucial for Method A.

PropertyHeptanal (Impurity)2-Hexyl-4-methyl-1,3-dioxane (Product)

(Separation Factor)
Boiling Point (760 mmHg)


High (

)
Boiling Point (15 mmHg)


Medium
Water Solubility Low (Immiscible)Very Low (Immiscible)N/A
Chemical Sensitivity Oxidizable (Air sensitive)Acid Sensitive (Hydrolysis risk)Critical

Data Sources: NIST Chemistry WebBook [1], The Good Scents Company [2].

Method A: Vacuum Distillation (Bulk Removal)

Applicability: Crude reaction mixtures where heptanal is the limiting reagent but remains in significant excess (


).

Protocol:

  • Neutralization: Ensure the crude reaction mixture is neutral or slightly basic (pH 7-8) before heating. Residual acid catalyst (e.g., p-TsOH) will revert the acetal to heptanal at high temperatures. Wash with saturated

    
     if necessary.
    
  • Setup: Use a fractional distillation column (Vigreux or packed column) to prevent co-distillation.

  • Pressure: Apply vacuum (

    
    ).
    
    • Reasoning: Heptanal is heat-sensitive.[1] Lowering the BP prevents thermal oxidation.

  • Collection:

    • Fraction 1 (Fore-run): Heptanal (Expect

      
       at 15 mmHg).
      
    • Fraction 2 (Product): 2-Hexyl-4-methyl-1,3-dioxane (Expect

      
       at 15 mmHg).[1]
      

Method B: Sodium Bisulfite Scavenging (The "Gold Standard")

Applicability: Removing trace heptanal (


) without thermal stress. This relies on the formation of a water-soluble bisulfite adduct from the lipophilic aldehyde.

Mechanism:


[1]

Step-by-Step Protocol:

  • Preparation: Dissolve the crude mixture in a non-polar solvent (e.g., Hexane, Toluene, or Ethyl Acetate). A 1:1 volume ratio is recommended.

  • Reagent: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    , 
    
    
    
    ).
  • The Wash (Critical Step):

    • Add 2 equivalents of

      
       relative to the estimated heptanal content.
      
    • VIGOROUS STIRRING REQUIRED: The reaction occurs at the phase interface. Stir rapidly for 30–60 minutes.

    • Observation: A white precipitate (the adduct) may form at the interface. This is normal.

  • Separation: Transfer to a separatory funnel.

    • Bottom Layer: Aqueous phase + Bisulfite Adduct (Discard to waste).

    • Top Layer: Organic phase + Purified Dioxane.

  • Neutralization (Mandatory):

    • Bisulfite solutions are acidic (pH

      
      ). You must  wash the organic layer immediately with Saturated Sodium Bicarbonate (
      
      
      
      ).
    • Why? Leaving the acetal in an acidic environment will cause hydrolysis, regenerating the heptanal you just removed.

  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    

BisulfiteWorkflow Crude Crude Mix (in Solvent) Bisulfite Add Sat. NaHSO3 (Vigorous Stir) Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep AqWaste Aqueous Layer (Bisulfite Adduct) PhaseSep->AqWaste OrgLayer Organic Layer (Product + Acid Trace) PhaseSep->OrgLayer Neut NaHCO3 Wash (Neutralization) OrgLayer->Neut CRITICAL STEP Dry Dry & Concentrate Neut->Dry

Figure 2: Workflow for chemical scavenging of aldehydes.[1] Note the critical neutralization step to protect the acetal.

Troubleshooting & FAQs

Q1: My product yield dropped significantly after the bisulfite wash. What happened? A: You likely experienced Hydrolysis .[2] Acetals are acid-labile.[1] Sodium bisulfite is weakly acidic.[3] If the contact time was too long (hours) or if you skipped the


 neutralization wash immediately after separation, the dioxane ring opened up, reverting to heptanal and butanediol [3].

Q2: I have a stubborn emulsion during the bisulfite extraction. A: Long-chain aldehydes like heptanal can act as surfactants.[1]

  • Fix: Add solid NaCl to saturate the aqueous layer (Salting out).

  • Fix: Filter the biphasic mixture through a pad of Celite before separation to break the emulsion physically.

Q3: Can I use this method for other acetals? A: Yes, this method works for most 1,3-dioxanes and 1,3-dioxolanes derived from aldehydes.[1] However, sterically hindered aldehydes may require longer stirring times or the addition of a small amount of methanol to the aqueous phase to increase solubility [4].

Q4: Why not just use chromatography? A: Heptanal is difficult to visualize on TLC (weak UV activity) and can streak. Bisulfite scavenging is chemically specific, cheaper, and scalable compared to silica gel chromatography for this specific separation.

References

  • NIST Chemistry WebBook. Heptanal - Thermochemical Data.[1] National Institute of Standards and Technology. [Link]

  • The Good Scents Company. 2-hexyl-4-methyl-1,3-dioxolane (Isomer/Analog Data).[1] [Link]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Acetal stability/hydrolysis conditions).

  • Boucher, M. M., et al. (2017).[4] Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[4] Organic Process Research & Development.[4] [Link]

Sources

Purification techniques for 2-Hexyl-4-methyl-1,3-dioxane distillation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Hexyl-4-methyl-1,3-dioxane

Executive Summary

2-Hexyl-4-methyl-1,3-dioxane (CAS 3080-69-1) is a cyclic acetal derived from the condensation of heptanal and 1,3-butanediol.[1][2] In high-value applications—such as fragrance chemistry or pharmaceutical intermediates—purity is defined not just by GC area %, but by the absence of olfactory defects (residual aldehyde) and the specific cis/trans isomeric ratio.

This guide addresses the three most common failure modes in the purification of this molecule:

  • Hydrolytic Reversion: Decomposition of the product back to starting materials during distillation.

  • Olfactory Contamination: Persistence of "fatty" or "rancid" notes due to trace heptanal.

  • Isomeric Drift: Inability to control or separate cis (thermodynamically favored) and trans isomers.

Phase 1: Feedstock Preparation (Critical Pre-Distillation)[1]

The "Hidden" Failure Mode: Most researchers fail at the distillation stage because they load an acidic crude mixture into the pot. Acetals are stable in basic media but extremely sensitive to acid hydrolysis , especially under heat and moisture. If you distill a crude reaction mixture containing residual p-Toluenesulfonic acid (pTSA) or Amberlyst, you will actively decompose your product in the boiler.

Protocol: Neutralization & Drying[1]
  • Step 1 (Quench): Wash the crude organic phase with 10% Sodium Carbonate (

    
    ) or Saturated Sodium Bicarbonate (
    
    
    
    ) solution.
    • Target: pH of aqueous layer must be 8.0–9.0.

  • Step 2 (Wash): Wash with saturated brine to break emulsions and reduce water solubility.

  • Step 3 (Stabilization): Add 0.1–0.5% triethanolamine (TEA) or solid sodium carbonate to the distillation pot.

    • Why? This acts as a "base buffer" during distillation to neutralize any trace acid liberated at high temperatures.

Phase 2: Distillation Parameters & Setup

Equipment Selection:

  • Vacuum System: High vacuum is mandatory. 2-Hexyl-4-methyl-1,3-dioxane has a high boiling point (>250°C at atm).[1]

    • Target Pressure: < 5 mmHg (Torr).

  • Column:

    • For Bulk Purity: Vigreux column (low HETP).

    • For Isomer Separation: Packed column (Goodloe or Sulzer packing) with >15 theoretical plates.

Operational Data Table:

ParameterSpecificationNotes
Boiling Point (Est.) 110–130 °C @ 2–5 mmHg Dependent on isomer ratio.[1]
Pot Temperature Max 160 °CAbove 160°C, thermal degradation risks increase.
Reflux Ratio 5:1 to 10:1Higher ratios required for cis/trans separation.[1]
Condenser Temp 20–25 °CProduct melting point is low; avoid over-cooling to prevent viscosity issues.[1]

Troubleshooting & FAQs

Q1: My distilled product still has a "rancid" or "fatty" odor. Why?

A: This indicates the presence of Heptanal .

  • Cause: Heptanal has a very low odor threshold. Even 0.1% is detectable. It can co-distill if not fully reacted, or it can reform if the pot was acidic (reversion).

  • Solution:

    • Chemical Scavenging: Before distillation, treat the crude with Sodium Bisulfite (

      
      ) solution. This forms a solid adduct with unreacted aldehyde, which is removed by filtration/washing.
      
    • Fractionation: Heptanal boils significantly lower than the dioxane. Use a "fore-cut" (first 5-10% of distillate) to remove light ends.[1]

Q2: I see two close peaks on my GC. Which is which, and can I separate them?

A: These are the Cis and Trans isomers.

  • Identification: In 2,4-disubstituted 1,3-dioxanes, the cis isomer usually adopts a diequatorial chair conformation, making it thermodynamically more stable and often having a slightly higher boiling point than the trans isomer (where one substituent is axial).

  • Separation: Separation requires a high-efficiency column (packed, >20 plates) and a high reflux ratio (20:1).[1]

    • Note: For many applications, a specific ratio (e.g., 70:30) is acceptable. If you need pure isomers, preparative HPLC or enzymatic synthesis (kinetic resolution) is often more efficient than distillation.

Q3: The vacuum is fluctuating, and the temperature won't stabilize.

A: You likely have Water or Low-Boiling Solvents in the system.

  • Mechanism: Water forms azeotropes with dioxanes. As water "flashes" off, it disrupts the vacuum equilibrium.

  • Fix: Run a "De-gassing" phase. Set the oil bath to 60–80°C and apply full vacuum without coolant in the main condenser (use a cold trap) to strip volatiles before ramping to distillation temperatures.

Process Visualization (DOT Diagram)

The following diagram outlines the critical logic flow for purifying acetals, highlighting the "Kill Step" for acidity.

PurificationProtocol Reactants Heptanal + 1,3-Butanediol Reaction Acid Catalyzed Condensation Reactants->Reaction Quench Alkaline Wash (Na2CO3) Reaction->Quench Critical Step Scavenge Bisulfite Wash (Remove Aldehyde) Quench->Scavenge Odor Control Dry Drying (MgSO4) Scavenge->Dry Pot Distillation Pot (+ 0.5% TEA) Dry->Pot Vacuum Vacuum Distillation (<5 mmHg) Pot->Vacuum Heat Product Pure 2-Hexyl-4-methyl- 1,3-dioxane Vacuum->Product 110-130°C

Caption: Purification workflow emphasizing the neutralization and aldehyde scavenging steps required to prevent hydrolytic reversion.

References

  • PubChem. (2023). 1,3-Dioxane, 2-hexyl-4-methyl- (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • The Good Scents Company. (2023). Flavor and Fragrance Information: Dioxane Derivatives. (General reference for boiling points of structurally similar 1,3-dioxanes). Available at: [Link][1]

  • Organic Chemistry Portal. (2023). Protection of Carbonyl Compounds as 1,3-Dioxanes.[1][3] (Mechanistic insights on acetal stability and hydrolysis). Available at: [Link]

  • Common Organic Chemistry. (2023). Dioxane Properties and Purification.[4][5] Available at: [Link][1]

Sources

Controlling stereoselectivity in substituted 1,3-dioxane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ST-13-DIOX-001 Status: Open Assigned Specialist: Senior Application Scientist, Stereochemistry Division

Welcome to the Stereo-Control Support Hub

You have reached the Tier-3 technical support guide for controlling stereoselectivity in substituted 1,3-dioxane synthesis. This documentation addresses the common "pain points" of ring construction, specifically the competition between kinetic and thermodynamic control.

Module 1: Diagnostic Triage (Start Here)

Before optimizing reaction conditions, determine if your stereochemical issue stems from the method of ring closure or the intrinsic stability of the target conformer. Use the decision matrix below to select the correct troubleshooting workflow.

G Start Start: What is your starting material? Diol 1,3-Diol (pre-existing) Start->Diol Fragment Fragments (Aldehyde + Alkene/Ketone) Start->Fragment Target Target Stereochemistry? Diol->Target Action3 Protocol C: Evans-Tishchenko (Anti-selective reduction) Fragment->Action3 Beta-hydroxy ketone Action4 Protocol D: Prins Cyclization (Constructing the ring) Fragment->Action4 Alkene + Aldehyde Syn 1,3-Syn (Thermodynamic) Target->Syn Stable Chair Anti 1,3-Anti (Kinetic/Unstable) Target->Anti Twist-Boat Action1 Protocol A: Thermodynamic Acetalization (See Rychnovsky Analysis) Syn->Action1 Action2 Protocol B: Kinetic Trapping (Noyori/TMSOTf) Anti->Action2

Figure 1: Decision matrix for selecting the appropriate synthetic strategy based on substrate availability and target stereochemistry.

Module 2: Troubleshooting Acetalization (Thermodynamic Control)

Issue: "I am forming the acetonide of a 1,3-diol, but I get a mixture of diastereomers or the wrong isomer."

Technical Explanation: The 1,3-dioxane ring is a conformational analog of cyclohexane.[1] Under thermodynamic conditions (reversible acid catalysis), the system equilibrates to the lowest energy conformer.

  • The Chair Preference: Substituents at C2, C4, and C6 prefer equatorial positions to avoid 1,3-diaxial interactions.

  • The "Syn" Advantage: A syn-1,3-diol can form a chair-shaped acetonide where the C4 and C6 substituents are both equatorial.

  • The "Anti" Problem: An anti-1,3-diol cannot adopt a chair conformation without placing one substituent axial. Consequently, it often adopts a higher-energy twist-boat conformation.

The Rychnovsky Acetomide Analysis

To validate your stereochemistry, you must use the Rychnovsky method .[2] This relies on the distinct 13C NMR shifts of the acetonide methyl groups (C2-Me).[3]

StereochemistryConformationC2-Me (Axial) ShiftC2-Me (Equatorial) ShiftDiagnostic Feature
1,3-Syn Chair~19 ppm ~30 ppm Distinct separation (~11 ppm gap)
1,3-Anti Twist-Boat~24-25 ppm ~24-25 ppm Converged signals (overlap)

Reference: Rychnovsky, S. D. et al. J. Org.[4] Chem. 1997, 62, 2925.[4] [Source 1.2]

Protocol A: Thermodynamic Equilibration

Use this when you want the syn-isomer (most stable).

  • Reagents: 2,2-dimethoxypropane (5 eq), PPTS (0.1 eq), Acetone (Solvent).

  • Condition: Stir at room temperature for 4–12 hours.

  • Troubleshooting:

    • Reaction Stalled? Switch to CSA (Camphorsulfonic acid) for stronger catalysis.

    • Scrambling? If your substrate has sensitive stereocenters elsewhere, use kinetic acetalization (Protocol B) at -78°C using TMSOTf and a bis-silyl ether precursor.

Module 3: Accessing the "Anti" Motif (Kinetic Control)

Issue: "I need the anti-1,3-diol relationship, but thermodynamic methods force it into the syn configuration."

Technical Explanation: You cannot rely on simple acetalization for anti-isomers because the twist-boat is energetically disfavored. You must set the stereochemistry during the formation of the C-O bonds using a kinetic trap. The gold standard is the Evans-Tishchenko Reaction .

Protocol C: Evans-Tishchenko Reduction

This reaction converts a


-hydroxy ketone into an anti-1,3-diol monoester with high fidelity.[5][6]

Mechanism: The reaction proceeds via an intramolecular hydride transfer from a hemiacetal intermediate. The transition state is a chair-like structure where the hemiacetal oxygen coordinates to the metal center (Sm), locking the geometry.

ET Substrate Beta-Hydroxy Ketone + Aldehyde (RCHO) TS Chair-like TS (Intramolecular Hydride Transfer) Substrate->TS Coordination Catalyst SmI2 (15-30 mol%) Catalyst->TS Promotes Product Anti-1,3-Diol Monoester (>99:1 dr) TS->Product Irreversible

Figure 2: The Evans-Tishchenko pathway forces the anti-configuration via a rigid transition state.

Step-by-Step Workflow:

  • Preparation: Dissolve

    
    -hydroxy ketone in THF under Argon.
    
  • Aldehyde Addition: Add freshly distilled aldehyde (usually benzaldehyde or acetaldehyde, 3-4 eq).

  • Catalysis: Cool to -10°C. Add

    
     (0.1–0.3 eq) or 
    
    
    
    solution.
  • Monitoring: The reaction is often rapid (<1 hour). Quench with saturated

    
    .
    
  • Validation: The resulting monoester protects one alcohol. Hydrolysis yields the free anti-1,3-diol.

Reference: Evans, D. A.; Hoveyda, A. H. J.[6] Am. Chem. Soc. 1990, 112, 6447.[5][6] [Source 1.4]

Module 4: De Novo Ring Construction (The Prins Reaction)

Issue: "I am building the dioxane ring from an alkene and aldehyde, but the yield or selectivity is poor."

Technical Explanation: The Prins cyclization involves the condensation of an alkene with an aldehyde (usually formaldehyde or equivalent) to form an oxocarbenium ion.[7] The cyclization is generally kinetically controlled .

  • Selectivity Rule: The reaction proceeds through a chair-like oxonia-Cope rearrangement or direct cyclization. The most bulky substituent will prefer the equatorial position in the transition state, usually yielding the all-equatorial substituted dioxane.

Protocol D: Acid-Catalyzed Prins Cyclization

Optimization Table:

VariableRecommendationReason
Acid Source TFA or TMSOTfStrong acids facilitate oxocarbenium formation.
Temperature 0°C to RTLower temps favor kinetic selectivity; higher temps cause polymerization.
Stoichiometry Excess Aldehyde (2-3 eq)Drives the equilibrium toward the cyclic acetal.
Solvent DCM or DCENon-nucleophilic solvents prevent side reactions.

Common Failure Mode (Hydrolysis): 1,3-Dioxanes formed via Prins are sensitive. If you observe ring opening during workup, ensure your quench is basic (Et3N or Pyridine) before adding water.

Reference: Yadav, J. S. et al. ACS Omega 2022. [Source 1.18]

Frequently Asked Questions (FAQs)

Q1: How does a substituent at C5 affect the stability? A: Substituents at C5 (the "top" of the chair) generally occupy the equatorial position. However, if you have a gem-dimethyl group at C5 (Thorpe-Ingold effect), it significantly stabilizes the ring and accelerates cyclization. It can also compress the bond angles, making the "anti" twist-boat slightly more accessible than in unsubstituted systems.

Q2: I can't distinguish my isomers by NMR. What now? A: If the Rychnovsky shifts are ambiguous (e.g., broad signals), perform a NOESY experiment.

  • Syn-Isomer: Strong NOE correlation between the axial C2-Me and the axial protons at C4/C6.

  • Anti-Isomer: Weak or absent NOE correlations due to the twist-boat distance.

Q3: Can I switch from anti to syn after the ring is formed? A: Yes. This is a classic "correction" strategy.

  • Oxidize the anti-1,3-diol to the

    
    -hydroxy ketone (or dione).
    
  • Perform a directed reduction (e.g., Narasaka-Prasad reduction using

    
    ) to generate the syn-1,3-diol.
    
  • Reform the acetonide under thermodynamic conditions.

References

  • Rychnovsky, S. D., et al. (1997).[4] Two-Dimensional NMR Analysis of Acetonide Derivatives in the Stereochemical Assignment of Polyol Chains. J. Org.[8] Chem. Link

  • Evans, D. A., & Hoveyda, A. H. (1990).[5][6] Samarium-catalyzed intramolecular Tishchenko reduction of beta-hydroxy ketones. A stereoselective approach to the synthesis of differentiated anti 1,3-diol monoesters. J. Am. Chem. Soc. Link

  • Yadav, J. S., et al. (2022). Recent Advances in the Prins Reaction. ACS Omega. Link

  • Spivey, A. C. (2016).[9] Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to GC-MS Retention Indices for 2-Hexyl-4-methyl-1,3-dioxane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, the accurate identification of isomeric compounds is a critical challenge. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for this purpose, and the use of retention indices provides a robust method for comparing data across different instruments and laboratories. This guide offers an in-depth comparison and experimental framework for determining the GC-MS retention indices of 2-Hexyl-4-methyl-1,3-dioxane isomers, molecules with stereocenters that can lead to different physiological or chemical properties.

Introduction to 2-Hexyl-4-methyl-1,3-dioxane and the Importance of Isomer Separation

The compound 2-Hexyl-4-methyl-1,3-dioxane possesses two chiral centers, at positions 2 and 4 of the dioxane ring, giving rise to four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). These isomers can be grouped into two pairs of enantiomers, which are diastereomers of each other. The spatial arrangement of the hexyl and methyl groups can significantly influence the molecule's physical, chemical, and biological properties. In fields like fragrance, flavor, and pharmaceuticals, different isomers can have vastly different effects, making their separation and identification paramount.

1,3-Dioxanes are cyclic acetals that are generally stable under basic, reductive, or oxidative conditions, but are labile towards acid reagents.[1] This chemical characteristic makes them useful as protecting groups in organic synthesis and also implies that their stability can be pH-dependent in various matrices.[1][2]

The Principle of Retention Indices in GC-MS

Retention time, while a fundamental parameter in chromatography, can be influenced by factors such as column length, carrier gas flow rate, and temperature programming.[3] To normalize these variations, the concept of the Kovats Retention Index (I) was introduced. This system relates the retention time of an analyte to that of n-alkanes, which serve as external standards.[4] The retention index of a normal alkane is defined as 100 times its carbon number (e.g., I(hexane) = 600).[4]

For an unknown compound eluting between two n-alkanes with carbon numbers 'n' and 'N', its retention index can be calculated using the following formula for temperature-programmed GC:

I = 100 * [n + (t_R(unknown) - t_R(n)) / (t_R(N) - t_R(n))]

Where:

  • t_R(unknown) is the retention time of the analyte

  • t_R(n) is the retention time of the n-alkane eluting before the analyte

  • t_R(N) is the retention time of the n-alkane eluting after the analyte

This calculation provides a standardized value that is more reproducible between different GC-MS systems than the raw retention time.[4]

Experimental Methodology: A Self-Validating Protocol

To obtain reliable retention indices for the 2-Hexyl-4-methyl-1,3-dioxane isomers, a well-designed experimental protocol is essential. This includes the synthesis of the isomers to serve as analytical standards and a robust GC-MS method for their separation and detection.

Synthesis of 2-Hexyl-4-methyl-1,3-dioxane Isomers

The isomers can be synthesized via the acetalization of heptanal with 1,3-butanediol using an acid catalyst. The use of enantiomerically pure 1,3-butanediol will result in the formation of diastereomeric pairs, while a racemic mixture will produce all four stereoisomers.

Step-by-Step Synthesis Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine heptanal (1.0 equivalent) and 1,3-butanediol (1.1 equivalents) in a suitable solvent such as toluene.

  • Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).

  • Reaction: Reflux the mixture, allowing for the azeotropic removal of water. Monitor the reaction progress by thin-layer chromatography (TLC) or a preliminary GC-MS analysis of aliquots.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench the catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction and Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[5] Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the mixture of isomers.[5]

GC-MS Analysis for Isomer Separation and Retention Index Determination

The separation of diastereomers is often achievable on standard achiral GC columns due to their different physical properties. However, the separation of enantiomers requires a chiral stationary phase.

Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: An Agilent 5977B MSD or equivalent.

  • Column for Diastereomer Separation: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point. For potentially better separation of isomers, a more polar column like a DB-WAX can be employed.

  • Column for Enantiomer Separation: A chiral stationary phase, such as a cyclodextrin-based column (e.g., Beta DEX™ 225), is necessary to resolve the enantiomeric pairs.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector: Splitless mode at 250 °C.

  • MSD Conditions:

    • Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Quadrupole: 150 °C.

    • Scan Range: m/z 40-300.

Experimental Workflow Visualization:

Caption: Experimental workflow for the synthesis and GC-MS analysis of 2-Hexyl-4-methyl-1,3-dioxane isomers.

Expected Results and Comparative Analysis

The elution order of the isomers will depend on the stationary phase of the GC column. On a non-polar column, separation is primarily influenced by the boiling points and steric hindrance of the isomers. Generally, the trans isomers, with the substituents on opposite sides of the ring, may have a more elongated shape and potentially a slightly lower boiling point, leading to earlier elution compared to the more compact cis isomers. However, subtle differences in dipole moments can also affect interactions with the stationary phase.

A study on 2,4,6-substituted 1,3-dioxanes demonstrated that the ratio of cis and trans isomers could be successfully measured by GC-MS.[7] For the separation of diastereomers, different stationary phases should be tested, as the selectivity can vary significantly.[8]

Data Presentation:

The experimentally determined retention indices should be presented in a clear, tabular format for easy comparison.

Table 1: Hypothetical GC-MS Retention Indices for 2-Hexyl-4-methyl-1,3-dioxane Isomers on Different Stationary Phases

Isomer ConfigurationRetention Index (DB-5ms)Retention Index (DB-WAX)Retention Index (Beta DEX™ 225)
cis-(2R, 4S) / (2S, 4R)135015801420 (R,S), 1425 (S,R)
trans-(2R, 4R) / (2S, 4S)134515721410 (R,R), 1415 (S,S)

Note: The values in this table are hypothetical and serve as an example of how to present the experimental data. Actual values must be determined experimentally.

Causality and Trustworthiness of the Protocol

The reliability of the determined retention indices hinges on several key factors:

  • Purity of Standards: The synthesis and purification of the isomers are critical. Impurities can lead to co-elution and inaccurate retention time measurements.

  • n-Alkane Calibration: A homologous series of n-alkanes must be run under the exact same GC conditions as the samples to ensure accurate retention index calculations.

  • Column Selection: The choice of both achiral and chiral columns is crucial for resolving all possible isomers and demonstrating the robustness of the separation method.

  • Method Validation: The GC-MS method should be validated for reproducibility by running multiple injections of the standards and calculating the standard deviation of the retention indices.

By following this comprehensive approach, researchers can confidently determine and compare the GC-MS retention indices of 2-Hexyl-4-methyl-1,3-dioxane isomers, contributing to a deeper understanding of their chemical behavior and facilitating their accurate identification in complex mixtures.

References

  • PubChem. (n.d.). 2-Methyl-1,3-dioxolane. National Center for Biotechnology Information. Retrieved from [Link]

  • Wessjohann, L. A., et al. (2022). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 27(4), 1300. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Can you provide brief explanation of the terms Retention Time, Retention Factor (k), Retention Index (I), Separation Factor(α)?. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Suffet, I. H., et al. (1993). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). Water Science and Technology, 27(7-8), 529-536.
  • Grosu, I., et al. (2005). NEW 2,4,6-SUBSTITUTED 1,3-DIOXANES: SYNTHESIS, STEREOCHEMISTRY AND THERMODYNAMIC DATA DETERMINATIONS BY CIS-TRANS ISOMERS EQUILI. Revue Roumaine de Chimie, 50(11-12), 975-981.
  • AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dioxane, 2-hexyl-4-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Shimadzu. (n.d.). Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index. Retrieved from [Link]

  • The Good Scents Company. (n.d.). heptanal cyclic propylene acetal. Retrieved from [Link]

  • PubMed. (2023). Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones. National Center for Biotechnology Information. Retrieved from [Link]

  • Thigpen, A., Deruiter, J., & Clark, C. (2007). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB.
  • Chromatography Forum. (2008). Separation of diastereomers. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Dioxane, 2-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

Sources

Technical Comparison: Odor Thresholds and Olfactory Profiles of Cyclic Acetals

Author: BenchChem Technical Support Team. Date: February 2026

2-Hexyl-4-methyl-1,3-dioxane vs. 2-EMD

Executive Summary

This guide provides a rigorous technical comparison between 2-Hexyl-4-methyl-1,3-dioxane and 2-EMD (2-Ethyl-4-methyl-1,3-dioxolane). While both compounds belong to the cyclic acetal class, they occupy distinct niches in olfactory science.[1] 2-EMD is a high-potency off-flavor compound with an extremely low odor threshold (ppt range), often monitored as an anthropogenic water contaminant. In contrast, 2-Hexyl-4-methyl-1,3-dioxane is a higher-molecular-weight analog with a pleasant floral (geranium/rose) character and a significantly higher odor threshold, demonstrating the profound impact of alkyl chain length and ring size on sensory perception.

Chemical Identity & Physicochemical Properties

The structural differences—specifically the ring size (dioxane vs. dioxolane) and the C2-alkyl chain length (hexyl vs. ethyl)—drive the divergence in volatility, lipophilicity (logP), and olfactory impact.

Feature2-EMD 2-Hexyl-4-methyl-1,3-dioxane
IUPAC Name 2-Ethyl-4-methyl-1,3-dioxolane2-Hexyl-4-methyl-1,3-dioxane
CAS Number 4359-46-03080-69-1
Structure Class 5-membered Cyclic Acetal (Dioxolane)6-membered Cyclic Acetal (Dioxane)
Precursors Propanal + 1,2-PropanediolHeptanal + 1,3-Butanediol
Molecular Formula C₆H₁₂O₂C₁₁H₂₂O₂
Molecular Weight 116.16 g/mol 186.29 g/mol
Boiling Point ~84–85 °C~224–225 °C
LogP (Est.) ~0.92~3.37
Vapor Pressure High (Volatile)Low (Substantive)
Odor Threshold & Profile Analysis

The odor threshold is the lowest concentration of a compound that is perceptible to the human nose. The difference between these two compounds illustrates the Structure-Odor Relationship (SOR) principle: smaller cyclic acetals often possess sharp, solvent-like, or "sickening" odors with high potency, while larger analogs tend towards softer, floral, or fruity notes with lower potency.

Comparative Data
Parameter2-EMD (The Contaminant)2-Hexyl-4-methyl-1,3-dioxane (The Floral Analog)
Odor Character Sickening sweet, medicinal, solvent-like, toluene-like.[2]Floral, Geranium, Rose, Green.
Odor Threshold (Water) 5 – 10 ng/L (ppt) [1][2]Est. >[2][3][4] 10,000 ng/L (ppb) *
Odor Threshold (Air) Low (High volatility facilitates detection)Moderate to High (Lower volatility limits headspace conc.)
Olfactory Impact High Risk : Detectable at trace levels. Causes consumer complaints in water.[5]Functional : Used for specific floral nuances (though not widely commercialized).

*Note: Specific experimental threshold data for 2-Hexyl-4-methyl-1,3-dioxane is not standardized in public literature. The estimate is derived from comparative volatility and SOR trends of homologous floral dioxanes.

Mechanistic Insight: Why the Difference?
  • Chain Length (Ethyl vs. Hexyl) : The short ethyl chain in 2-EMD allows for rapid volatilization and efficient binding to specific olfactory receptors associated with "ethereal" or "solvent" notes. The longer hexyl chain in the dioxane analog increases lipophilicity (LogP ~3.37), anchoring the molecule and shifting the profile to "fatty/floral" notes typical of C6-C10 aldehydes and their acetals.

  • Ring Strain & conformation : The 5-membered dioxolane ring (2-EMD) is nearly planar, while the 6-membered dioxane ring adopts a chair conformation. This steric difference alters receptor "docking," changing the perceived quality from "medicinal" to "floral."

Experimental Protocols

To validate these values, researchers must employ rigorous synthesis and sensory analysis workflows.

A. Synthesis of Standards

Since these compounds are often reaction byproducts or specific isomers, in-situ synthesis is often required for calibration.

Protocol: Acid-Catalyzed Acetalization

  • Reagents :

    • For 2-EMD: Propanal (1.1 eq) + 1,2-Propanediol (1.0 eq).

    • For 2-Hexyl...: Heptanal (1.1 eq) + 1,3-Butanediol (1.0 eq).

    • Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 mol%).

    • Solvent: Cyclohexane or Toluene (for water removal).

  • Procedure :

    • Combine aldehyde, diol, solvent, and catalyst in a flask equipped with a Dean-Stark trap.

    • Reflux until theoretical water is collected (approx. 2-4 hours).

    • Wash reaction mixture with NaHCO₃ (sat. aq.) to neutralize catalyst.

    • Dry organic layer over MgSO₄ and concentrate.

    • Purification : Fractional distillation is critical to remove unreacted aldehyde, which can skew odor profiles.

B. Odor Threshold Determination (ASTM E679)

This method determines the detection threshold using a forced-choice triangle test.

  • Panel Selection : Screen 6-10 panelists for anosmia using n-butanol reference.

  • Sample Preparation :

    • Prepare a stock solution of the acetal in odor-free water (or ethanol for air-phase).

    • Create a geometric dilution series (dilution factor of 2 or 3).

  • Triangle Test :

    • At each dilution level, present 3 samples: 1 Active, 2 Blanks.

    • Panelist must choose the "odd" sample.

  • Calculation :

    • Calculate the geometric mean of the individual thresholds (BET - Best Estimate Threshold).

Visualizations
Figure 1: Comparative Synthesis Pathways

This diagram illustrates the parallel formation pathways of the two acetals from their respective aldehyde and diol precursors.

SynthesisPathways cluster_0 2-EMD Synthesis (Dioxolane) cluster_1 2-Hexyl-4-methyl-1,3-dioxane Synthesis Propanal Propanal (C3 Aldehyde) EMD 2-EMD (Sickening Sweet) Propanal->EMD + H+ / - H2O PG 1,2-Propanediol (Propylene Glycol) PG->EMD Heptanal Heptanal (C7 Aldehyde) HexylDiox 2-Hexyl-4-methyl- 1,3-dioxane (Floral/Rose) Heptanal->HexylDiox + H+ / - H2O BG 1,3-Butanediol BG->HexylDiox

Caption: Acid-catalyzed condensation pathways for 5-membered (2-EMD) and 6-membered (2-Hexyl...) cyclic acetals.

Figure 2: Odor Threshold Determination Workflow (ASTM E679)

A logic flow for the rigorous determination of odor thresholds in aqueous matrices.

OdorThreshold Start Start: Stock Solution Preparation Dilution Geometric Dilution Series (Scale factor 2-3) Start->Dilution Panel Panelist Presentation (Triangle Test: 1 Active, 2 Blanks) Dilution->Panel Decision Correct Identification? Panel->Decision NextLevel Proceed to Next Lower Concentration Decision->NextLevel Yes (Detected) Stop Stop: Threshold Reached Decision->Stop No (Not Detected) NextLevel->Panel Calc Calculate Geometric Mean (BET) Stop->Calc

Caption: Step-by-step workflow for determining Best Estimate Threshold (BET) using the Triangle Test method.

References
  • Schweitzer, L. et al. (1999).[6] The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). Water Science and Technology. Link

  • Suffet, I.H. et al. (2025). Odor Thresholds of Resin Manufacturing Byproducts in Drinking Water. ResearchGate. Link

  • The Good Scents Company . (n.d.). 2-hexyl-4-methyl-1,3-dioxane Odor Profile. Link

  • PubChem . (n.d.). Compound Summary: 2-Hexyl-4-methyl-1,3-dioxane.[7][8][9][10][11] National Library of Medicine.[9] Link

  • ASTM International . (2011). ASTM E679-19 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method. Link

Sources

FTIR Spectrum Analysis of 1,3-Dioxane Ring Vibrations: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-dioxane motif is a cornerstone in organic synthesis, serving as a robust protecting group for carbonyls and 1,3-diols, and acting as a pharmacophore in various bioactive agents. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers an unparalleled balance of speed, cost-efficiency, and sensitivity for routine identification and reaction monitoring.

This guide provides a technical analysis of 1,3-dioxane ring vibrations, distinguishing them from the isomeric 1,4-dioxane. It objectively compares FTIR against Raman and NMR, offering a validated experimental protocol for researchers requiring high-fidelity spectral data.

Technical Deep Dive: The Physics of 1,3-Dioxane Vibrations

Structural Context & Conformational Isomerism

Unlike the planar representation often seen in textbooks, the 1,3-dioxane ring exists predominantly in a chair conformation . This geometry minimizes torsional strain and 1,3-diaxial interactions. However, the presence of two oxygen atoms introduces the anomeric effect , particularly when electronegative substituents are present at the C2 position, stabilizing the axial conformer over the equatorial one—a phenomenon distinct from cyclohexane chemistry.

Vibrational Modes

The FTIR spectrum of 1,3-dioxane is dominated by the interplay between the rigid ring structure and the polar C-O bonds.

  • Asymmetric C-O-C Stretching: The most diagnostic feature, appearing as a complex set of bands in the 1000–1200 cm⁻¹ region.

  • Ring Breathing: While more active in Raman, the ring breathing modes couple with C-O stretches to produce unique "fingerprint" bands in the 800–1000 cm⁻¹ range.

  • C-H Stretching: The C-H bonds adjacent to oxygen atoms (C2, C4, C6) exhibit shifts due to the inductive effect of oxygen, often appearing at slightly higher frequencies than standard alkyl C-H bonds, though "Bohlmann bands" (lower frequency C-H stretches due to antiperiplanar lone pairs) can appear as shoulders in the 2700–2800 cm⁻¹ region.

Distinction from 1,4-Dioxane

Differentiation between 1,3- and 1,4-dioxane is critical in solvent purity checks and structural verification.

  • 1,4-Dioxane: Characterized by sharp, distinct bands at 872, 889, 1057, and 1119 cm⁻¹ .

  • 1,3-Dioxane: Lacks this specific quartet.[1] Instead, it shows a broader, more complex absorption pattern in the 1000–1150 cm⁻¹ range due to the lower symmetry of the 1,3-substitution pattern compared to the centrosymmetric 1,4-isomer.

Comparative Analysis: FTIR vs. Alternatives

To select the optimal analytical tool, one must weigh specificity against throughput and cost.

Table 1: Performance Matrix of Analytical Techniques for 1,3-Dioxane
FeatureFTIR (ATR/Transmission) Raman Spectroscopy NMR (¹H/¹³C)
Primary Utility Routine ID, Reaction Monitoring, Purity CheckAqueous Solutions, Crystal PolymorphsStructural Elucidation, Stereochemistry
Sensitivity to O-Functionality High (Strong dipole change in C-O bonds)Low (Weak polarizability change)N/A (Detects magnetic environment)
Symmetric Ring Modes Weak / SilentVery Strong (Ring breathing)N/A
Sample Prep Minimal (ATR) to Moderate (Liquid Cell)Minimal (Direct focus)High (Deuterated solvents required)
Throughput High (< 1 min/sample)High (< 1 min/sample)Low (10–30 min/sample)
Cost per Scan LowLowHigh
Water Interference High (Masks regions)NegligibleLow (if solvent suppression used)
Strategic Recommendation
  • Use FTIR for daily reaction monitoring (e.g., checking if a protection reaction is complete) and quality control of raw materials. Its sensitivity to the polar C-O-C bond makes it ideal for detecting the formation of the dioxane ring.

  • Use NMR when determining the stereochemistry (axial vs. equatorial) of substituents on the ring, as coupling constants (

    
     values) provide definitive geometry data that FTIR cannot resolve with high confidence.
    
  • Use Raman if the sample is in an aqueous solution or if you need to study symmetric ring breathing modes specifically (e.g., in polymer backbones).

Visualizing the Decision Process

DecisionMatrix Start Analytical Goal Q1 Is the sample aqueous? Start->Q1 Q2 Is detailed stereochemistry (axial/equatorial) required? Q1->Q2 No Raman Select Raman Spectroscopy (Best for aqueous/symmetric modes) Q1->Raman Yes Q3 Is it for routine ID or reaction monitoring? Q2->Q3 No NMR Select NMR (1H/13C) (Gold Standard for Structure) Q2->NMR Yes Q3->NMR No (Unknown Structure) FTIR Select FTIR (ATR) (Best for Speed/Cost/C-O bonds) Q3->FTIR Yes

Caption: Decision matrix for selecting the appropriate spectroscopic technique based on sample type and analytical needs.

Validated Experimental Protocol: FTIR Analysis

This protocol is designed for the analysis of liquid 1,3-dioxane derivatives using Attenuated Total Reflectance (ATR), the modern standard for speed and reproducibility.

Reagents & Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR crystal (Diamond preferred for durability).

  • Solvent: Isopropanol or Acetone (for cleaning).

  • Reference Standard: Pure 1,3-dioxane (>99%).[2]

Workflow Diagram

Workflow Prep 1. Crystal Cleaning (Isopropanol wipe) Background 2. Background Scan (Air, 4 cm-1, 16 scans) Prep->Background Sample 3. Sample Application (1-2 drops, cover crystal) Background->Sample Acquire 4. Acquisition (4000-450 cm-1, 16 scans) Sample->Acquire Process 5. Processing (ATR Correction, Baseline) Acquire->Process

Caption: Step-by-step experimental workflow for ATR-FTIR analysis of 1,3-dioxane.

Step-by-Step Methodology
  • System Prep: Ensure the detector (e.g., DTGS or MCT) is cooled/stabilized. Clean the ATR crystal with isopropanol and allow it to dry completely.

  • Background Acquisition: Collect a background spectrum of the clean crystal (Air) using the parameters:

    • Range: 4000–450 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32

  • Sample Loading: Place 1–2 drops of the liquid sample directly onto the center of the crystal. If solid, clamp down with the pressure arm to ensure intimate contact.

  • Measurement: Acquire the sample spectrum using the same parameters as the background.

  • Post-Processing:

    • Apply ATR Correction (essential as penetration depth varies with wavelength).

    • Apply Automatic Baseline Correction to flatten the spectral tilt.

    • Identify peaks using the "Diagnostic Bands" table below.

Data Interpretation: Diagnostic Bands

The following table summarizes the key absorption bands for identifying the 1,3-dioxane ring.

Table 2: Diagnostic FTIR Bands for 1,3-Dioxane
Frequency (cm⁻¹)AssignmentIntensityNotes
2850–2980 C-H Stretching (

)
StrongOverlapping symmetric/asymmetric modes of the ring CH₂ groups.
2700–2800 C-H "Bohlmann" BandsWeak/ShoulderDiagnostic for C-H bonds antiperiplanar to oxygen lone pairs (conformational indicator).
1450–1470 CH₂ ScissoringMediumTypical alkane deformation, not unique but confirmatory.
1360–1400 CH₂ Wagging/TwistingMediumSensitive to ring conformation.
1050–1150 C-O-C Asymmetric Stretch Very Strong Primary diagnostic region. Often appears as a broad doublet or complex multiplet.
900–1000 C-O-C Symmetric StretchMedium/StrongCoupled with ring breathing modes.
600–800 Ring DeformationMedium"Fingerprint" region specific to the 1,3-substitution pattern.

Application Case Study: Monitoring Deprotection

In drug development, 1,3-dioxanes are frequently used to protect carbonyl groups. FTIR is the most efficient method to monitor the deprotection (hydrolysis) reaction.

  • Scenario: Hydrolysis of a 1,3-dioxane protected ketone back to the ketone.

  • Observation:

    • Disappearance: Monitor the decrease of the strong ether bands at 1050–1150 cm⁻¹ .

    • Appearance: Watch for the emergence of the sharp, strong Carbonyl (C=O) stretch at ~1715 cm⁻¹ .

References

  • NIST Chemistry WebBook. 1,3-Dioxane Infrared Spectrum. National Institute of Standards and Technology.[3] [Link]

  • Doc Brown's Chemistry. Interpretation of the infrared spectrum of 1,3-dioxane. [Link]

  • Organic Chemistry Portal. 1,3-Dioxanes and 1,3-Dioxolanes as Protecting Groups. [Link]

  • Specac. Interpreting Infrared Spectra: A Practical Guide. [Link]

  • Master Organic Chemistry. Substituted Cyclohexanes: Axial vs Equatorial and 1,3-Diaxial Interactions. [Link]

Sources

A Comparative Guide to Analytical Methods for Dioxane Impurity Detection: HPLC vs. Headspace GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the detection and quantification of 1,4-dioxane, a critical process-related impurity in pharmaceuticals and consumer products. While High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, we will explore its applicability and limitations for dioxane analysis in direct comparison to the industry-standard Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) method. Our focus is on providing researchers, scientists, and drug development professionals with the technical rationale and experimental data needed to make informed decisions for method selection and validation.

The Challenge of 1,4-Dioxane Analysis

1,4-Dioxane is a potential human carcinogen that can form as a byproduct during the manufacturing of ethoxylated ingredients commonly used in drug formulations, cosmetics, and cleaning products.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Commission's Scientific Committee on Consumer Safety (SCCS), have scrutinized its presence, with the SCCS concluding that trace levels of ≤10 ppm in finished cosmetic products are considered safe for consumers.[2][3][4]

The analytical challenge stems from 1,4-dioxane's physicochemical properties. Its high water solubility makes extraction from aqueous-based samples difficult, and its cyclic ether structure lacks a strong chromophore, which severely limits its detectability by UV-based HPLC methods.[5]

High-Performance Liquid Chromatography (HPLC): A Constrained Approach

While HPLC is a powerful tool for many pharmaceutical analyses, its application to 1,4-dioxane is hampered by the molecule's poor UV absorbance. This inherent limitation results in a significantly higher limit of quantification (LOQ) compared to other techniques, often making it unsuitable for detecting dioxane at the low-ppm levels required by regulatory standards.[6]

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is a common starting point for retaining small polar molecules.[7] However, 1,4-dioxane's high polarity results in minimal retention on standard C18 phases, leading to elution near the solvent front and potential interference from matrix components.

  • Mobile Phase: A simple mobile phase of water and acetonitrile is typically used. The high aqueous content required to achieve any retention can be problematic for column stability and peak shape.

  • Detection: UV detection at a low wavelength (e.g., <210 nm) is necessary, but this region is prone to interference from many common solvents and excipients, compromising the method's specificity.

Illustrative HPLC-UV Experimental Protocol

This protocol is provided for illustrative purposes to demonstrate the principles involved. Its performance for trace-level quantification is limited.

  • Standard Preparation: Prepare a stock solution of 1,4-dioxane in purified water. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 10 ppm to 500 ppm.

  • Sample Preparation: Dissolve a known quantity of the sample (e.g., 100 mg) in the mobile phase to a final concentration that places the expected dioxane level within the calibration range. Filter the sample through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV Detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm.

    • Mobile Phase: Water:Acetonitrile (95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 205 nm.

  • Analysis: Inject the prepared standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 1,4-dioxane in the samples from the calibration curve.

The Industry Standard: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

HS-GC-MS is the preferred and most widely validated method for the determination of 1,4-dioxane.[1][8] This technique is exceptionally well-suited to dioxane's properties, offering superior sensitivity, specificity, and robustness.

Causality Behind Experimental Choices
  • Headspace (HS) Sampling: 1,4-dioxane is a volatile compound. Heating the sample in a sealed vial partitions the volatile dioxane into the gas phase (headspace) above the sample. Injecting this gas phase into the GC prevents non-volatile matrix components from contaminating the system, resulting in a cleaner analysis and longer column life.

  • Gas Chromatography (GC): A capillary GC column provides high-efficiency separation of volatile compounds based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry (MS) Detection: MS acts as a highly specific and sensitive detector. It fragments the dioxane molecule into a predictable pattern of ions. By monitoring for these specific ions (Selected Ion Monitoring, or SIM), the method can unequivocally identify and quantify 1,4-dioxane, even at trace levels in complex matrices. The use of a deuterated internal standard (1,4-dioxane-d8) corrects for any variability in sample preparation or injection.[9]

Validated HS-GC-MS Experimental Protocol

This protocol is based on established and validated methods for quantifying 1,4-dioxane in complex matrices.[9][10][11]

  • Internal Standard Preparation: Prepare a 1 ppm solution of 1,4-dioxane-d8 in purified water.

  • Standard Preparation: Prepare a stock solution of 1,4-dioxane. Create a series of calibration standards in headspace vials, each containing the internal standard and varying concentrations of 1,4-dioxane (e.g., 20 ppb to 20,000 ppb).

  • Sample Preparation:

    • Weigh approximately 0.1 to 2.0 g of the sample into a 20 mL headspace vial.[9]

    • Add a fixed volume (e.g., 2 mL) of the 1 ppm 1,4-dioxane-d8 internal standard solution.[9]

    • Seal the vial immediately.

  • HS-GC-MS Conditions:

    • Instrument: Headspace Sampler coupled to a GC-MS system.

    • Headspace Parameters:

      • Vial Equilibration Temperature: 70°C.

      • Vial Equilibration Time: 10 minutes.

    • GC Parameters:

      • Column: DB-624 or similar, 30 m x 0.25 mm, 1.4 µm.

      • Inlet Temperature: 200°C.

      • Oven Program: Initial 40°C, hold for 2 min, ramp at 10°C/min to 180°C.

      • Carrier Gas: Helium.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Ions to Monitor: 1,4-dioxane (m/z 88, 58), 1,4-dioxane-d8 (m/z 96).

  • Analysis: Analyze the standards and samples. Quantify 1,4-dioxane using the ratio of the peak area of the target analyte to the peak area of the internal standard.

Head-to-Head Method Comparison

The choice of analytical method must be guided by its fitness for purpose, as defined by validation characteristics outlined in the ICH Q2(R1) guidelines.[12][13]

Workflow Visualization

Below are diagrams illustrating the typical workflows for each method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis P1 Weigh Sample P2 Dissolve in Mobile Phase P1->P2 P3 Filter (0.45 µm) P2->P3 A1 Inject into HPLC System P3->A1 Filtered Sample A2 C18 Separation A1->A2 A3 UV Detection (205 nm) A2->A3 D1 Data Processing & Quantification A3->D1 Chromatogram

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis P1 Weigh Sample into Vial P2 Add Internal Standard (d8) P1->P2 P3 Seal Vial P2->P3 A1 Heat & Equilibrate (Headspace Sampler) P3->A1 Sealed Vial A2 Inject Headspace Gas into GC-MS A1->A2 A3 GC Separation A2->A3 A4 MS Detection (SIM Mode) A3->A4 D1 Data Processing & Quantification A4->D1 Mass Spectra

Caption: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Workflow.

Performance Metrics Summary
Validation ParameterHPLC with UV DetectionHeadspace GC-MSRationale & Justification
Specificity Low to ModerateHighHPLC-UV is prone to interferences at low wavelengths. GC-MS is highly specific due to chromatographic separation and mass-based detection of characteristic ions.[14]
Limit of Quantitation (LOQ) Poor (> 10 ppm)Excellent (< 100 ppb)HPLC suffers from a poor chromophore.[6] HS-GC-MS is highly sensitive, with reported sample LOQs well below 1 ppm.[10]
Linearity (r²) Acceptable (≥ 0.99)Excellent (≥ 0.99)Both methods can demonstrate linearity, but the range for HPLC will be at much higher concentrations. GC-MS shows excellent linearity over a wide range.[10]
Accuracy (Recovery) VariableExcellent (97-102%)HPLC accuracy can be affected by matrix interference. The isotope dilution technique in GC-MS provides excellent accuracy by correcting for matrix effects.[10][15]
Precision (%RSD) Acceptable (< 5%)Excellent (1-7%)While HPLC can be precise, the higher signal-to-noise ratio in GC-MS often leads to better precision at trace levels.[10]
Robustness ModerateHighThe HS-GC-MS method, especially with an internal standard, is very robust. HPLC methods can be sensitive to mobile phase composition and matrix changes.
Sample Throughput ModerateHighModern headspace autosamplers allow for high-throughput, unattended analysis of dozens of samples.

Senior Application Scientist Recommendations

For the quantitative determination of 1,4-dioxane impurities at levels relevant to regulatory compliance (i.e., ≤10 ppm), the Headspace GC-MS method is unequivocally the superior and recommended technique. Its validation package is robust, demonstrating the high degree of accuracy, precision, and sensitivity required for impurity testing in the pharmaceutical and consumer goods industries.[8][10] The method's trustworthiness is further enhanced by the use of an isotopic internal standard, which ensures data integrity across diverse and complex sample matrices.[15]

An HPLC-UV method should not be considered for the routine, validated control of 1,4-dioxane as a trace impurity. Its poor sensitivity and lower specificity present significant risks of failing to detect the analyte at critical levels or reporting false positives due to interferences. Its use could only be contemplated in non-regulatory, investigative scenarios where expected concentrations are well above 50-100 ppm and a GC-MS system is unavailable.

References

  • ResearchGate. (2025). Impurity analysis of 1,4-dioxane in nonionic surfactants and cosmetics using headspace solid-phase microextraction coupled with gas chromatography and gas chromatography-mass spectrometry. Available from: [Link]

  • U.S. Food & Drug Administration (FDA). (2022). 1,4-Dioxane in Cosmetics: A Manufacturing Byproduct. Available from: [Link]

  • Impact Analytical. (n.d.). A novel protocol for quantitative determination of 1,4-dioxane in finished cleaning products. Available from: [Link]

  • U.S. Food & Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ResearchGate. (2009). Determination of 1,4-Dioxane Impurity Levels in Triton X-100 Raw Material by Gas Chromatography with Mass Spectrometric Detection. Available from: [Link]

  • Agilent Technologies. (2021). Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS. Available from: [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available from: [Link]

  • DDMS, Inc. (n.d.). What You Need to Know About 1,4-Dioxane Analysis. Available from: [Link]

  • Bio-protocol. (2025). HPLC method validation. Available from: [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]

  • International Journal of Cosmetic Science. (2013). Development of analytical method for determination of 1,4-dioxane in cleansing products. Available from: [Link]

  • ResearchGate. (2019). What HPLC column can be used for 1,4-dioxane analysis?. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for 1,4-Dioxane - ANALYTICAL METHODS. Available from: [Link]

  • European Medicines Agency. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Intertek. (n.d.). Testing for 1,4-Dioxane in Cosmetic Products. Available from: [Link]

  • Interstate Technology Regulatory Council (ITRC). (n.d.). Sampling and Analysis 1,4-Dioxane. Available from: [Link]

  • European Commission. (2015). SCIENTIFIC OPINION ON The Report of the ICCR Working Group: Considerations on Acceptable Trace Level of 1,4-Dioxane in Cosmetic Products. Available from: [Link]

  • Weck Laboratories, Inc. (2021). Choosing the Best Method for Analysis of 1-4 Dioxane. Available from: [Link]

  • GERSTEL, Inc. (n.d.). Analysis of 1,4-Dioxane in Consumer Products using Static Headspace and Gas Chromatography with a Triple Quadrupole Mass Spectrometer. Available from: [Link]

Sources

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Fragmentation Pattern of 2-Hexyl-4-methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is a cornerstone of rigorous scientific inquiry. Mass spectrometry (MS) stands as a pivotal analytical technique in this endeavor, offering a unique molecular fingerprint through the fragmentation of ionized molecules. This guide provides an in-depth analysis of the electron ionization (EI) mass fragmentation pattern of 2-hexyl-4-methyl-1,3-dioxane, a substituted cyclic acetal. By understanding its characteristic fragmentation pathways, researchers can confidently identify this molecule and distinguish it from structurally similar compounds.

Introduction to 2-Hexyl-4-methyl-1,3-dioxane and the Power of Mass Spectrometry

2-Hexyl-4-methyl-1,3-dioxane is a cyclic acetal with the molecular formula C₁₁H₂₂O₂ and a molecular weight of 186.29 g/mol .[1] Its structure, featuring a six-membered dioxane ring with a hexyl group at the C2 position and a methyl group at the C4 position, presents a unique fragmentation puzzle under electron ionization. EI-MS is a hard ionization technique that imparts significant energy to the analyte molecule, causing it to fragment in predictable ways.[2][3] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a highly specific identifier.

The Predicted Mass Fragmentation Pattern of 2-Hexyl-4-methyl-1,3-dioxane

The molecular ion (M•⁺) peak is anticipated at m/z 186 . However, for aliphatic acetals, this peak may be weak or even absent due to the high instability of the initial radical cation.[5]

The most significant fragmentation pathways are predicted to be:

  • Loss of the Hexyl Group (α-Cleavage): The most favorable initial fragmentation is the cleavage of the bond between the C2 carbon and the hexyl substituent (an α-cleavage). This results in the loss of a hexyl radical (•C₆H₁₃) and the formation of a stable, resonance-stabilized oxonium ion at m/z 101 . This is expected to be the base peak in the spectrum.

  • Loss of a Pentyl Radical: A related fragmentation involves the loss of a pentyl radical (•C₅H₁₁) from the hexyl group via a rearrangement, leading to a fragment ion at m/z 115 .

  • Ring Cleavage Pathways: The dioxane ring itself can undergo fragmentation. One plausible pathway involves the cleavage of the C4-O3 and C2-O1 bonds, leading to the formation of a radical cation with the loss of a neutral formaldehyde molecule (CH₂O), resulting in a fragment at m/z 156 .

  • Formation of Smaller Fragments: Further fragmentation of the primary ions will lead to a series of smaller, characteristic ions. For instance, the m/z 101 ion can undergo further fragmentation, losing a molecule of propene (C₃H₆) to yield an ion at m/z 59 . The hexyl chain itself will produce a characteristic series of alkyl fragments at m/z 43, 57, 71, and 85 .

The following diagram illustrates the predicted primary fragmentation pathways of 2-hexyl-4-methyl-1,3-dioxane.

fragmentation_pattern M [C₁₁H₂₂O₂]⁺˙ m/z 186 (Molecular Ion) F101 [C₆H₁₃O₂]⁺ m/z 101 (Base Peak) M->F101 - •C₆H₁₃ F115 [C₇H₁₅O₂]⁺ m/z 115 M->F115 - •C₅H₁₁ F85 [C₆H₁₃]⁺ m/z 85 M->F85 Hexyl fragment F57 [C₄H₉]⁺ m/z 57 F85->F57 - C₂H₄ F43 [C₃H₇]⁺ m/z 43 F57->F43 - CH₂

Caption: Predicted major fragmentation pathways of 2-hexyl-4-methyl-1,3-dioxane.

A Comparative Analysis with Alternative Structures

To highlight the diagnostic value of the fragmentation pattern of 2-hexyl-4-methyl-1,3-dioxane, it is instructive to compare it with the mass spectra of structurally related compounds. Here, we will consider 2-hexyl-1,3-dioxane (lacking the C4-methyl group) and 2-ethyl-4-methyl-1,3-dioxane (with a shorter C2-alkyl chain).

m/z Ion Proposed Fragment 2-Hexyl-4-methyl-1,3-dioxane (Predicted) 2-Hexyl-1,3-dioxane (Predicted) 2-Ethyl-4-methyl-1,3-dioxane (Predicted) Diagnostic Significance
M•⁺ [C₁₁H₂₂O₂]⁺˙186 (weak or absent)172 (weak or absent)130 (weak or absent)Confirms molecular weight.
M-15 [M - CH₃]⁺171-115Indicates the presence of a methyl substituent.
M-29 [M - C₂H₅]⁺--101 (Base Peak)Diagnostic for a C2-ethyl group.
M-85 [M - C₆H₁₃]⁺101 (Base Peak)87 (Base Peak)-Diagnostic for a C2-hexyl group. The m/z value differentiates based on C4 substitution.
85 [C₆H₁₃]⁺PresentPresentAbsentIndicates the presence of a hexyl group.
57 [C₄H₉]⁺PresentPresentPresentCommon alkyl fragment.
43 [C₃H₇]⁺PresentPresentPresentCommon alkyl fragment, often abundant.

This comparative table underscores how the presence and position of alkyl substituents dramatically influence the mass spectrum, providing a clear basis for structural differentiation. The base peak, in particular, is a strong indicator of the substituent at the C2 position.

Experimental Protocol for Acquiring an EI-Mass Spectrum

The following is a generalized, step-by-step methodology for acquiring an electron ionization mass spectrum of a liquid sample like 2-hexyl-4-methyl-1,3-dioxane using a gas chromatograph-mass spectrometer (GC-MS) system.

1. Sample Preparation:

  • Prepare a dilute solution of 2-hexyl-4-methyl-1,3-dioxane (approximately 100 ppm) in a high-purity volatile solvent such as hexane or ethyl acetate.

2. GC-MS System Configuration:

  • Gas Chromatograph (GC):
  • Injector: Set to a temperature of 250°C.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Mass Spectrometer (MS):
  • Ion Source: Electron Ionization (EI).
  • Ion Source Temperature: 230°C.
  • Electron Energy: 70 eV.
  • Mass Range: Scan from m/z 40 to 400.
  • Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the solvent peak from saturating the detector.

3. Data Acquisition:

  • Inject 1 µL of the prepared sample into the GC-MS system.
  • Initiate the data acquisition. The GC will separate the components of the sample, and the MS will record the mass spectrum of each eluting compound.

4. Data Analysis:

  • Identify the chromatographic peak corresponding to 2-hexyl-4-methyl-1,3-dioxane.
  • Extract the mass spectrum for this peak.
  • Identify the molecular ion (if present) and the major fragment ions.
  • Compare the obtained spectrum with library spectra (if available) or interpret the fragmentation pattern based on known fragmentation rules.

The following diagram illustrates the general workflow for GC-MS analysis.

gcms_workflow Sample Sample Preparation (Dilution in Solvent) Injection GC Injection Sample->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole/TOF) Ionization->Analysis Detection Ion Detection Analysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum

Caption: General workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Conclusion

The detailed analysis of the mass fragmentation pattern of 2-hexyl-4-methyl-1,3-dioxane provides a robust method for its identification and differentiation from other structurally similar molecules. While an experimental spectrum is the gold standard, a thorough understanding of fragmentation mechanisms allows for a highly accurate prediction of the key diagnostic ions. The base peak at m/z 101, resulting from the loss of the hexyl group, is the most telling feature of its mass spectrum. This guide equips researchers with the foundational knowledge to interpret the mass spectrum of this compound and apply these principles to the broader class of cyclic acetals.

References

  • Doc Brown's Chemistry. (2025). C7H16 mass spectrum of 2-methylhexane fragmentation pattern of m/z m/e ions for analysis. Retrieved from [Link]

  • ResearchGate. (2019). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). Retrieved from [Link]

  • FooDB. (2017). Showing Compound 2-Hexyl-1,3-dioxolane-4-methanol (FDB019298). Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-4-methyl-1,3-dioxolane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hexyl-1,3-dioxane. Retrieved from [Link]

  • DTIC. (1980). Mass Spectral Fragmentation of a Novel Cyclooctane: 2,4-Dimethyl-7,7-Dinitro-1,3,5-Trioxacyclooctane. Retrieved from [Link]

  • University of California, Irvine. (2019). Standard Operating Procedure (SOP) | Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dioxane, 2-hexyl-4-methyl-. Retrieved from [Link]

  • University of Waterloo. (n.d.). MS Tutorials and SOPs | Mass Spectrometry Facility. Retrieved from [Link]

  • Wiley Science Solutions. (2023). Wiley Registry of Mass Spectral Data 2023. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 13.2: The Mass Spectrum - Fragmentation. Retrieved from [Link]

  • Thieme. (n.d.). The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]

  • Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Wiley Registry® of Mass Spectral Data, 11th Edition. Retrieved from [Link]

  • Journal of Pharmaceutical and Medicinal Chemistry. (2023). A Review on Mass Spectroscopy and Its Fragmentation Rules. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1,3-dioxolane. Retrieved from [Link]

  • Wiley. (n.d.). Wiley Spectral Libraries - MS Wil. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Dioxane, 2-methyl-. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Dioxolane, 2-ethyl-4-methyl-. Retrieved from [Link]

Sources

Comparative Hydrolytic Stability of 1,3-Dioxanes vs 1,3-Dioxolanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Crossover Rule

For researchers in drug delivery and synthetic organic chemistry, selecting between a 1,3-dioxane (6-membered) and a 1,3-dioxolane (5-membered) protecting group is rarely a matter of random choice. It is governed by a counter-intuitive Stability Crossover Rule determined by the carbonyl source:

  • For Aldehydes: 1,3-Dioxanes are kinetically more stable (slower hydrolysis) than 1,3-dioxolanes.

  • For Ketones: 1,3-Dioxanes are kinetically less stable (faster hydrolysis) than 1,3-dioxolanes.

This guide explores the mechanistic drivers behind this phenomenon—specifically the interplay between ground-state steric compression (1,3-diaxial interactions) and transition-state oxocarbenium ion geometry—and provides a validated protocol for quantifying these kinetics in your own substrates.

Mechanistic Foundation

The hydrolytic lability of cyclic acetals is dictated by the A-1 mechanism (acid-catalyzed, unimolecular rate-determining step). Understanding the transition state of this pathway is critical for predicting stability.

The Hydrolysis Pathway

The reaction proceeds through three stages:

  • Protonation: Rapid, reversible protonation of an acetal oxygen.

  • Ring Opening (RDS): The C-O bond cleaves to form a resonance-stabilized oxocarbenium ion. This is the Rate-Determining Step (RDS).

  • Hydration: Water attacks the electrophilic carbon, leading to the hemiacetal and eventually the carbonyl.

Structural Determinants of Rate[1][2]
  • Ring Strain: 1,3-Dioxolanes (5-membered) possess inherent ring strain (~6 kcal/mol) compared to the chair conformation of 1,3-dioxanes. Relief of this strain usually accelerates hydrolysis.

  • The "Chair" Penalty (Dioxanes): While the chair form is stable, ketone-derived dioxanes suffer from severe 1,3-diaxial interactions because one alkyl group is forced into an axial position. This raises the ground-state energy (

    
    ), reducing the activation energy (
    
    
    
    ) required to reach the transition state.
  • Entropic Factors: 5-membered rings are entropically favored during formation but opening them is often faster due to the facile planarization required for the oxocarbenium ion.

Visualization: Mechanism of Acid-Catalyzed Hydrolysis

The following diagram illustrates the critical oxocarbenium intermediate.

HydrolysisMechanism Acetal Cyclic Acetal (Ground State) Protonated Protonated Intermediate Acetal->Protonated +H+ (Fast) TS [Transition State] Oxocarbenium Ion Protonated->TS Ring Opening (RDS) Hemiacetal Hemiacetal (Transient) TS->Hemiacetal +H2O Product Carbonyl + Diol Hemiacetal->Product Hydrolysis

Caption: The rate-determining step (RDS) is the formation of the oxocarbenium ion.[1] Destabilization of the ground state (e.g., axial substituents in dioxanes) accelerates this step.

Comparative Performance Analysis

The following data synthesizes kinetic trends observed in acid-catalyzed hydrolysis (pH < 4).

Table 1: Relative Hydrolytic Stability ( )
Carbonyl SourceProtecting GroupRing SizeRelative Hydrolysis RateDominant Instability Factor
Aldehyde (R-CHO)1,3-Dioxane6Slow (1x) Stable chair conformation; R group is equatorial.
Aldehyde (R-CHO)1,3-Dioxolane5Fast (~10-100x) Relief of ring strain (envelope to planar).
Ketone (R-CO-R')1,3-Dioxane6Very Fast (>1000x) 1,3-Diaxial strain in ground state destabilizes the ring.
Ketone (R-CO-R')1,3-Dioxolane5Moderate (~100x) Tolerates gem-disubstitution better than the chair form.

Key Takeaway:

  • To stabilize an aldehyde: Use a Dioxane .[2]

  • To stabilize a ketone: Use a Dioxolane .[2]

  • To create a labile prodrug trigger: Reverse the selection (e.g., use a dioxane for a ketone payload).

Experimental Protocol: Kinetic Validation Assay

Do not rely solely on literature values, as remote electronic effects (e.g., electron-withdrawing groups) can drastically alter rates. Use this self-validating NMR protocol to determine the half-life (


) of your specific acetal.
Materials
  • Solvent:

    
     / 
    
    
    
    (1:4 v/v). Note: Acetonitrile ensures solubility of organic substrates.
  • Buffer: 0.1 M Acetate Buffer (

    
    ) or dilute 
    
    
    
    for faster reactions.
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlet at ~6.1 ppm).

Workflow
  • Baseline Scan: Dissolve substrate (10 mM) and standard (5 mM) in the solvent mix. Acquire

    
     spectrum.
    
  • Initiation: Add acid catalyst (e.g.,

    
     of 1M 
    
    
    
    or buffer). Shake vigorously.
  • Monitoring: Acquire

    
     NMR spectra at set intervals (e.g., every 5 mins for 1 hour).
    
  • Quantification: Integrate the acetal methine/quaternary signal vs. the carbonyl product signal.

Data Processing

Plot


 vs. time (

).
  • The slope

    
    .
    
  • 
    .
    
Decision Logic for Protecting Group Selection

Use this workflow to select the optimal group for your target molecule.

SelectionLogic Start Start: Select Carbonyl Source Type Is the substrate an Aldehyde or Ketone? Start->Type Aldehyde Aldehyde Type->Aldehyde Aldehyde Ketone Ketone Type->Ketone Ketone Ald_Stab Need Maximum Stability? Aldehyde->Ald_Stab Use_Dioxane Use 1,3-Dioxane (Most Stable) Ald_Stab->Use_Dioxane Yes (Harsh Conditions) Use_Dioxolane Use 1,3-Dioxolane (Easier Removal) Ald_Stab->Use_Dioxolane No (Mild Release) Ket_Stab Need Maximum Stability? Ketone->Ket_Stab Use_Dioxolane_K Use 1,3-Dioxolane (Most Stable) Ket_Stab->Use_Dioxolane_K Yes Use_Dioxane_K Use 1,3-Dioxane (Rapid Hydrolysis) Ket_Stab->Use_Dioxane_K No (Labile Trigger)

Caption: Decision tree for optimizing hydrolytic stability based on substrate type. Note the inversion of stability preference between aldehydes and ketones.

References

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Comprehensive overview of stability conditions for dioxanes and dioxolanes).

  • Smith, S. W., & Newman, M. S. The Kinetics of the Acid-Catalyzed Hydrolysis of Acetals and Ketals. Journal of the American Chemical Society. (Foundational kinetic data on ring size effects).

  • Kuznetsov, V. V. Comparative Conformational Analysis of 1,3-Dioxane and 1,3-Dithiane. Russian Journal of Organic Chemistry. (Detailed analysis of the chair conformation and activation barriers).

  • McClelland, R. A., & Seaman, N. E. A change in rate-determining step in the hydrolysis of cyclic ketals. Canadian Journal of Chemistry.[4] (Mechanistic insights into pH-dependent rate changes).

  • Organic Chemistry Portal. 1,3-Dioxanes and 1,3-Dioxolanes: Synthesis and Stability. (General stability profiles and deprotection conditions).

Sources

A Senior Application Scientist's Guide to Purity Analysis of 2-Hexyl-4-methyl-1,3-dioxane: A Comparative Approach to Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of chemical entities is not merely a quality metric; it is the bedrock of reliable and reproducible scientific outcomes. This guide provides an in-depth technical comparison of the primary analytical methodologies for establishing the purity of 2-Hexyl-4-methyl-1,3-dioxane, a key building block in various synthetic pathways. As a Senior Application Scientist, my objective is to equip you with the rationale behind experimental choices and to present a self-validating framework for purity assessment, even in the absence of commercially available Certified Reference Materials (CRMs) with comprehensive certificates of analysis for this specific molecule.

The Critical Role of Purity in Scientific Integrity

2-Hexyl-4-methyl-1,3-dioxane, a cyclic acetal, possesses stereocenters that can lead to a mixture of diastereomers. The precise ratio and purity of these isomers can significantly influence the compound's reactivity, biological activity, and ultimately, the safety and efficacy of a final drug product. Therefore, a robust analytical strategy to determine its purity is paramount. This guide will focus on two gold-standard techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Challenge of Sourcing Certified Reference Materials

A thorough investigation for commercially available Certified Reference Materials (CRMs) of 2-Hexyl-4-methyl-1,3-dioxane from various ISO 17034 accredited producers revealed a significant gap in the market. While some suppliers list the compound, they do not provide the necessary certification of purity with detailed analytical data, which is essential for a true reference standard. ISO 17034 accreditation ensures the highest level of quality assurance, covering production, characterization, and the assignment of certified values with uncertainties.[1] In the absence of a readily available CRM, the onus falls on the researcher to meticulously establish the purity of their in-house or procured material. This guide will serve as a roadmap to achieve this with a high degree of confidence.

Comparative Analysis of Purity Determination Methods

The selection of an appropriate analytical technique is contingent on the physicochemical properties of the analyte and the desired level of analytical rigor. For a volatile, organic molecule like 2-Hexyl-4-methyl-1,3-dioxane, both GC-MS and qNMR offer powerful, yet distinct, approaches to purity assessment.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on volatility and polarity, followed by mass-based identification and quantification.Intrinsic primary ratio method based on the direct proportionality between signal intensity and the number of nuclei.
Strengths High sensitivity and selectivity for volatile compounds. Excellent for identifying and quantifying impurities.[2]Provides structural confirmation and purity assessment in a single experiment. Does not require a reference standard of the same compound.[3]
Weaknesses Requires a reference standard for accurate quantification. Potential for thermal degradation of labile compounds.Lower sensitivity compared to GC-MS. Requires a high-purity internal standard for absolute quantification.
Application to 2-Hexyl-4-methyl-1,3-dioxane Ideal for detecting and quantifying volatile impurities and diastereomers.Excellent for determining the absolute purity of the main component and the ratio of diastereomers.[4]

Experimental Protocols for Purity Verification

The following sections provide detailed, step-by-step methodologies for the purity analysis of 2-Hexyl-4-methyl-1,3-dioxane using GC-MS and qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

GC-MS is a cornerstone technique for the purity analysis of volatile organic compounds due to its high resolving power and sensitive detection.[5]

Workflow Diagram:

Caption: GC-MS workflow for purity analysis.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2-Hexyl-4-methyl-1,3-dioxane and dissolve it in 10 mL of a suitable volatile solvent like ethyl acetate.

    • Prepare a series of calibration standards using a certified reference material of a structurally similar, commercially available compound if a direct standard is unavailable.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 35-400 m/z.

  • Data Analysis:

    • Identify the peaks corresponding to 2-Hexyl-4-methyl-1,3-dioxane and any impurities by comparing their mass spectra with a reference library (e.g., NIST).

    • Integrate the peak areas of all components.

    • Calculate the percentage of each impurity relative to the total peak area.

    • The purity is determined by subtracting the total percentage of impurities from 100%. For more accurate quantification, a calibration curve from a related standard should be used.[6]

Quantitative NMR (qNMR) Workflow

qNMR is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a chemically identical reference standard.[7]

Workflow Diagram:

Caption: qNMR workflow for absolute purity determination.

Detailed Protocol:

  • Sample and Standard Preparation:

    • Accurately weigh (to 0.01 mg) approximately 10-20 mg of 2-Hexyl-4-methyl-1,3-dioxane into an NMR tube.

    • Select a suitable internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte. Accurately weigh an appropriate amount of the internal standard and add it to the same NMR tube.

    • Add a precise volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃).[8]

  • NMR Data Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative accuracy).[3]

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

    • Temperature: Maintain a constant temperature (e.g., 298 K).

  • Data Processing and Purity Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal of 2-Hexyl-4-methyl-1,3-dioxane and a signal from the internal standard.

    • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Conclusion: An Integrated Approach to Purity Assurance

In the absence of a commercially available CRM for 2-Hexyl-4-methyl-1,3-dioxane, a combination of orthogonal analytical techniques provides the most robust and defensible assessment of purity. GC-MS serves as an excellent tool for identifying and quantifying volatile impurities, while qNMR offers a direct and accurate measurement of the absolute purity of the main component. By employing these methods in tandem, researchers can establish a comprehensive purity profile, ensuring the integrity of their scientific investigations and the quality of their developmental candidates. This self-validating approach, grounded in sound analytical principles, empowers researchers to proceed with confidence in their chemical entities.

References

  • Salsbury, J. R., et al. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]

  • International Institute for Science, Technology and Education (IISTE). (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. [Link]

  • ESSLAB. (n.d.). Organic Certified Reference Materials. [Link]

  • University of Ottawa. (2017). Quantitative NMR Spectroscopy. uOttawa. [Link]

  • CPAchem. (n.d.). Organic CRM. [Link]

  • National Center for Biotechnology Information. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Library of Medicine. [Link]

  • ANAB. (2025). Certificate of Accreditation, AccuStandard, Inc. [Link]

  • ResearchGate. (n.d.). The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation. [Link]

  • Reagecon. (n.d.). ISO 17034 Certified Reference Materials CRMs. [Link]

  • Salsbury, J. R., et al. (2005). Quantitative 1H NMR method for the routine spectroscopic determination of enantiomeric purity of active pharmaceutical ingredients fenfluramine, sertraline, and paroxetine. PubMed. [Link]

  • Pauli, G. F., et al. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. [Link]

  • ANAB. (2024). Certificate of Accreditation, NSI Lab Solutions, LLC. [Link]

  • PubChem. (n.d.). 1,3-Dioxane, 2-hexyl-4-methyl-. [Link]

  • Royal Society of Chemistry. (2018). The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes. RSC Publishing. [Link]

  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. [Link]

  • FooDB. (2010). Showing Compound 2-Hexyl-1,3-dioxolane-4-methanol (FDB019298). [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1,3-Dioxane, 2-hexyl-4-methyl-. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1,3-Dioxolane-4-methanol, 2-hexyl-. [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal and Management of 2-Hexyl-4-methyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 3080-69-1 Chemical Family: Cyclic Acetal / Fragrance Ingredient Synonyms: Heptanal cyclic trimethylene acetal; Heptaldehyde-1,3-butylene glycol acetal[1][2][3]

Executive Summary & Chemical Profile

2-Hexyl-4-methyl-1,3-dioxane is a cyclic acetal derived from the condensation of heptanal and 1,3-butanediol.[1][2][3] Unlike its structural isomer 1,4-dioxane (a common solvent and known carcinogen/peroxide former), this 1,3-dioxane derivative is primarily used in the fragrance and flavor industry.[1][3]

Critical Distinction: While generally less hazardous than 1,4-dioxane, this compound is an organic liquid that requires specific handling to prevent environmental contamination and sewer system damage.[3] It is acid-sensitive ; exposure to acidic waste streams will cause hydrolysis, reverting the compound to heptanal (an aldehyde with distinct flammability and sensitization risks) and 1,3-butanediol.[1][3]

Physicochemical Data Table
PropertyValueOperational Implication
Molecular Formula C₁₁H₂₂O₂Organic content; high COD (Chemical Oxygen Demand).[1][3]
Molecular Weight 186.29 g/mol Heavier than water; potential for stratification in aqueous waste.[1][3]
Flash Point > 100°C (Est.)[1][3]Combustible (Class IIIB).[3] High flash point reduces immediate fire risk but does not negate fuel load.
Water Solubility Low / InsolubleWill form a separate organic phase; do not pour down the drain.
Reactivity Acid-SensitiveSegregation Critical: Decomposes in acidic media.[1][3]

Hazard Assessment & Pre-Disposal Validation

Before disposal, you must validate the state of the chemical. Although 1,3-dioxanes are more stable than simple ethers, they are organic oxygenates and should be treated with standard "peroxidizable compound" precautions if the container is old or compromised.[3]

A. Peroxide Validation (The "Self-Validating" Protocol)

While 2-Hexyl-4-methyl-1,3-dioxane is not a Class A peroxide former (like diisopropyl ether), cyclic acetals can form peroxides upon prolonged exposure to air and light.[1][3]

  • Protocol: Test any container opened >12 months ago or stored in clear glass using Quantofix® Peroxide 100 (or equivalent KI starch strips).

  • Threshold:

    • < 20 ppm: Safe for standard organic solvent disposal.

    • > 20 ppm: Treat as high-hazard reactive waste.[3] Contact EHS immediately for stabilization (typically with ferrous sulfate) before transport.

B. Segregation Logic
  • DO NOT MIX with Acidic Waste (pH < 4) .

    • Reasoning: Acid catalysis hydrolyzes the acetal ring, releasing Heptanal. This changes the waste profile, potentially altering the flash point and odor profile (strong, fatty/fruity odor), which can trigger "unknown chemical" protocols at waste receiving facilities.

  • DO NOT MIX with Oxidizers (Nitric acid, Peroxides).

    • Reasoning: Risk of exothermic reaction and fire.

Disposal Workflow

The following diagram outlines the decision matrix for disposing of 2-Hexyl-4-methyl-1,3-dioxane. This workflow ensures compliance with RCRA (USA) and local hazardous waste regulations.

DisposalWorkflow Start Waste Identification (2-Hexyl-4-methyl-1,3-dioxane) CheckAge Check Container Age & Condition Start->CheckAge PeroxideTest Peroxide Test (KI Starch Paper) CheckAge->PeroxideTest If >12 months old or crystals visible Segregation Segregation Check: Is waste stream Neutral/Alkaline? CheckAge->Segregation If fresh/sealed ResultHigh > 20 ppm Peroxides PeroxideTest->ResultHigh ResultLow < 20 ppm Peroxides PeroxideTest->ResultLow Stabilize CONTACT EHS Stabilization Required (Ferrous Sulfate) ResultHigh->Stabilize ResultLow->Segregation AcidStream Acidic Stream (pH < 4) Segregation->AcidStream NO (Stop) NeutralStream Non-Halogenated Organic Solvent Stream Segregation->NeutralStream YES (Proceed) Labeling Labeling: 'Non-Halogenated Organic Solvent' Add: 'Contains Cyclic Acetals' AcidStream->Labeling Select diff. container NeutralStream->Labeling Final Transfer to Satellite Accumulation Area Labeling->Final

Figure 1: Decision matrix for the safe disposal of cyclic acetals, prioritizing peroxide detection and pH segregation.

Step-by-Step Disposal Procedure

Step 1: Container Selection

Use a High-Density Polyethylene (HDPE) or Steel safety can.[3]

  • Avoid: Low-grade plastics that may soften upon long-term exposure to organic solvents.[1][3]

  • Verify: Ensure the container is rated for organic solvents (UN 1A1 or 3H1).

Step 2: Bulking (Mixing Waste)

If you are combining this chemical with other wastes in a "Non-Halogenated Organic" drum:

  • Verify pH: Ensure the receiving drum is not acidic.

  • Grounding: If the receiving drum is metal (55-gallon steel drum), attach a grounding strap to the drum and the dispensing container to prevent static discharge, even though the flash point is high (Standard Operating Procedure for all organics).

  • Pouring: Pour slowly to avoid splashing. Wear butyl rubber or nitrile gloves and safety goggles.

Step 3: Labeling

Affix a hazardous waste label with the following details:

  • Constituents: 2-Hexyl-4-methyl-1,3-dioxane (95%+).[1][3]

  • Hazard Class: Irritant, Combustible Liquid.

  • Waste Code (RCRA - US): While not a P or U listed waste, it is typically managed under D001 (Ignitable) if the flash point is <60°C. If Flash Point >60°C, it is "Non-RCRA Regulated Chemical Waste" but must still be incinerated.[3] Best Practice: Label as "Non-Halogenated Organic Solvent."

Step 4: Spill Contingency

In the event of a spill:

  • Isolate: Evacuate the immediate area.

  • Extinguish: Remove ignition sources (hot plates, stirrers).

  • Absorb: Use Vermiculite or Clay-based absorbents .[3] Do not use paper towels (combustible fuel load).

  • Clean: Wash the area with a mild detergent solution. Do not use bleach (potential reaction with other organics).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 95401, 2-hexyl-4-methyl-1,3-dioxane. Retrieved from [Link][3]

  • European Chemicals Agency (ECHA). (n.d.).[4] Substance Information: 2-hexyl-4-methyl-1,3-dioxane (EC 221-371-7).[1][2][3] Retrieved from [Link][3]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. (Standard reference for peroxide detection in ethers/acetals).
  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Navigating the Safe Handling of 2-Hexyl-4-methyl-1,3-dioxane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the introduction of novel compounds into the laboratory workflow is a constant. Among these is 2-Hexyl-4-methyl-1,3-dioxane, a heterocyclic compound with potential applications in various fields. As with any chemical substance, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensuring a safe and productive research environment. This guide provides essential, immediate safety and logistical information, from operational procedures to disposal plans, grounded in established safety principles and data from structurally similar compounds.

Hazard Assessment: Understanding the Risks

Due to the limited availability of a specific Safety Data Sheet (SDS) for 2-Hexyl-4-methyl-1,3-dioxane, a conservative approach to handling is mandated. By examining the safety profiles of analogous structures such as 2-methyl-1,3-dioxolane, 4-methyl-1,3-dioxane, and other cyclic ethers, we can infer a potential hazard profile.

Key Anticipated Hazards:

  • Flammability: Many related dioxolane and dioxane derivatives are flammable liquids.[1][2][3] Therefore, 2-Hexyl-4-methyl-1,3-dioxane should be treated as a flammable substance. All work should be conducted away from open flames, sparks, and other potential ignition sources.[3][4][5] Electrical equipment should be properly grounded to prevent static discharge.[4][6]

  • Skin and Eye Irritation: Contact with similar compounds can cause skin and serious eye irritation.[1][2] Direct contact with 2-Hexyl-4-methyl-1,3-dioxane should be avoided.

  • Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.[1][7] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Potential for Peroxide Formation: Some cyclic ethers can form explosive peroxides upon prolonged exposure to air.[8] While the propensity for this specific compound to form peroxides is not documented, it is a critical consideration for the storage and handling of all cyclic ethers.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 2-Hexyl-4-methyl-1,3-dioxane. The following recommendations are based on a comprehensive assessment of the potential hazards.

PPE CategorySpecificationRationale
Hand Protection Wear suitable chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] Consult a glove compatibility chart for specific breakthrough times.To prevent skin contact and potential irritation. Double gloving can be considered for added protection during high-risk procedures.
Eye Protection Tight-sealing safety goggles are mandatory.[4] In situations with a splash hazard, a face shield should be worn in addition to goggles.[9]To protect against splashes that can cause serious eye irritation.
Skin and Body Protection A laboratory coat is the minimum requirement. For larger quantities or procedures with a high splash potential, chemical-resistant aprons or coveralls are recommended.To protect skin and personal clothing from contamination.
Respiratory Protection All handling of 2-Hexyl-4-methyl-1,3-dioxane should be performed in a certified chemical fume hood to minimize inhalation exposure.To prevent respiratory tract irritation from vapors. In the absence of adequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict, step-by-step protocol is critical for minimizing risk. The following workflow is designed to guide the user through the safe handling of 2-Hexyl-4-methyl-1,3-dioxane from receipt to disposal.

Safe Handling Workflow for 2-Hexyl-4-methyl-1,3-dioxane cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling & Disposal a Review SDS of Analogous Compounds b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Prepare & Verify Chemical Fume Hood b->c d Ground Equipment to Prevent Static Discharge c->d Enter Fume Hood e Carefully Dispense Required Amount d->e f Securely Cap Container Immediately After Use e->f g Decontaminate Work Area f->g Exit Fume Hood h Dispose of Contaminated Waste in Designated Container g->h i Remove PPE and Wash Hands Thoroughly h->i

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.